molecular formula C15H32O3S B3044311 Tetradecyl methane sulfonate CAS No. 6222-16-8

Tetradecyl methane sulfonate

Cat. No.: B3044311
CAS No.: 6222-16-8
M. Wt: 292.5 g/mol
InChI Key: SHHTUKUQKILIDO-UHFFFAOYSA-N
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Description

Tetradecyl methane sulfonate is a useful research compound. Its molecular formula is C15H32O3S and its molecular weight is 292.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tetradecyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55256. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(2,16)17/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHTUKUQKILIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211275
Record name 1-Tetradecanol, methanesulfonate
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Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6222-16-8
Record name 1-Tetradecanol, methanesulfonate
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Record name 1-Tetradecanol, methanesulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tetradecanol, methanesulfonate
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Record name TETRADECYL METHANESULFONATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetradecyl methanesulfonate (B1217627) from 1-tetradecanol (B3432657). The document details the chemical transformation, reaction conditions, and a step-by-step experimental protocol. Furthermore, it presents a summary of quantitative data, including key physical and chemical properties of the involved reactants and the final product. The guide also explores the relevance of this synthesis in the context of drug development, highlighting the role of methanesulfonates as crucial intermediates in the preparation of bioactive molecules. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway, a general experimental workflow, and a representative scheme for the application of tetradecyl methanesulfonate in the synthesis of a hypothetical therapeutic agent.

Introduction

Tetradecyl methanesulfonate, a member of the alkyl methanesulfonate family, is a valuable chemical intermediate. Its synthesis from the readily available long-chain alcohol, 1-tetradecanol (also known as myristyl alcohol), is a fundamental transformation in organic chemistry. The methanesulfonyl group imparts unique chemical properties, rendering it an excellent leaving group in nucleophilic substitution reactions. This characteristic makes tetradecyl methanesulfonate a versatile building block in the synthesis of a wide array of more complex molecules, including those with potential therapeutic applications. In the realm of drug development, the introduction of a long alkyl chain, such as the tetradecyl group, can significantly modulate the lipophilicity and pharmacokinetic profile of a drug candidate.

Chemical Synthesis

The synthesis of tetradecyl methanesulfonate from 1-tetradecanol is typically achieved through an esterification reaction with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

The reaction is commonly carried out in an aprotic solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction.

Reagents and Materials
Compound NameFormulaMolar Mass ( g/mol )Role
1-TetradecanolC₁₄H₃₀O214.39Starting Material
Methanesulfonyl ChlorideCH₃SO₂Cl114.55Mesylating Agent
Triethylamine(C₂H₅)₃N101.19Base
DichloromethaneCH₂Cl₂84.93Solvent
Sodium BicarbonateNaHCO₃84.01Quenching/Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Experimental Protocol

This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-tetradecanol (1.0 equivalent) and anhydrous dichloromethane (10 volumes). The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.5 equivalents) is added to the stirred solution.

  • Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetradecyl methanesulfonate.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A Chinese patent suggests washing a solution of the crude product in an aromatic solvent with an aqueous sodium carbonate solution to obtain a product with high thermal stability.[1]

Quantitative Data

Parameter1-TetradecanolTetradecyl Methanesulfonate
CAS Number 112-72-16222-16-8
Molecular Formula C₁₄H₃₀OC₁₅H₃₂O₃S
Molecular Weight 214.39 g/mol 292.48 g/mol
Appearance White waxy solidSolid
Purity (Typical) >98%>99%[2]
Storage Room TemperatureFreezer[2]

Visualization of Processes

Synthesis Pathway

Synthesis_of_Tetradecyl_Methanesulfonate 1-Tetradecanol 1-Tetradecanol Reaction + 1-Tetradecanol->Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction Tetradecyl_Methanesulfonate Tetradecyl Methanesulfonate Reaction->Tetradecyl_Methanesulfonate Esterification HCl HCl Reaction->HCl Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction

Caption: Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 1-Tetradecanol, Dichloromethane, Triethylamine at 0°C Start->Reaction_Setup Addition Dropwise Addition of Methanesulfonyl Chloride Reaction_Setup->Addition Reaction Stirring at 0°C (Monitoring by TLC) Addition->Reaction Workup Quenching with NaHCO₃ and Phase Separation Reaction->Workup Purification Washing, Drying, and Solvent Evaporation Workup->Purification Final_Product Purified Tetradecyl Methanesulfonate Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis.

Relevance in Drug Development

Alkyl methanesulfonates, including tetradecyl methanesulfonate, are important intermediates in the synthesis of various pharmaceutical compounds. The methanesulfonate group serves as an efficient leaving group, allowing for the facile introduction of various nucleophiles to construct more complex molecular architectures.

The long tetradecyl alkyl chain can be strategically incorporated into a drug candidate to enhance its lipophilicity. This modification can influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and a more desirable pharmacokinetic profile.

For instance, tetradecyl methanesulfonate can be used to alkylate a nitrogen or oxygen atom in a heterocyclic core, a common scaffold in many therapeutic agents. This could be a key step in the synthesis of novel anticancer or antiviral agents.[3][4]

Hypothetical Application in the Synthesis of a Bioactive Molecule

The following diagram illustrates a hypothetical synthetic route where tetradecyl methanesulfonate is used to introduce a long alkyl chain onto a heterocyclic core, a common strategy in the development of new therapeutic agents.

Drug_Development_Application Tetradecyl_Ms Tetradecyl Methanesulfonate Alkylation Nucleophilic Substitution Tetradecyl_Ms->Alkylation Heterocycle Bioactive Heterocyclic Core (e.g., with -NH) Heterocycle->Alkylation Bioactive_Molecule Modified Bioactive Molecule (Enhanced Lipophilicity) Alkylation->Bioactive_Molecule Alkylation Therapeutic_Target Therapeutic Target (e.g., Enzyme, Receptor) Bioactive_Molecule->Therapeutic_Target Biological Interaction

References

Tetradecyl Methanesulfonate (CAS No. 6222-16-8): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl methanesulfonate (B1217627) (CAS No. 6222-16-8), also known as myristyl methanesulfonate, is a chemical compound belonging to the family of alkyl methanesulfonates. While specific research applications and detailed biological evaluations of tetradecyl methanesulfonate are not extensively documented in publicly available literature, this technical guide consolidates the existing physicochemical data, outlines a general synthesis protocol, and discusses potential areas of application based on the characteristics of analogous long-chain alkyl sulfonates. This document aims to serve as a foundational resource for researchers interested in the potential utility of this molecule in various scientific and drug development contexts.

Chemical and Physical Properties

Tetradecyl methanesulfonate is the ester of tetradecanol (B45765) (a 14-carbon fatty alcohol) and methanesulfonic acid. Its long alkyl chain imparts significant lipophilicity. The following table summarizes its key physicochemical properties gathered from various chemical data sources.

PropertyValueSource
CAS Number 6222-16-8[1]
Molecular Formula C₁₅H₃₂O₃S[1]
Molecular Weight 292.48 g/mol [1]
IUPAC Name tetradecyl methanesulfonateN/A
Synonyms Myristyl methanesulfonate, 1-Tetradecanol (B3432657) methanesulfonate[1]
Physical State SolidN/A
Purity >99% (as offered by commercial suppliers)[1]
Storage Conditions Freezer (-20°C)N/A

Note: Some properties like boiling point, flash point, and density are reported for similar compounds but could not be definitively verified for tetradecyl methanesulfonate specifically and are therefore omitted.

Synthesis

The primary route for the synthesis of tetradecyl methanesulfonate is the reaction of 1-tetradecanol with methanesulfonyl chloride.[2] This is a standard esterification reaction where the hydroxyl group of the alcohol attacks the sulfonyl chloride, leading to the formation of the methanesulfonate ester and hydrochloric acid as a byproduct. A base, such as pyridine (B92270) or triethylamine (B128534), is typically used to neutralize the HCl formed during the reaction.

Experimental Protocol: General Synthesis of Tetradecyl Methanesulfonate

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

  • Triethylamine (or pyridine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine to the solution with stirring.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained at or below 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure tetradecyl methanesulfonate.

  • Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy to confirm its structure and purity.

G cluster_reactants Reactants cluster_process Process cluster_products Products 1-Tetradecanol 1-Tetradecanol Reaction Reaction in Dichloromethane (0°C to RT) 1-Tetradecanol->Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Workup Aqueous Workup (Washings) Reaction->Workup Triethylammonium_chloride Triethylammonium chloride (Byproduct) Reaction->Triethylammonium_chloride Purification Silica Gel Chromatography Workup->Purification Tetradecyl_methanesulfonate Tetradecyl Methanesulfonate Purification->Tetradecyl_methanesulfonate

Caption: General workflow for the synthesis of tetradecyl methanesulfonate.

Potential Applications and Research Directions

While specific biological activities for tetradecyl methanesulfonate are not well-documented, its chemical structure suggests potential applications in several areas of research and development, particularly in drug delivery and as a synthetic intermediate.

Role in Drug Delivery Systems

The amphiphilic nature of tetradecyl methanesulfonate, with its long lipophilic alkyl chain and a polar methanesulfonate headgroup, makes it a candidate for use in the formulation of drug delivery systems. Such molecules can self-assemble into structures like micelles or liposomes, which can encapsulate poorly water-soluble drugs, enhancing their stability, solubility, and bioavailability.

G cluster_components Components cluster_assembly Self-Assembly cluster_outcome Outcome TMS Tetradecyl Methanesulfonate (Amphiphile) Micelle Micelle Formation TMS->Micelle Drug Hydrophobic Drug Drug->Micelle Aqueous_Medium Aqueous Medium Aqueous_Medium->Micelle Encapsulation Drug Encapsulation in Micellar Core Micelle->Encapsulation Delivery Enhanced Drug Solubility & Delivery Encapsulation->Delivery

Caption: Conceptual model of tetradecyl methanesulfonate in a drug delivery system.

Synthetic Intermediate

Alkyl methanesulfonates are known to be good leaving groups in nucleophilic substitution reactions. Therefore, tetradecyl methanesulfonate could serve as a useful intermediate in organic synthesis for the introduction of the 14-carbon tetradecyl group onto various substrates.

Analytical Methods

The analysis of tetradecyl methanesulfonate would likely employ standard chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS could be a suitable method for the identification and quantification of tetradecyl methanesulfonate.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), could also be used for its analysis, especially in complex matrices.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation and confirmation of synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the S=O stretching of the sulfonate group.

Safety and Handling

Conclusion

Tetradecyl methanesulfonate (CAS No. 6222-16-8) is a long-chain alkyl methanesulfonate with defined physicochemical properties. While its biological activity and specific applications in drug development are yet to be thoroughly explored, its chemical nature suggests potential as a component in drug delivery formulations and as a synthetic intermediate. Further research is warranted to fully elucidate the potential of this molecule. This guide provides a starting point for researchers by consolidating the available information and outlining standard methodologies for its synthesis and analysis.

References

An In-depth Technical Guide on the Core Mechanism of Action for Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies detailing the specific mechanism of action for tetradecyl methanesulfonate (B1217627) are not extensively available in peer-reviewed literature. The following guide is constructed based on the well-established principles of medicinal chemistry, the known reactivity of the methanesulfonate functional group, and by analogy to closely related, well-characterized short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

Introduction

Tetradecyl methanesulfonate (TMS) is an organic compound featuring a long, 14-carbon alkyl chain (tetradecyl) attached to a methanesulfonate ester group. Structurally, it belongs to the class of alkyl methanesulfonates, which are known for their potential as alkylating agents.[1] These agents are characterized by their ability to transfer an alkyl group to nucleophilic sites on cellular macromolecules. This guide elucidates the probable mechanism of action of TMS, its likely cellular targets, and the downstream biological consequences, drawing parallels from its better-studied analogues.

Proposed Mechanism of Action: DNA Alkylation

The core of tetradecyl methanesulfonate's predicted biological activity lies in its function as an alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating a nucleophilic substitution (SN2) reaction where the tetradecyl group is transferred to a nucleophile.[1][2]

Chemical Reactivity: The primary cellular target for such electrophilic compounds is the DNA molecule, which is rich in nucleophilic centers. The alkylation of DNA by TMS is predicted to proceed via the covalent attachment of the tetradecyl group to nitrogen and oxygen atoms in the DNA bases.[3]

Based on studies with methyl methanesulfonate (MMS), the most probable sites of alkylation on DNA are:

  • N7-deoxyguanosine: This is the most frequent site of methylation by MMS.[3]

  • N3-deoxyadenosine: Another primary target for methylation.[3]

  • Other sites, including oxygen atoms in the bases and the phosphodiester backbone, can also be alkylated, though typically to a lesser extent.[3]

The addition of a bulky tetradecyl group to a DNA base would create a significant steric hindrance, leading to distortions in the DNA double helix. These structural alterations are potent triggers for cellular DNA damage response pathways.

The Role of the Tetradecyl Chain: The long, 14-carbon chain of TMS imparts a high degree of lipophilicity (fat-solubility) to the molecule.[4] This property is expected to significantly influence its pharmacokinetic and pharmacodynamic profile compared to short-chain analogues like MMS.

  • Cellular Uptake and Distribution: Increased lipophilicity can enhance the ability of TMS to cross cellular membranes, potentially leading to higher intracellular concentrations.[4][5] Studies on other lipophilic alkylating agents have shown that this property can be exploited to improve drug delivery, for instance, across the blood-brain barrier.[6]

  • Subcellular Localization: The tetradecyl chain may promote the association of TMS with lipid-rich structures within the cell, such as the nuclear membrane, endoplasmic reticulum, and mitochondria. It has been shown that MMS can trigger lipid alterations at the inner nuclear membrane, a phenomenon that could be more pronounced with a highly lipophilic agent like TMS.[7]

Downstream Cellular Consequences

The formation of tetradecyl-DNA adducts is predicted to initiate a cascade of cellular events characteristic of the DNA Damage Response (DDR).

  • Stalling of Replication and Transcription: The bulky DNA adducts act as physical blocks, stalling the progression of DNA and RNA polymerases. This leads to replication fork collapse and an inhibition of gene transcription.[3]

  • Activation of DNA Repair Pathways: The cell employs several mechanisms to repair alkylated DNA bases, primarily Base Excision Repair (BER). The failure to accurately repair these lesions before replication can lead to the fixation of mutations.

  • Cell Cycle Arrest: Sensor proteins, such as ATM and ATR kinases, recognize the DNA damage and activate downstream checkpoint kinases (Chk1/Chk2). This signaling cascade leads to the phosphorylation of cell cycle regulators like p53 and Cdc25, resulting in cell cycle arrest, typically at the G1 or G2/M phases. This pause provides the cell with time to repair the DNA damage.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the p53 pathway can trigger programmed cell death (apoptosis) to eliminate the compromised cell.[8]

Data Presentation: Comparative Profile of Alkyl Methanesulfonates

Since no quantitative data for tetradecyl methanesulfonate is available, the following table summarizes the known properties and effects of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) to provide a comparative context for the expected activity of a long-chain alkyl methanesulfonate.

PropertyMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Tetradecyl Methanesulfonate (TMS) - Predicted
Chemical Formula C₂H₆O₃SC₃H₈O₃SC₁₅H₃₂O₃S
Primary MOA DNA Alkylating Agent[3]DNA Alkylating AgentDNA Alkylating Agent
Primary Target DNA (N7-Guanine, N3-Adenine)[3]DNA (causes GC to AT transitions)[9]DNA (N7-Guanine, N3-Adenine)
Key Cellular Effects Induces DNA damage, stalls replication forks, triggers DNA repair, cell cycle arrest, and apoptosis.[3]Potent mutagen used in genetic research, induces point mutations, carcinogen.[9]Expected to induce significant DNA damage, leading to replication stress, cell cycle arrest, and apoptosis.
Lipophilicity LowLowHigh
Cellular Uptake Water-solubleWater-solublePredicted to readily cross lipid membranes.
Known Carcinogenicity Yes[3]YesPredicted to be a potential carcinogen.

Experimental Protocols

To investigate the proposed mechanism of action for tetradecyl methanesulfonate, researchers could adapt standard protocols used for other alkylating agents.

Example Protocol: Comet Assay (Single Cell Gel Electrophoresis) to Detect DNA Damage

This assay is used to detect DNA strand breaks in individual cells.

  • Cell Treatment: Culture a suitable cell line (e.g., A549 lung carcinoma cells) to 70-80% confluency. Treat the cells with varying concentrations of tetradecyl methanesulfonate (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 2-4 hours). Include a negative control (solvent only) and a positive control (e.g., 100 µM MMS).

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by trypsinization. Centrifuge to pellet the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Quickly pipette 75 µL of this mixture onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C. The alkaline conditions will expose single-strand breaks and alkali-labile sites.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: DNA Damage Response to Alkylation

The following diagram illustrates the central signaling cascade initiated by DNA alkylation.

DNA_Damage_Response cluster_stimulus Cellular Insult cluster_damage Molecular Damage cluster_response Cellular Response TMS Tetradecyl Methanesulfonate (Alkylating Agent) DNA_Adduct Bulky DNA Adducts (e.g., N7-Tetradecylguanine) TMS->DNA_Adduct Alkylation Replication_Stall Replication Fork Stall DNA_Adduct->Replication_Stall DDR_Activation ATM/ATR Activation Replication_Stall->DDR_Activation Checkpoint_Activation p53 & Chk1/Chk2 Activation DDR_Activation->Checkpoint_Activation Cell_Cycle_Arrest G1/S or G2/M Arrest Checkpoint_Activation->Cell_Cycle_Arrest DNA_Repair Base Excision Repair Checkpoint_Activation->DNA_Repair Apoptosis Programmed Cell Death Checkpoint_Activation->Apoptosis If damage is severe

Caption: DNA damage response pathway initiated by an alkylating agent.

Experimental Workflow: Comet Assay

The diagram below outlines the key steps in the Comet Assay protocol.

Comet_Assay_Workflow start Start: Cell Culture treatment Treat cells with Tetradecyl Methanesulfonate start->treatment harvest Harvest & Suspend Cells treatment->harvest embed Embed Cells in Low-Melt Agarose on Slide harvest->embed lyse Lyse Cells to Isolate Nucleoids embed->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electrophoresis Perform Electrophoresis unwind->electrophoresis stain Neutralize & Stain DNA electrophoresis->stain visualize Visualize & Analyze 'Comets' via Microscopy stain->visualize end End: Quantify DNA Damage visualize->end

Caption: Workflow for detecting DNA damage using the Comet Assay.

References

A Technical Guide to Alkyl Methanesulfonates as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the properties of alkyl methanesulfonates as DNA alkylating agents. While the topic of interest is Tetradecyl Methanesulfonate (B1217627), specific biological and mechanistic data for this long-chain variant are not available in current scientific literature. Therefore, this document uses the extensively studied short-chain analogue, Methyl Methanesulfonate (MMS) , as the primary exemplar to illustrate the chemical properties, mechanisms of action, and biological effects characteristic of this class of compounds.

Introduction to Alkyl Methanesulfonates

Alkyl methanesulfonates (mesylates) are esters of methanesulfonic acid with the general structure R-OSO₂CH₃. They are recognized as a significant class of monofunctional alkylating agents, capable of covalently attaching an alkyl group (R) to nucleophilic sites on biomolecules.[1] The reactivity of these compounds is largely dictated by the nature of the alkyl group and the excellent leaving group character of the methanesulfonate anion.[2]

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent genotoxic agents that have been instrumental in genetics and cancer research as model mutagens.[2][3] They introduce alkyl adducts into DNA, which, if not properly repaired, can lead to replication blocks, mutations, and ultimately, cell death.[4] This cytotoxic activity underpins the use of some alkylating agents in chemotherapy.[5]

In contrast, long-chain alkyl methanesulfonates, like the titular tetradecyl methanesulfonate, are less studied for their biological activity and are more commonly employed in other areas of chemical synthesis.[2] The increased length of the alkyl chain is known to significantly alter physical properties such as hydrophobicity and viscosity, which would in turn be expected to influence the compound's bioavailability, cellular uptake, and interaction with biological targets.[6][7]

This guide will provide a detailed overview of the mechanism of action, experimental use, and biological consequences of alkyl methanesulfonate-induced DNA damage, using MMS as the reference compound.

Chemical Properties and Synthesis

Alkyl methanesulfonates are typically synthesized via the esterification of an alkyl alcohol with methanesulfonyl chloride in the presence of a base.[2]

Table 1: Chemical Properties of Representative Alkyl Methanesulfonates

PropertyMethyl Methanesulfonate (MMS)Tetradecyl Methanesulfonate (TMS)
CAS Number 66-27-36222-16-8
Molecular Formula C₂H₆O₃SC₁₅H₃₂O₃S
Molecular Weight 110.13 g/mol 292.48 g/mol
Appearance Oily, colorless liquidNot specified (likely solid/waxy)
Synonyms Methyl MesylateMyristyl Methanesulfonate

Data sourced from Larodan[8] and Sigma-Aldrich.

Mechanism of Action: DNA Alkylation

Alkyl methanesulfonates act via an Sɴ2 (bimolecular nucleophilic substitution) mechanism. The carbon atom of the alkyl group is electrophilic and is attacked by nucleophilic centers in biomolecules, most significantly the nitrogen and oxygen atoms of DNA bases.

G cluster_reactants Reactants cluster_transition Sɴ2 Transition State cluster_products Products MMS Alkyl Methanesulfonate (R-OSO₂CH₃) TS [DNA---R---OSO₂CH₃]ᵟ⁻ MMS->TS Nucleophilic Attack DNA_Base Nucleophilic Site on DNA (e.g., N7 of Guanine) DNA_Base->TS Alkylated_DNA Alkylated DNA Adduct (DNA-R) TS->Alkylated_DNA Bond Formation Leaving_Group Methanesulfonate Anion (⁻OSO₂CH₃) TS->Leaving_Group Leaving Group Departure

The primary targets for methylation by MMS are the N7 position of guanine (B1146940) (forming 7-methylguanine) and the N3 position of adenine (B156593) (forming 3-methyladenine).[4] These adducts do not directly distort the DNA helix but can block the progression of DNA replication forks, leading to cellular stress and the activation of DNA damage response pathways.[3][4]

Biological Effects and Signaling Pathways

The introduction of alkyl adducts into DNA triggers a complex cellular response known as the DNA Damage Response (DDR). This response aims to repair the damage, halt the cell cycle to allow time for repair, or induce programmed cell death (apoptosis) if the damage is too severe.[9]

Key pathways involved in the response to MMS-induced damage include:

  • Base Excision Repair (BER): This is the primary pathway for repairing the types of base damage caused by MMS.[4]

  • Homologous Recombination (HR): While MMS does not typically cause direct double-strand breaks (DSBs), the stalling of replication forks can lead to their collapse into DSBs, which requires the HR pathway for repair. Cells deficient in HR are notably sensitive to MMS.[4]

  • Cell Cycle Checkpoints: Upon detecting DNA damage, kinases such as ATM and ATR are activated, which in turn activate checkpoint proteins like CHK1 and CHK2. This leads to a delay in the cell cycle, providing a window for DNA repair.[9]

DDR_Pathway cluster_repair Repair Pathways cluster_signaling Signaling Cascade cluster_outcome Cellular Outcomes MMS MMS Exposure DNA_Damage DNA Alkylation (N7-Gua, N3-Ade) MMS->DNA_Damage Replication_Stall Replication Fork Stalling DNA_Damage->Replication_Stall BER Base Excision Repair (BER) DNA_Damage->BER Damage Recognition HR Homologous Recombination (HR) Replication_Stall->HR Fork Collapse ATM_ATR ATM / ATR Kinases Activation Replication_Stall->ATM_ATR Apoptosis Apoptosis Replication_Stall->Apoptosis Severe Damage Survival Repair & Survival BER->Survival HR->Survival CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest

Experimental Protocols and Data

Alkyl methanesulfonates are frequently used in laboratory settings to study DNA repair and mutagenesis. Below are a generalized protocol for assessing cytotoxicity and a table summarizing key quantitative data for MMS.

Generalized Protocol: Mammalian Cell Cytotoxicity Assay

This protocol outlines a typical experiment to determine the toxicity of an alkylating agent like MMS to a mammalian cell line.

Workflow A 1. Cell Plating Plate 500 cells/dish. Incubate for 24h. B 2. Agent Treatment Expose cells to varying concentrations of MMS (e.g., 0.5h treatment). A->B C 3. Wash & Incubate Rinse plates 3x with buffer. Add fresh medium. Incubate for 7-12 days. B->C D 4. Colony Staining Fix and stain colonies with methylene (B1212753) blue. C->D E 5. Data Analysis Count colonies (>50 cells). Calculate survival fraction and determine IC₅₀. D->E

Methodology:

  • Cell Culture: 500 cells (e.g., Chinese Hamster Ovary cells) are plated onto 100 mm petri dishes and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with a medium containing the desired concentration of MMS or a vehicle control. The treatment duration is typically short, for example, 0.5 to 1 hour.

  • Recovery: Following treatment, the plates are rinsed three times with a buffered salt solution (e.g., HBSS) to remove the agent, and fresh medium is added.

  • Incubation: Plates are incubated for 7 to 12 days, allowing surviving cells to proliferate and form visible colonies.

  • Quantification: Colonies are fixed with methanol (B129727) and stained with a solution such as methylene blue. Colonies containing more than 50 cells are counted. The survival fraction is calculated relative to the vehicle-treated control.

This protocol is adapted from methodologies described for MMS toxicity assays.[4]

Quantitative Alkylation Data

The following table presents data on the extent of DNA alkylation by MMS under specific experimental conditions.

Table 2: DNA Alkylation by Methyl Methanesulfonate (MMS) in Mammalian Cells

ParameterValueConditions
Treatment Concentration 3 mMAA8 Chinese Hamster Ovary Cells
Calculated % of Bases Alkylated 0.044%Based on DNA reactivity data
Primary Adducts Formed 7-methylguanineMajor product
3-methyladenineMinor product

Data derived from Lundin et al. (2005)[4]. The percentage of alkylated bases is a calculated value based on established DNA reactivity constants.

Conclusion and Future Directions

Alkyl methanesulfonates, particularly short-chain variants like MMS, are well-characterized Sɴ2 alkylating agents that serve as invaluable tools for studying DNA damage and repair. They primarily induce N-alkylation of purine (B94841) bases, leading to replication stress and the activation of comprehensive DNA damage response pathways.

The biological activity of long-chain alkyl methanesulfonates such as tetradecyl methanesulfonate remains a significant knowledge gap. Future research should aim to characterize the cytotoxic and genotoxic potential of these compounds. Investigating how the long, hydrophobic tetradecyl chain affects cellular uptake, target specificity, and the resulting cellular response would provide crucial insights into the structure-activity relationship within this important class of chemical agents. Such studies would be vital for assessing their potential risk as environmental mutagens or their utility in novel therapeutic applications.

References

A Technical Guide to the Hydrophobicity of Long-Chain Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkyl methanesulfonates, a class of non-ionic surfactants, are characterized by a polar methanesulfonate (B1217627) head group and a non-polar long-chain alkyl tail. This amphiphilic nature governs their hydrophobicity, a critical parameter influencing their behavior in aqueous and non-aqueous environments. This guide provides a comprehensive overview of the hydrophobicity of these compounds, addressing the challenges in its direct measurement and presenting available data and established experimental protocols. A notable scarcity of empirical hydrophobicity data for long-chain alkyl methanesulfonates necessitates a reliance on predictive models and comparative data from structurally similar surfactants. This document aims to equip researchers with the foundational knowledge and methodologies required to assess and understand the hydrophobic properties of this class of molecules.

Introduction to Alkyl Methanesulfonates

Alkyl methanesulfonates are esters of methanesulfonic acid and an alcohol. They are broadly categorized into short-chain and long-chain variants.[1] Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-studied for their genotoxicity and are considered potential impurities in pharmaceutical products.[1] In contrast, long-chain alkyl methanesulfonates are primarily utilized for their surfactant properties, finding applications in areas such as the analytical separation of water-soluble basic analytes.[1]

The defining characteristic of long-chain alkyl methanesulfonates is their amphiphilicity, which drives their tendency to self-assemble in solution, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is intrinsically linked to their hydrophobicity, which increases with the length of the alkyl chain.

Quantitative Hydrophobicity Data

A comprehensive review of the scientific literature reveals a significant lack of experimentally determined quantitative hydrophobicity data (logP, water solubility, and CMC) specifically for long-chain alkyl methanesulfonates. However, computational models provide predicted values for the octanol-water partition coefficient (logP), a key indicator of hydrophobicity. The following table summarizes the predicted logP values for a selection of long-chain alkyl methanesulfonates. It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations.

Compound NameAlkyl Chain LengthMolecular FormulaPredicted logPData Source
Octyl MethanesulfonateC8C9H20O3S3.1PubChem[2]
Decyl MethanesulfonateC10C11H24O3SNot Available-
Dodecyl MethanesulfonateC12C13H28O3S5.2PubChem[3]
Tetradecyl MethanesulfonateC14C15H32O3S6.3PubChemLite[4]
Hexadecyl MethanesulfonateC16Not AvailableNot Available-

Note: Predicted logP values are computationally derived and have not been experimentally verified.

The hydrophobicity of surfactants generally increases with the length of the alkyl chain.[5][6][7][8] This trend is reflected in the predicted logP values for octyl, dodecyl, and tetradecyl methanesulfonate. While specific water solubility and CMC values are not available for this class of compounds, it is expected that water solubility will decrease and the CMC will decrease with increasing alkyl chain length, consistent with the behavior of other homologous series of surfactants.

Experimental Protocols for Determining Hydrophobicity

The accurate determination of the hydrophobicity of surfactants like long-chain alkyl methanesulfonates requires specialized experimental techniques that account for their amphiphilic nature.

Determination of Octanol-Water Partition Coefficient (logP)

The measurement of logP for surfactants is challenging due to their tendency to form micelles and accumulate at the octanol-water interface.[1][9][10] The "slow-stirring" or "stir-flask" method, coupled with a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC), is the most reliable approach.[9][10] It is critical to work with surfactant concentrations below their Critical Micelle Concentration (CMC) to obtain meaningful results.[1][9][10]

Protocol: Stir-Flask Method for logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the long-chain alkyl methanesulfonate in the aqueous phase at a concentration known to be below its estimated CMC.

  • Equilibration: In a jacketed glass vessel at a constant temperature, combine the octanol (B41247) and the aqueous solution of the surfactant. Stir the mixture slowly for a prolonged period (e.g., 24-48 hours) to allow for partitioning without forming an emulsion.

  • Phase Separation: Cease stirring and allow the octanol and water phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the alkyl methanesulfonate in each phase using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Concentration in Octanol] / [Concentration in Water]).

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[11] At the CMC, there is an abrupt change in several of these properties.

Common Methods for CMC Determination:

  • Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[11] A plot of surface tension versus the logarithm of surfactant concentration will show a distinct break point corresponding to the CMC.[12]

  • Conductivity Measurement: For ionic surfactants, the molar conductivity of the solution changes at the CMC due to the binding of counter-ions to the micelles. A plot of conductivity versus surfactant concentration will exhibit a change in slope at the CMC.[13][14][15] While long-chain alkyl methanesulfonates are non-ionic, this method is important for comparative studies with ionic surfactants.

  • Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. The fluorescence spectrum of the probe changes upon moving from a polar (water) to a non-polar (micelle) environment. By monitoring this change as a function of surfactant concentration, the CMC can be determined.[16]

Protocol: CMC Determination by Surface Tensiometry

  • Solution Preparation: Prepare a series of solutions of the long-chain alkyl methanesulfonate in deionized water, covering a wide range of concentrations both below and above the expected CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the measured surface tension against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show two linear regions. The intersection of the regression lines through these two regions corresponds to the CMC.[12]

Visualizations

Experimental Workflow for logP Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol and Water C Combine Phases and Slow Stir A->C B Prepare Surfactant Solution (< CMC) B->C D Allow Phases to Separate C->D E Sample Octanol and Water Phases D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate logP F->G

Caption: Workflow for logP determination by the stir-flask method.

Experimental Workflow for CMC Determination by Surface Tensiometry

CMC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Series of Surfactant Solutions B Measure Surface Tension of Each Solution A->B C Plot Surface Tension vs. log(Concentration) B->C D Determine Intersection of Linear Regions C->D E Identify CMC D->E

Caption: Workflow for CMC determination by surface tensiometry.

Relationship between Alkyl Chain Length and Hydrophobicity

Hydrophobicity_Relationship cluster_cause Cause cluster_effect Effect A Increase in Alkyl Chain Length B Increased Hydrophobicity A->B C Decreased Water Solubility B->C D Decreased CMC B->D E Increased logP B->E

Caption: The impact of alkyl chain length on key hydrophobicity parameters.

Conclusion

The hydrophobicity of long-chain alkyl methanesulfonates is a fundamental property that dictates their performance in various applications, from analytical chemistry to potential roles in drug delivery systems. While a significant gap exists in the availability of direct experimental data for this specific class of surfactants, this guide provides a framework for understanding and assessing their hydrophobic character. By utilizing the detailed experimental protocols for logP and CMC determination, researchers can generate the necessary empirical data. Furthermore, the provided predicted logP values and the established relationships between alkyl chain length and hydrophobicity offer a solid foundation for initial assessments and the design of future studies. For drug development professionals, a thorough understanding of these hydrophobic properties is essential for formulation design, predicting biocompatibility, and ensuring the efficacy and safety of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Solubility of Tetradecyl Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of tetradecyl methanesulfonate (B1217627), a long-chain alkyl sulfonate of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in their specific organic solvents of interest. The guide outlines established experimental protocols, data presentation standards, and the underlying principles governing the solubility of such compounds.

Introduction to Tetradecyl Methanesulfonate and its Solubility

Tetradecyl methanesulfonate (CAS No. 6222-16-8) is the ester of tetradecanol (B45765) and methanesulfonic acid. Its molecular structure, consisting of a long, nonpolar C14 alkyl chain and a polar methanesulfonate head group, imparts amphiphilic properties that dictate its solubility behavior. The general principle of "like dissolves like" is paramount in predicting its solubility. Consequently, tetradecyl methanesulfonate is expected to exhibit greater solubility in nonpolar or moderately polar organic solvents that can effectively solvate its long alkyl chain, and lower solubility in highly polar, protic solvents.

Quantitative Solubility Data

Table 1: Solubility of Tetradecyl Methanesulfonate in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Acetone25Shake-Flask Method
e.g., Acetonitrile (B52724)25Shake-Flask Method
e.g., Dichloromethane25Shake-Flask Method
e.g., Diethyl Ether25Shake-Flask Method
e.g., Dimethylformamide25Shake-Flask Method
e.g., Dimethyl Sulfoxide25Shake-Flask Method
e.g., Ethanol25Shake-Flask Method
e.g., Ethyl Acetate25Shake-Flask Method
e.g., Hexane25Shake-Flask Method
e.g., Methanol25Shake-Flask Method
e.g., Toluene25Shake-Flask Method
e.g., Tetrahydrofuran25Shake-Flask Method

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • Tetradecyl methanesulfonate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (B75204) or sealed flasks

  • Constant temperature incubator shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable quantitative analytical technique.

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid tetradecyl methanesulfonate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The optimal time should be determined by preliminary experiments where the concentration of the solute in the solution is measured at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To achieve a clear separation of the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

  • Quantification: Determine the concentration of tetradecyl methanesulfonate in the filtered aliquot using a validated analytical method, such as HPLC.

    • HPLC Method Development (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water may be suitable.

      • Detection: As tetradecyl methanesulfonate lacks a strong chromophore, an ELSD or a UV detector at a low wavelength (e.g., ~210 nm) may be used.

      • Standard Curve: Prepare a series of standard solutions of tetradecyl methanesulfonate of known concentrations in the same solvent to generate a calibration curve.

  • Data Calculation: From the concentration determined by HPLC and the volume of the aliquot, calculate the solubility in g/100 mL and mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add excess Tetradecyl Methanesulfonate to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate sediment Allow solid to sediment agitate->sediment centrifuge Centrifuge sample sediment->centrifuge collect Collect and filter supernatant centrifuge->collect quantify Quantify concentration (e.g., by HPLC) collect->quantify calculate Calculate solubility quantify->calculate end_node Solubility Data calculate->end_node solubility_assessment_workflow cluster_prediction Qualitative Prediction cluster_experiment Experimental Determination cluster_quantification Quantitative Analysis cluster_data Data Reporting start Define Solvent of Interest assess_polarity Assess Solvent Polarity ('Like Dissolves Like') start->assess_polarity predict_solubility Predict High/Low Solubility assess_polarity->predict_solubility perform_shake_flask Perform Shake-Flask Experiment predict_solubility->perform_shake_flask analytical_method Analyze by Validated Analytical Method (e.g., HPLC) perform_shake_flask->analytical_method tabulate_data Tabulate Quantitative Solubility Data analytical_method->tabulate_data

References

Unlocking Lipid Mysteries: A Technical Guide to the Potential Applications of Tetradecyl Methanesulfonate in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl methanesulfonate (B1217627) (C₁₅H₃₂O₃S), a long-chain alkyl sulfonate ester, presents a compelling yet underexplored tool for lipid research. Its unique chemical structure, featuring a 14-carbon alkyl chain and a highly reactive methanesulfonate leaving group, positions it as a versatile probe for investigating complex lipid biology. This technical guide explores the potential applications of tetradecyl methanesulfonate as a covalent inhibitor of lipid-modifying enzymes and as a modulator of lipid membrane dynamics. Detailed experimental protocols and conceptual signaling pathways are presented to provide a framework for its practical implementation in the laboratory.

Introduction

The study of lipids, or lipidomics, is a rapidly expanding field critical to understanding cellular processes in both health and disease. Lipids are not merely structural components of membranes but also function as signaling molecules, energy storage depots, and modulators of protein function. The development of novel chemical tools to probe and perturb lipid pathways is paramount for advancing our understanding and identifying new therapeutic targets.

Tetradecyl methanesulfonate, a commercially available ester of myristyl alcohol and methanesulfonic acid, possesses inherent properties that make it a promising candidate for lipid research. Its long alkyl chain mimics that of myristic acid, a common saturated fatty acid, suggesting potential interactions with lipid-binding proteins and incorporation into lipid membranes. The methanesulfonate group is an excellent leaving group, rendering the molecule susceptible to nucleophilic attack and enabling it to act as an alkylating agent. This dual characteristic opens up possibilities for its use in several key areas of lipid research.

Chemical Properties and Synthesis

A clear understanding of the physicochemical properties of tetradecyl methanesulfonate is essential for its application in biological systems.

PropertyValueReference
Molecular Formula C₁₅H₃₂O₃S[1][2]
Molecular Weight 292.48 g/mol [1]
CAS Number 6222-16-8[1]
Synonyms 1-Tetradecanol (B3432657), methanesulfonate; Methanesulfonic acid, tetradecyl ester[1]
Purity >99% (commercially available)[1]
Storage Freezer[3]

Synthesis: Tetradecyl methanesulfonate can be synthesized via the esterification of 1-tetradecanol with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine.[4] This straightforward synthesis allows for the potential generation of radiolabeled or isotopically labeled versions for tracer studies.

Potential Application 1: Covalent Inhibition of Lipid-Modifying Enzymes

The methanesulfonate moiety of tetradecyl methanesulfonate makes it a potential covalent inhibitor of enzymes that have a nucleophilic residue (e.g., cysteine, serine, histidine, or lysine) in their active site and a binding pocket that accommodates a long alkyl chain. Many enzymes involved in lipid metabolism, such as fatty acid synthases, acyltransferases, and lipases, fit this description.

Mechanism of Covalent Inhibition

Tetradecyl methanesulfonate can act as an electrophile, where a nucleophilic amino acid residue in the enzyme's active site attacks the carbon atom of the tetradecyl group, displacing the methanesulfonate leaving group. This forms a stable covalent bond, leading to irreversible inhibition of the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme Enzyme-Nu: Substrate Tetradecyl Methanesulfonate Enzyme->Substrate Binding InhibitedEnzyme Enzyme-Nu-Tetradecyl Substrate->InhibitedEnzyme Nucleophilic Attack LeavingGroup MsO- Substrate->LeavingGroup Displacement G start Start probe Synthesize Clickable Tetradecyl Methanesulfonate start->probe labeling Label Cell Lysate/ Intact Cells probe->labeling click Click Chemistry with Reporter Tag labeling->click gel SDS-PAGE and Fluorescence Scanning click->gel ms Enrichment and LC-MS/MS Analysis click->ms end End gel->end ms->end G start Start liposome_prep Prepare Carboxyfluorescein- Loaded Liposomes start->liposome_prep assay_setup Dilute Liposomes and Measure Baseline Fluorescence liposome_prep->assay_setup add_tms Add Tetradecyl Methanesulfonate assay_setup->add_tms measure_fluorescence Monitor Fluorescence Increase Over Time add_tms->measure_fluorescence add_triton Add Triton X-100 for Maximum Leakage measure_fluorescence->add_triton analyze Calculate Percentage Leakage add_triton->analyze end End analyze->end G tms Tetradecyl Methanesulfonate fasn FASN tms->fasn Inhibits fatty_acids Fatty Acid Pool fasn->fatty_acids Produces pat Protein Acyl Transferases (PATs) fatty_acids->pat Substrate ras Ras pat->ras Acylates acylated_ras Acylated Ras (Membrane-bound) ras->acylated_ras Localization downstream Downstream Signaling (e.g., Raf-MEK-ERK) acylated_ras->downstream Activates

References

Tetradecyl Methanesulfonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

This section summarizes the known physical and chemical properties of tetradecyl methanesulfonate (B1217627).

PropertyValue
Chemical Name Tetradecyl methanesulfonate
Synonyms 1-Tetradecanol, methanesulfonate; Methanesulfonic acid, tetradecyl ester; Tetradecyl mesylate[1]
CAS Number 6222-16-8[1]
Molecular Formula C15H32O3S[1]
Molecular Weight 292.48 g/mol [1]
Physical State Solid[1]
Boiling Point 399.7°C at 760 mmHg[2]
Purity >99% (typical)[1]
Storage Freezer (-20°C)[1][3]

Hazard Identification and Toxicological Profile

While specific toxicological data for tetradecyl methanesulfonate are unavailable, the primary toxicological concern for alkyl methanesulfonates is their activity as alkylating agents. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on biological macromolecules, including DNA.[4]

Short-chain alkyl methanesulfonates are recognized as DNA-reactive genotoxins and potential carcinogens.[4] It is prudent to assume that tetradecyl methanesulfonate may possess similar hazardous properties.

Summary of Potential Hazards

Based on data for related compounds like methyl methanesulfonate (MMS), potential hazards include:

  • Mutagenicity: Likely to be mutagenic by causing DNA alkylation.[5]

  • Carcinogenicity: Potentially carcinogenic to humans. MMS is reasonably anticipated to be a human carcinogen.[5]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Toxicological Data for Structurally Related Alkyl Methanesulfonates

The following table summarizes the known hazards of short-chain alkyl methanesulfonates to illustrate the potential risks.

CompoundCAS NumberKey Hazards
Methyl Methanesulfonate (MMS)66-27-3Genotoxic, Carcinogenic, Mutagenic, Apoptosis Inducer[5]
Ethyl Methanesulfonate (EMS)62-50-0Genotoxic, Carcinogenic, Mutagenic[4]

Handling and Storage Precautions

Given the potential for high toxicity, stringent safety measures should be implemented when handling tetradecyl methanesulfonate.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.
Safe Handling Practices
  • Work in a designated area, such as a chemical fume hood, to minimize exposure.

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools and prevent electrostatic discharge.[6]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

  • Prepare a spill kit and have it readily available.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Recommended storage is in a freezer at -20°C.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust or vapors.

  • Prevent the substance from entering drains.[6]

  • Carefully sweep up or scoop up the spilled material and place it in a suitable, closed container for disposal.[6]

Fire-Fighting Measures
  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Hazardous decomposition products may include carbon oxides and sulfur oxides.[7]

Experimental Protocols: Assessing Mutagenicity

As specific experimental data for tetradecyl methanesulfonate is lacking, this section provides a generalized protocol for a standard mutagenicity assay that would be appropriate for its evaluation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-deficient medium unless a reverse mutation (reversion) occurs.

Methodology:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Dose-Response: Prepare a series of concentrations of tetradecyl methanesulfonate in a suitable solvent.

  • Exposure:

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualized Workflows and Mechanisms

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and handling of a chemical with limited safety data, such as tetradecyl methanesulfonate.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_handling Handling Protocol start Identify Compound: Tetradecyl Methanesulfonate search_data Search for Specific Safety and Toxicity Data start->search_data data_found Specific Data Available? search_data->data_found assess_analogs Assess Structurally Related Compounds (e.g., MMS, EMS) data_found->assess_analogs No develop_sop Develop Standard Operating Procedure (SOP) data_found->develop_sop Yes assume_hazard Assume High Hazard Potential: Mutagen, Carcinogen, Irritant assess_analogs->assume_hazard assume_hazard->develop_sop ppe_selection Select Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat, Respirator develop_sop->ppe_selection engineering_controls Implement Engineering Controls: Chemical Fume Hood ppe_selection->engineering_controls emergency_prep Prepare for Emergencies: Spill Kit, First Aid engineering_controls->emergency_prep conduct_work Conduct Work Following SOP emergency_prep->conduct_work waste_disposal Dispose of Waste According to Hazardous Waste Protocols conduct_work->waste_disposal

Caption: Risk assessment and handling workflow for chemicals with limited safety data.

General Mechanism of DNA Alkylation

This diagram illustrates the general mechanism by which an alkyl methanesulfonate can act as a DNA alkylating agent.

Caption: General mechanism of DNA alkylation by an alkyl methanesulfonate.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Treat tetradecyl methanesulfonate and any contaminated materials as hazardous waste. Consult with your institution's environmental health and safety department for specific disposal guidelines.

Conclusion

Due to the absence of specific toxicological data, tetradecyl methanesulfonate must be treated as a potentially hazardous substance. The known genotoxic and carcinogenic properties of related short-chain alkyl methanesulfonates warrant the implementation of stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals should exercise extreme caution and adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure until more definitive safety data becomes available.

References

In-Depth Technical Guide: Thermal Stability of Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl methanesulfonate (B1217627) (CAS No. 6222-16-8) is an alkyl methanesulfonate ester.[1][2] The methanesulfonyl group is a common functionality in medicinal chemistry and materials science, making the thermal stability of such compounds a critical parameter for safe handling, storage, and application. Understanding the decomposition temperature and behavior under thermal stress is essential for predicting shelf-life, identifying potential hazards, and ensuring the integrity of drug substances and materials. This guide will focus on the primary techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Tetradecyl Methanesulfonate

A common route for the synthesis of tetradecyl methanesulfonate involves the reaction of 1-tetradecanol (B3432657) with methanesulfonyl chloride.[1]

Experimental Protocol: Synthesis

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl chloride

  • Anhydrous non-protic solvent (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol and the tertiary amine base in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC, until the starting material is consumed).

  • Workup:

    • Quench the reaction by slowly adding the quenching solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over the drying agent.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude tetradecyl methanesulfonate using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Thermal Stability Analysis

The thermal stability of tetradecyl methanesulfonate can be thoroughly investigated using TGA and DSC. These techniques provide information on mass changes and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3][4] This analysis is crucial for determining the decomposition temperature, identifying residual solvents or moisture, and assessing the overall thermal stability of a material.[3][5]

Instrument: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the tetradecyl methanesulfonate sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air) and set the flow rate.

    • Program the temperature profile:

      • Initial temperature: Ambient (e.g., 25 °C).

      • Heating rate: A linear heating rate, typically 10 °C/min.

      • Final temperature: A temperature beyond the expected decomposition (e.g., 500 °C).

  • Data Acquisition: Initiate the heating program and record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Percentage Mass Loss: The amount of mass lost at different temperature ranges, corresponding to the loss of specific components or decomposition events.

    • Residue: The amount of material remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing both qualitative and quantitative information about these processes.[7][9][10]

Instrument: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the tetradecyl methanesulfonate sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere (e.g., nitrogen) and set the flow rate.

    • Program the temperature profile. A common profile is a heat-cool-heat cycle to observe both initial thermal events and those after a defined thermal history.

      • First Heating Scan: Heat from a sub-ambient temperature (e.g., -20 °C) to a temperature above the expected melting point but below decomposition, at a controlled rate (e.g., 10 °C/min).

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the glass transition and melting of the recrystallized material.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow.

  • Data Analysis: The resulting DSC thermogram (a plot of heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm): The temperature at the peak of the endothermic melting transition.

    • Enthalpy of Fusion (ΔHm): The area under the melting peak, representing the energy required to melt the sample.

    • Crystallization Temperature (Tc): The temperature at the peak of the exothermic crystallization transition upon cooling.

    • Glass Transition Temperature (Tg): A step change in the baseline, indicating the transition from a glassy to a rubbery state.

    • Decomposition: A sharp, often irreversible, exothermic or endothermic event, typically at higher temperatures.

Data Presentation

While specific data for tetradecyl methanesulfonate is not available, the results from the described experiments would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical TGA Data for Tetradecyl Methanesulfonate

ParameterValue (°C)Atmosphere
Onset of Decomposition (Tonset)To be determinedNitrogen
Temperature at 5% Mass Loss (Td5)To be determinedNitrogen
Temperature at 50% Mass Loss (Td50)To be determinedNitrogen
Final Residue (%)To be determinedNitrogen

Table 2: Hypothetical DSC Data for Tetradecyl Methanesulfonate

ParameterValue (°C)
Melting Point (Tm)To be determined
Enthalpy of Fusion (ΔHm)To be determined (J/g)
Crystallization Temperature (Tc)To be determined
Glass Transition Temperature (Tg)To be determined

Experimental Workflow Visualization

The logical flow of synthesizing and characterizing the thermal stability of tetradecyl methanesulfonate is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Thermal Stability Analysis cluster_interpretation Data Interpretation Reactants 1-Tetradecanol + Methanesulfonyl Chloride Reaction Reaction in Anhydrous Solvent with Base Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Tetradecyl Methanesulfonate Purification->Product TGA Thermogravimetric Analysis (TGA) Product->TGA DSC Differential Scanning Calorimetry (DSC) Product->DSC TGA_Data Decomposition Temp. Mass Loss (%) TGA->TGA_Data DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHm) DSC->DSC_Data Stability Thermal Stability Profile TGA_Data->Stability DSC_Data->Stability

Caption: Workflow for Synthesis and Thermal Analysis of Tetradecyl Methanesulfonate.

References

The Methanesulfonyl Group in Tetradecyl Methanesulfonate: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl methanesulfonate (B1217627), a long-chain alkyl sulfonate ester, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tetradecyl moiety. The reactivity of this compound is dominated by the properties of the methanesulfonyl group (mesylate, MsO-), which functions as an excellent leaving group in nucleophilic substitution and elimination reactions. This technical guide provides an in-depth analysis of the reactivity of the methanesulfonyl group in tetradecyl methanesulfonate, offering insights into its synthetic applications, reaction kinetics, and detailed experimental considerations. While specific kinetic data for tetradecyl methanesulfonate is not extensively available in the public domain, this guide extrapolates from the well-established principles of alkyl methanesulfonate chemistry to provide a robust framework for its use in research and development.

The Methanesulfonyl Group as a Leaving Group

The efficacy of the methanesulfonate group as a leaving group stems from the stability of the resulting methanesulfonate anion. The negative charge on the anion is delocalized through resonance across the three oxygen atoms and the sulfur atom, effectively stabilizing the departing group. This inherent stability makes the methanesulfonyl group comparable in leaving group ability to halides such as iodide and bromide.

The primary mode of reaction for tetradecyl methanesulfonate is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom attached to the methanesulfoxy group, leading to the displacement of the methanesulfonate anion and the formation of a new bond with the nucleophile.

Quantitative Data on Reactivity

Nucleophile (Nu⁻)ProductRelative ReactivitySolvent System
Azide (B81097) (N₃⁻)Tetradecyl azideHighAprotic polar (e.g., DMF, DMSO)
Cyanide (CN⁻)PentadecanenitrileModerateAprotic polar (e.g., DMSO)
Primary Amine (RNH₂)N-TetradecylamineModerateAprotic polar or protic
Thiolate (RS⁻)Tetradecyl thioetherHighAprotic polar (e.g., DMF)
Thiocyanate (SCN⁻)Tetradecyl thiocyanateHighAprotic polar (e.g., DMF)

Note: The relative reactivity is a qualitative assessment based on the nucleophilicity of the attacking species. Actual reaction rates will be influenced by factors such as solvent, temperature, and steric hindrance.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving tetradecyl methanesulfonate. These protocols are based on established procedures for similar alkyl methanesulfonates and can be adapted for specific research needs.

Synthesis of Tetradecyl Methanesulfonate

Reaction:

Materials:

  • 1-Tetradecanol (B3432657)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-tetradecanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tetradecyl methanesulfonate.

  • The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Nucleophilic Substitution with Sodium Azide (Synthesis of Tetradecyl Azide)

Reaction:

Materials:

  • Tetradecyl methanesulfonate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether or Ethyl acetate

  • Water

Procedure:

  • Dissolve tetradecyl methanesulfonate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it several times with water to remove DMF and residual salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain tetradecyl azide.

Nucleophilic Substitution with a Primary Amine (Synthesis of N-Alkyl-tetradecylamine)

Reaction:

Materials:

  • Tetradecyl methanesulfonate

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (B52724) or DMF, anhydrous

Procedure:

  • To a solution of the primary amine (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of tetradecyl methanesulfonate (1.0 eq) in acetonitrile to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer and concentrate to yield the N-alkyl-tetradecylamine, which can be further purified by chromatography.

Nucleophilic Substitution with a Thiol (Synthesis of a Tetradecyl Thioether)

Reaction:

Materials:

  • Tetradecyl methanesulfonate

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH) or another strong base

  • Tetrahydrofuran (THF) or DMF, anhydrous

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tetradecyl methanesulfonate (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Carefully quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting thioether by column chromatography.

Reaction Monitoring

The progress of reactions involving tetradecyl methanesulfonate can be effectively monitored by various analytical techniques.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis.[1][2] It allows for the separation and identification of reactants, products, and byproducts. For quantitative analysis, an internal standard is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis, particularly for less volatile products.[3][4] As tetradecyl methanesulfonate and its products may lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the products and can also be used for quantitative analysis to determine reaction conversion and product ratios.[6]

Visualizations

General Workflow for Synthesis and Reaction of Tetradecyl Methanesulfonate

G cluster_synthesis Synthesis of Tetradecyl Methanesulfonate cluster_reaction Nucleophilic Substitution Reaction Tetradecanol 1-Tetradecanol Reaction_S Mesylation Tetradecanol->Reaction_S MsCl Methanesulfonyl Chloride MsCl->Reaction_S Base Base (e.g., Et3N) Base->Reaction_S Solvent_S Solvent (e.g., DCM) Solvent_S->Reaction_S Tetradecyl_Mesylate Tetradecyl Methanesulfonate Tetradecyl_Mesylate_R Tetradecyl Methanesulfonate Reaction_S->Tetradecyl_Mesylate Nucleophile Nucleophile (Nu⁻) Reaction_R SN2 Reaction Nucleophile->Reaction_R Solvent_R Solvent (e.g., DMF) Solvent_R->Reaction_R Product Substituted Product (R-Nu) Tetradecyl_Mesylate_R->Reaction_R Reaction_R->Product

Caption: Synthetic workflow for tetradecyl methanesulfonate and its subsequent SN2 reaction.

Safety Considerations

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care, and solutions should not be disposed of down the drain.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Solvents such as DCM, THF, and DMF have their own specific hazards and should be handled in a well-ventilated area.

Conclusion

Tetradecyl methanesulfonate is a valuable synthetic intermediate due to the excellent leaving group ability of the methanesulfonyl group. It readily undergoes SN2 reactions with a variety of nucleophiles, providing a reliable method for the introduction of the C14 alkyl chain. While specific kinetic data for this long-chain derivative is sparse, a thorough understanding of the principles of nucleophilic substitution allows for its effective application in the synthesis of diverse target molecules. The experimental protocols and analytical methods outlined in this guide provide a practical framework for researchers in drug development and other scientific fields to utilize tetradecyl methanesulfonate in their synthetic endeavors.

References

Tetradecyl Methanesulfonate: A Technical Review of its Properties and Inferred Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl methanesulfonate (B1217627), also known as myristyl methanesulfonate, is an organic chemical compound classified as an alkyl ester of methanesulfonic acid. While extensive research and application data for this specific long-chain alkyl methanesulfonate are not widely published, its chemical structure allows for informed inferences regarding its potential uses. This technical guide synthesizes available data on tetradecyl methanesulfonate and related long-chain alkyl sulfonates to provide a comprehensive overview of its physicochemical properties, probable synthesis, and potential applications, with a focus on its role as an alkylating agent and potential surfactant properties.

Physicochemical Properties

Quantitative data for tetradecyl methanesulfonate is primarily available from chemical suppliers. A summary of these properties is presented below for easy reference.

PropertyValueSource
CAS Number 6222-16-8[1][2][3]
Molecular Formula C15H32O3S[1]
Molecular Weight 292.48 g/mol [1]
Physical State Solid[3]
Purity >99% (typical)[1]
Storage Freezer[1]
Synonyms 1-Tetradecanol (B3432657), methanesulfonate; Methanesulfonic acid, tetradecyl ester; Myristyl methanesulfonate[1][3]

Synthesis of Tetradecyl Methanesulfonate

The synthesis of alkyl methanesulfonates is a well-established process in organic chemistry.[4] The most common method involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534). This process is known as mesylation.

Experimental Protocol: General Synthesis of an Alkyl Methanesulfonate

This protocol describes a general method for the synthesis of alkyl methanesulfonates, which can be adapted for tetradecyl methanesulfonate using 1-tetradecanol as the starting material.

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the solution with stirring.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution via an addition funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes and then warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tetradecyl methanesulfonate.

  • The crude product may be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 1-Tetradecanol 1-Tetradecanol Reaction_Vessel Reaction in Dichloromethane (0°C to RT) 1-Tetradecanol->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Base Quenching Quench with Water Reaction_Vessel->Quenching Washing Wash with NaHCO3 and Brine Quenching->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Recrystallization/ Chromatography) Concentration->Purification Tetradecyl_Methanesulfonate Tetradecyl_Methanesulfonate Purification->Tetradecyl_Methanesulfonate Final Product

General workflow for the synthesis of tetradecyl methanesulfonate.

Potential Applications

Based on the chemistry of methanesulfonate esters and long-chain alkyl compounds, the following applications for tetradecyl methanesulfonate can be inferred.

Alkylating Agent in Organic Synthesis

The primary and most well-documented use of alkyl methanesulfonates is as alkylating agents.[4][5] The methanesulfonate group is an excellent leaving group, readily displaced by nucleophiles. This reactivity makes tetradecyl methanesulfonate a potential reagent for introducing a C14 alkyl chain onto various substrates.

Mechanism of Alkylation:

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile attacks the carbon atom attached to the methanesulfonate group, leading to the displacement of the mesylate anion.

G cluster_reactants Reactants cluster_products Products Reactants Products Nucleophile Nu: Tetradecyl_Methanesulfonate C14H29-OMs Nucleophile->Tetradecyl_Methanesulfonate SN2 Attack Alkylated_Product Nu-C14H29 Tetradecyl_Methanesulfonate->Alkylated_Product Mesylate_Anion MsO- Tetradecyl_Methanesulfonate->Mesylate_Anion Leaving Group

General mechanism of alkylation by tetradecyl methanesulfonate.

This reactivity is valuable in the synthesis of fine chemicals and pharmaceutical intermediates. A patent has described the use of alkyl methanesulfonates as intermediates in the preparation of agricultural fungicides.[6] In drug development, the introduction of a long lipophilic chain like the tetradecyl group can significantly alter the pharmacokinetic properties of a molecule, potentially enhancing its membrane permeability and bioavailability.

Potential Surfactant Properties and Applications

Long-chain alkyl sulfonates and sulfates are widely recognized for their surfactant properties.[7][8][9] These molecules possess a hydrophilic head group and a hydrophobic tail, allowing them to reduce surface tension at interfaces. While tetradecyl methanesulfonate is an ester and not an ionic salt like sodium tetradecyl sulfate, its long alkyl chain provides significant hydrophobicity.

Although less common than their ionic counterparts, nonionic surfactants with ester linkages exist. The polarity of the methanesulfonate ester group could provide sufficient hydrophilicity for tetradecyl methanesulfonate to exhibit some surface-active properties. However, its efficacy as a surfactant would likely be lower than that of its sulfonate salt analog, sodium tetradecyl sulfate, which is a known anionic surfactant used in various industrial and medical applications.[10][11] Further research would be required to fully characterize the surfactant properties of tetradecyl methanesulfonate.

Use in Drug Development and Research

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS), are extensively used in cancer research as DNA alkylating agents to induce DNA damage and study DNA repair mechanisms.[12][13][14] These compounds are known mutagens and carcinogens.[13]

While there is no direct evidence of tetradecyl methanesulfonate being used for this purpose, its ability to act as an alkylating agent suggests a potential, albeit likely different, interaction with biological macromolecules. The long alkyl chain would significantly influence its solubility, cell permeability, and distribution within biological systems compared to short-chain analogs. This could lead to different biological activities and toxicological profiles. The genotoxicity of long-chain alkyl methanesulfonates is an area that warrants further investigation.

Conclusion

Tetradecyl methanesulfonate is a chemical compound with a well-defined structure but limited publicly available application data. Based on the established reactivity of the methanesulfonate functional group and the properties of long alkyl chains, its primary utility is inferred to be as an alkylating agent for the introduction of a C14 moiety in organic synthesis. This has potential applications in the preparation of fine chemicals and in modifying the properties of drug candidates. While it may possess some surfactant properties, these are likely to be less pronounced than those of its ionic sulfonate salt counterparts. Further research is needed to fully explore the potential applications and biological activity of this long-chain alkyl methanesulfonate. Researchers and drug development professionals should consider its potential as a synthetic intermediate while also being mindful of the potential for biological activity, including cytotoxicity and genotoxicity, inherent to alkylating agents.

References

Tetradecyl Methanesulfonate: A Technical Overview of a Niche Alkyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a consolidated technical guide on tetradecyl methanesulfonate (B1217627). It outlines the known chemical and physical properties, synthesis methodology, and the current understanding of its biological context, while also highlighting areas where public domain information is limited.

Introduction and Executive Summary

Tetradecyl methanesulfonate, a member of the alkyl methanesulfonate ester family, is a chemical compound with the linear formula C₁₅H₃₂O₃S. While its chemical properties and synthesis are well-understood, its specific history of discovery and detailed biological activity are not extensively documented in publicly available literature. Alkyl methanesulfonates, as a class, are recognized for their potential as alkylating agents, which raises considerations for genotoxicity. This guide synthesizes the available technical data on tetradecyl methanesulfonate, presenting its chemical characteristics, a general synthesis protocol, and a discussion of its likely, though not definitively studied, biological implications.

History and Discovery

The specific details surrounding the initial discovery and historical development of tetradecyl methanesulfonate are not well-documented in readily accessible scientific or historical records. It is primarily known and supplied as a research chemical.[1] Its emergence is likely tied to the broader development of synthetic organic chemistry and the study of alkylating agents.

Chemical and Physical Properties

Tetradecyl methanesulfonate is characterized by the following properties:

PropertyValueReference
Molecular Formula C₁₅H₃₂O₃S[2]
Molecular Weight 292.48 g/mol [2]
CAS Number 6222-16-8[2]
Synonyms 1-Tetradecanol (B3432657), methanesulfonate; Methanesulfonic acid, tetradecyl ester; NSC 55256[2]
Physical State Solid[2]
Purity >99% (as offered by suppliers)[2]
Storage Freezer[2]

Synthesis of Tetradecyl Methanesulfonate

The primary synthesis route for tetradecyl methanesulfonate involves the reaction of 1-tetradecanol with methanesulfonyl chloride. This is a common method for the preparation of alkyl methanesulfonates.

General Experimental Protocol

The following is a generalized protocol for the synthesis of alkyl methanesulfonates, adapted for tetradecyl methanesulfonate:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1-tetradecanol in a suitable aromatic organic solvent.

  • Addition of Reagents: To this solution, add methanesulfonyl chloride.

  • Base-catalyzed Reaction: Slowly add a tertiary amine (e.g., triethylamine) to the mixture, typically at a controlled temperature (e.g., 10-15°C), to catalyze the reaction and neutralize the hydrochloric acid byproduct.[3]

  • Workup: After the reaction is complete, the crude product solution is washed with an aqueous solution of a weak base, such as an alkali metal carbonate, to remove any remaining acidic impurities and the tertiary amine salt.[3]

  • Purification: The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the crude tetradecyl methanesulfonate. Further purification can be achieved through techniques such as recrystallization or chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 1-Tetradecanol 1-Tetradecanol Reaction_Vessel Reaction in Aromatic Solvent 1-Tetradecanol->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Vessel Tertiary_Amine Tertiary_Amine Tertiary_Amine->Reaction_Vessel Crude_Product Crude Tetradecyl Methanesulfonate Reaction_Vessel->Crude_Product Washing Washing with Aqueous Base Purification Purification Washing->Purification Final_Product Purified Tetradecyl Methanesulfonate Purification->Final_Product Crude_Product->Washing

References

Methodological & Application

Application Note: Synthesis of Fatty Acid Tetradecyl Esters via Alkylation with Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of fatty acid tetradecyl esters through the reaction of a fatty acid with tetradecyl methanesulfonate (B1217627). This method represents an O-alkylation of a carboxylate, where the methanesulfonate group serves as an excellent leaving group in a nucleophilic substitution reaction. While specific literature for this exact transformation is sparse, the protocol described herein is based on well-established principles of ester synthesis. This reaction is valuable for producing long-chain wax esters, which have applications as chemical intermediates, lubricants, and in the formulation of pharmaceuticals and cosmetics.

The protocol is divided into two main parts:

  • Part A: Synthesis of Tetradecyl Methanesulfonate from 1-tetradecanol (B3432657).

  • Part B: Esterification of a Fatty Acid with the synthesized tetradecyl methanesulfonate.

A representative fatty acid, Oleic Acid, is used for illustrative purposes in the protocol. Researchers can adapt this methodology for other fatty acids of interest.

Part A: Synthesis of Tetradecyl Methanesulfonate

This procedure outlines the preparation of the alkylating agent, tetradecyl methanesulfonate, from the corresponding alcohol.

Experimental Protocol: Synthesis of Tetradecyl Methanesulfonate

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 - 1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1 - 1.3 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated aqueous NaHCO₃ solution

    • Brine

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude tetradecyl methanesulfonate can be used in the next step, or purified further by column chromatography if necessary.

Part B: Reaction of Tetradecyl Methanesulfonate with a Fatty Acid

This protocol details the esterification of a fatty acid using the prepared tetradecyl methanesulfonate.

Experimental Protocol: Esterification

Materials:

  • Fatty Acid (e.g., Oleic Acid)

  • Tetradecyl methanesulfonate (from Part A)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the fatty acid (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Heat the mixture to 60-80 °C and stir for 1 hour to facilitate the formation of the potassium carboxylate salt.

  • Add a solution of tetradecyl methanesulfonate (1.1 - 1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Maintain the reaction at 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting fatty acid is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and diethyl ether (or ethyl acetate).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification and Characterization

Purification: The crude fatty acid tetradecyl ester can be purified using silica (B1680970) gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane (B92381) and ethyl acetate is typically effective. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined by TLC analysis.

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks of the ester and the long alkyl chains.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic ester carbonyl (C=O) stretch (typically around 1740 cm⁻¹).

Data Presentation

Quantitative data from the synthesis should be recorded and presented in a structured format for clarity and reproducibility.

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass (g) or Volume (mL)
Part A
1-Tetradecanol214.411.0
Methanesulfonyl Chloride114.55
Triethylamine101.19
Part B
Fatty Acid (Oleic Acid)282.471.0
Tetradecyl Methanesulfonate292.48
Potassium Carbonate138.21

Table 2: Reaction Parameters and Yield

ParameterValue
Part A
Solvent & VolumeAnhydrous DCM, [Volume] mL
Reaction Temperature0 °C to Room Temperature
Reaction Time[Time] hours
Part B
Solvent & VolumeAnhydrous DMF, [Volume] mL
Reaction Temperature[Temperature] °C
Reaction Time[Time] hours
Yield
Theoretical Yield (g)[Calculated Value]
Actual Yield (g)[Measured Value]
Percent Yield (%)[Calculated Value]

Table 3: Analytical Characterization Summary

TechniqueKey Signals / Data
FT-IR Ester C=O stretch: ~1740 cm⁻¹; C-O stretch: ~1160 cm⁻¹
¹H NMR Triplet ~4.0-4.2 ppm (-O-CH₂ -); Triplet ~0.88 ppm (-CH₃)
¹³C NMR Ester C=O: ~174 ppm; -O-C H₂-: ~65 ppm
MS (ESI+) [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the fatty acid tetradecyl ester.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Substitution FattyAcid R-COOH (Fatty Acid) Carboxylate R-COO⁻ K⁺ (Potassium Carboxylate) FattyAcid->Carboxylate + K₂CO₃ - KHCO₃ Base K₂CO₃ TDM CH₃SO₂(O)-C₁₄H₂₉ (Tetradecyl Methanesulfonate) TS Transition State TDM->TS Carboxylate->TS Ester R-COO-C₁₄H₂₉ (Fatty Acid Tetradecyl Ester) TS->Ester SN2 Salt CH₃SO₃⁻ K⁺

Caption: Proposed reaction mechanism for ester synthesis.

Experimental Workflow

Workflow cluster_prep Part A: Starting Material Synthesis cluster_ester Part B: Esterification cluster_purify Purification & Analysis arrow arrow A1 1. Dissolve 1-Tetradecanol in anhydrous DCM A2 2. Add Triethylamine at 0 °C A1->A2 A3 3. Add Methanesulfonyl Chloride dropwise A2->A3 A4 4. React and Monitor by TLC A3->A4 A5 5. Aqueous Work-up and Extraction A4->A5 A6 6. Dry and Concentrate to get Tetradecyl Methanesulfonate A5->A6 B3 3. Add Tetradecyl Methanesulfonate A6->B3 B1 1. Combine Fatty Acid, K₂CO₃ and anhydrous DMF B2 2. Heat to form carboxylate salt B1->B2 B2->B3 B4 4. React at 60-80 °C, Monitor by TLC B3->B4 B5 5. Cool and perform aqueous work-up B4->B5 B6 6. Extract, Dry and Concentrate B5->B6 C1 Silica Gel Column Chromatography B6->C1 C2 Characterization (NMR, MS, FT-IR) C1->C2

Caption: Overall experimental workflow for synthesis and purification.

"tetradecyl methanesulfonate as a derivatization reagent for GC-MS"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Tetradecyl Methanesulfonate (B1217627) in GC-MS Analysis

A review of derivatization principles and applications for related compounds.

Introduction

This document addresses the topic of utilizing tetradecyl methanesulfonate as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS). A thorough review of scientific literature indicates that tetradecyl methanesulfonate is not employed as a derivatization agent for GC-MS applications. The primary goal of derivatization in GC is to enhance the volatility and thermal stability of analytes to make them suitable for gas-phase analysis. The introduction of a tetradecyl (C14) alkyl chain would significantly decrease the volatility of an analyte, rendering it less suitable for GC-MS.

However, the analysis of methanesulfonate esters, particularly short-chain alkyl methanesulfonates such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), is of significant interest, especially in the pharmaceutical industry where they are considered potential genotoxic impurities (PGIs). These compounds are often analyzed by GC-MS, sometimes involving a derivatization step to improve their chromatographic behavior.

This application note will, therefore, pivot to a relevant and practical application: the determination of short-chain alkyl methanesulfonates in active pharmaceutical ingredients (APIs) by GC-MS. We will provide detailed protocols and data that are representative of the methodologies found in the scientific literature for this type of analysis.

Analysis of Genotoxic Impurities: Methyl and Ethyl Methanesulfonate by GC-MS

1. Objective

To provide a detailed protocol for the trace-level quantification of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in pharmaceutical drug substances using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for ensuring drug safety by controlling the levels of these potential genotoxic impurities.

2. Principle

This method involves the extraction of MMS and EMS from the drug substance matrix, followed by direct injection or a derivatization step to enhance volatility, and subsequent analysis by GC-MS. The high selectivity and sensitivity of GC-MS make it a suitable technique for detecting these impurities at trace levels. Quantification is typically achieved using an external standard calibration.

3. Experimental Protocols

3.1. Materials and Reagents

  • Methyl Methanesulfonate (MMS) standard

  • Ethyl Methanesulfonate (EMS) standard

  • Internal Standard (e.g., Isopropyl Methanesulfonate)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Drug substance sample

  • Deionized water

  • Sodium Iodide (for derivatization, if required)

3.2. Standard and Sample Preparation

3.2.1. Stock Standard Solution (100 µg/mL) Accurately weigh approximately 10 mg of MMS and EMS standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (e.g., Dichloromethane).

3.2.2. Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Typical concentration ranges for linearity studies are from 1 to 15 µg/mL.

3.2.3. Sample Preparation Accurately weigh approximately 500 mg of the drug substance into a suitable centrifuge tube. Add a known volume of extraction solvent (e.g., 5 mL of Dichloromethane). Vortex for 2 minutes and centrifuge. The supernatant is then carefully collected for GC-MS analysis.

3.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 220°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 240°C, hold for 5 minutes

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

  • MMS: m/z 79, 95, 110

  • EMS: m/z 79, 96, 124

4. Data Presentation

Table 1: Method Validation Parameters for MMS and EMS Analysis

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)
Linearity Range 1.0 - 15.0 µg/mL1.0 - 15.0 µg/mL
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.0 µg/mL
Precision (%RSD, n=6) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%

5. Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the analysis of genotoxic impurities by GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh API Sample extraction Solvent Extraction sample->extraction standard Prepare MMS/EMS Standards injection GC Injection standard->injection centrifuge Vortex & Centrifuge extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Impurities calibration->quantification report Final Report quantification->report

Caption: Workflow for the analysis of genotoxic impurities by GC-MS.

While tetradecyl methanesulfonate is not a suitable derivatization reagent for GC-MS, the analysis of related short-chain alkyl methanesulfonates is a critical application in the pharmaceutical industry. The GC-MS method detailed in this note provides a robust and sensitive approach for the quantification of methyl methanesulfonate and ethyl methanesulfonate in drug substances, ensuring compliance with regulatory limits for genotoxic impurities. The presented protocol and validation parameters serve as a comprehensive guide for researchers and drug development professionals.

Application Notes and Protocols for the Synthesis of Internal Standards for Lipidomics using Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is a cornerstone of lipidomics research, with significant implications for biomarker discovery, disease diagnostics, and drug development. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis. The use of internal standards (IS) is a critical strategy to normalize for these variations, ensuring data accuracy and reproducibility. An ideal internal standard should mimic the physicochemical properties of the endogenous lipids of interest, not be naturally present in the sample, and be clearly distinguishable by the mass spectrometer.

Stable-isotope labeled lipids and odd-chain lipids are commonly employed as internal standards. The synthesis of custom internal standards allows for the creation of molecules that are perfectly suited for a specific analytical workflow. This application note details a protocol for the synthesis of a C14-labeled lysophosphatidylcholine (B164491) internal standard using tetradecyl methanesulfonate (B1217627) as an alkylating agent. Tetradecyl methanesulfonate is an effective reagent for introducing a 14-carbon alkyl chain onto a lipid backbone, creating a valuable internal standard for the quantification of various phosphatidylcholines.

Synthesis of a C14-Labeled Lysophosphatidylcholine Internal Standard

This protocol describes the synthesis of 1-O-tetradecyl-sn-glycero-3-phosphocholine, an ether-linked lysophosphatidylcholine, which can serve as an internal standard. Ether lipids are less common in many biological systems compared to their ester-linked counterparts, making them suitable as non-endogenous standards. The synthesis involves the O-alkylation of a commercially available lysophosphatidylcholine at the sn-1 or sn-2 hydroxyl group with tetradecyl methanesulfonate.

Proposed Signaling Pathway Involvement

While this document focuses on the synthesis of an internal standard, it is important to understand the context of its application. Lysophosphatidylcholines (LPCs) are not just intermediates in lipid metabolism but are also signaling molecules involved in various cellular processes, including inflammation and cell proliferation. The accurate quantification of LPCs using a synthesized internal standard can, therefore, provide crucial insights into these pathways.

signaling_pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 Arachidonic_Acid Arachidonic Acid PC->Arachidonic_Acid PLA2 GPCR G-Protein Coupled Receptors (GPCRs) LPC->GPCR activates PLA2 Phospholipase A2 (PLA2) Inflammation Inflammatory Response Cell_Proliferation Cell Proliferation GPCR->Inflammation GPCR->Cell_Proliferation synthesis_workflow Start Start: 16:0 Lyso PC Deprotonation Deprotonation of hydroxyl group with KOH in Toluene Start->Deprotonation Alkylation Alkylation with Tetradecyl Methanesulfonate Deprotonation->Alkylation Quench Reaction Quenching with Methanol Alkylation->Quench Extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) Quench->Extraction Drying Drying of Organic Phase (Na2SO4) Extraction->Drying Purification Purification by Silica Gel Chromatography Drying->Purification Characterization Product Characterization (MS, NMR) Purification->Characterization Final_Product Final Product: 1-O-tetradecyl-2-palmitoyl-sn-glycero-3-phosphocholine Characterization->Final_Product logical_relationship Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Synthesized Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Endogenous Lipids Analysis->Quantification Ratio of Analyte to IS Result Accurate Lipid Profile Quantification->Result

Application Notes and Protocols for Introducing a Hydrophobic Tail to Molecules using Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of tetradecyl methanesulfonate (B1217627) (TMS) as a reagent for introducing a C14 hydrophobic tail to various molecules. This modification is particularly relevant for the development of amphiphilic molecules with applications in drug delivery, material science, and biotechnology.

Introduction

Tetradecyl methanesulfonate (TMS) is an alkylating agent belonging to the class of methanesulfonate esters.[1] It possesses a long C14 alkyl chain, which imparts significant hydrophobicity, and a good leaving group (methanesulfonate), making it a suitable reagent for introducing a tetradecyl tail onto nucleophilic functional groups such as amines, hydroxyls, and thiols. The resulting amphiphilic molecules can self-assemble into various nanostructures, such as micelles, which are of great interest for the encapsulation and delivery of hydrophobic drugs.[2][3][4]

Chemical Properties of Tetradecyl Methanesulfonate:

PropertyValueReference
CAS Number 6222-16-8[1]
Molecular Formula C15H32O3S[1]
Molecular Weight 292.48 g/mol [1]
Appearance Solid[1]
Purity >99%[1]
Storage Freezer[1]

Applications in Hydrophobic Modification

The introduction of a tetradecyl hydrophobic tail can dramatically alter the physicochemical properties of a molecule, rendering it amphiphilic. This strategy is widely employed to:

  • Enhance Drug Solubility and Bioavailability: By creating amphiphilic drug conjugates or delivery vehicles, the solubility of poorly water-soluble drugs can be improved, leading to better absorption and therapeutic efficacy.[2][4]

  • Facilitate Self-Assembly: Amphiphilic molecules can spontaneously self-assemble in aqueous environments to form micelles, vesicles, or other nanostructures. These structures can encapsulate hydrophobic guest molecules, protecting them from degradation and enabling targeted delivery.[3][5]

  • Modify Polymer Properties: Grafting hydrophobic tails onto hydrophilic polymers, such as polysaccharides (e.g., chitosan (B1678972), dextran) or synthetic polymers (e.g., polyethylene (B3416737) glycol), creates amphiphilic copolymers with unique solution behaviors and potential for various biomedical applications.[5][6]

Experimental Protocols

While specific protocols for the use of tetradecyl methanesulfonate are not abundantly available in the public domain, the following sections provide generalized experimental procedures for the alkylation of common nucleophilic functional groups based on established chemical principles for similar alkyl methanesulfonates. Researchers should optimize these protocols for their specific substrates.

N-Alkylation of Amines (e.g., on Chitosan)

This protocol describes the introduction of a tetradecyl group onto the primary amine groups of a biopolymer like chitosan. The reaction results in the formation of N-tetradecyl chitosan, an amphiphilic polymer.[7]

Materials:

  • Chitosan (low molecular weight)

  • Tetradecyl methanesulfonate (TMS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Acetone (B3395972)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve chitosan in a 1% aqueous acetic acid solution to a concentration of 1% (w/v). Stir until a homogenous solution is obtained.

  • Precipitate the chitosan by the dropwise addition of 1 M sodium hydroxide (B78521) until the pH reaches 9-10.

  • Filter the precipitated chitosan and wash thoroughly with deionized water until the filtrate is neutral.

  • Lyophilize the purified chitosan to obtain a fluffy solid.

  • Suspend the dried chitosan in anhydrous DMF at a concentration of 10 mg/mL under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2-3 equivalents per amine group on chitosan) to the suspension and stir for 30 minutes at room temperature.

  • Add tetradecyl methanesulfonate (1-2 equivalents per amine group) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature and precipitate the product by pouring it into an excess of cold acetone.

  • Filter the precipitate and wash it with acetone to remove unreacted reagents.

  • Resuspend the product in deionized water and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove any remaining impurities.

  • Lyophilize the dialyzed solution to obtain the N-tetradecyl chitosan product.

Workflow for N-Alkylation of Chitosan:

N_Alkylation_Workflow cluster_prep Chitosan Preparation cluster_reaction N-Alkylation Reaction cluster_purification Purification chitosan Chitosan dissolve Dissolve in 1% Acetic Acid chitosan->dissolve precipitate Precipitate with NaOH dissolve->precipitate wash Wash with DI Water precipitate->wash lyophilize1 Lyophilize wash->lyophilize1 suspend Suspend in DMF with TEA lyophilize1->suspend add_tms Add Tetradecyl Methanesulfonate suspend->add_tms react Heat and Stir (60-80°C) add_tms->react precipitate_acetone Precipitate in Acetone react->precipitate_acetone wash_acetone Wash with Acetone precipitate_acetone->wash_acetone dialyze Dialyze against DI Water wash_acetone->dialyze lyophilize2 Lyophilize dialyze->lyophilize2 N-Tetradecyl Chitosan N-Tetradecyl Chitosan lyophilize2->N-Tetradecyl Chitosan

Caption: Workflow for the N-alkylation of chitosan using tetradecyl methanesulfonate.

O-Alkylation of Hydroxyl Groups (e.g., on a Polysaccharide)

This protocol outlines a general procedure for the O-alkylation of hydroxyl groups on a polysaccharide, such as dextran (B179266) or inulin, to introduce a tetradecyl tail. The reaction typically requires a strong base to deprotonate the hydroxyl groups.

Materials:

  • Polysaccharide (e.g., Dextran, Inulin)

  • Tetradecyl methanesulfonate (TMS)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or hexane

  • Ethanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dry the polysaccharide under vacuum at 60 °C for 24 hours.

  • Suspend the dried polysaccharide in anhydrous DMSO under an inert atmosphere.

  • Carefully add sodium hydride (1-3 equivalents per hydroxyl group) to the suspension in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care.

  • Stir the mixture at room temperature for 1-2 hours or until the evolution of hydrogen gas ceases and the solution becomes clear or a uniform slurry.

  • Cool the reaction mixture in an ice bath and slowly add tetradecyl methanesulfonate (1-2 equivalents per hydroxyl group).

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C for 24-48 hours.

  • Cool the reaction mixture and quench the excess sodium hydride by the slow addition of ethanol.

  • Precipitate the product by pouring the reaction mixture into a large volume of cold deionized water.

  • Filter the precipitate and wash it extensively with water and then with ethanol.

  • Resuspend the product in water and dialyze against deionized water for 48-72 hours.

  • Lyophilize the dialyzed solution to obtain the O-tetradecyl polysaccharide.

Logical Relationship for O-Alkylation:

O_Alkylation_Logic polysaccharide Polysaccharide (-OH) alkoxide Polysaccharide Alkoxide (-O⁻) polysaccharide->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide product O-Tetradecyl Polysaccharide alkoxide->product SN2 Reaction tms Tetradecyl Methanesulfonate tms->product leaving_group Methanesulfonate Anion

Caption: Nucleophilic substitution mechanism for O-alkylation of polysaccharides.

Characterization of Hydrophobically Modified Molecules

Thorough characterization is essential to confirm the successful introduction of the tetradecyl tail and to determine the degree of substitution (DS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful techniques for structural elucidation.

  • ¹H NMR: The appearance of new signals in the aliphatic region (typically 0.8-1.6 ppm) corresponding to the protons of the tetradecyl chain confirms the modification. The degree of substitution can be calculated by comparing the integral of a characteristic proton signal from the tetradecyl chain (e.g., the terminal methyl group at ~0.88 ppm) to the integral of a known proton signal from the parent molecule.[8][9]

  • ¹³C NMR: New signals corresponding to the carbons of the tetradecyl chain will appear in the spectrum.

Quantitative Data from ¹H NMR for Degree of Substitution (DS) Calculation:

SignalChemical Shift (ppm, approximate)Integration Value
Terminal methyl of tetradecyl chain~0.88Itd
Anomeric proton of polysaccharideVaries (e.g., ~4.5-5.5)Ipm

The degree of substitution (DS) can be calculated using the following formula: DS = (Itd / 3) / Ipm Where Itd is the integral of the terminal methyl protons of the tetradecyl group and Ipm is the integral of one anomeric proton of the polysaccharide repeating unit.

Mass Spectrometry (MS)

Mass spectrometry techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight distribution of the modified polymer. An increase in the average molecular weight corresponding to the addition of tetradecyl groups provides evidence of successful modification.[10][11][12] The mass difference between adjacent peaks in the mass spectrum should correspond to the mass of the repeating unit of the parent polymer.

Expected Mass Shift upon Tetradecylation:

ModificationMass Added (Da)
Single Tetradecyl Group197.38
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can provide qualitative evidence of the modification. An increase in the intensity of C-H stretching vibrations (around 2850-2960 cm⁻¹) is expected due to the introduction of the long alkyl chain.

Application Example: Formation of Polymeric Micelles for Drug Encapsulation

Amphiphilic polymers synthesized using tetradecyl methanesulfonate can be used to encapsulate hydrophobic drugs within the core of self-assembled micelles.

Protocol for Micelle Formation and Drug Loading:

  • Dissolve the tetradecyl-modified polymer in a suitable organic solvent (e.g., acetone, ethanol).

  • Dissolve the hydrophobic drug in the same solvent.

  • Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (e.g., water or phosphate-buffered saline).

  • The organic solvent is then removed by evaporation under reduced pressure or by dialysis.

  • The resulting aqueous solution contains the drug-loaded polymeric micelles.

Diagram of Micelle Formation and Drug Encapsulation:

Micelle_Formation cluster_assembly Self-Assembly Process amphiphile Amphiphilic Polymer micelle Drug-Loaded Micelle amphiphile->micelle Self-assembles in water drug Hydrophobic Drug drug->micelle Encapsulated in core

Caption: Formation of a drug-loaded micelle from amphiphilic polymers.

Conclusion

Tetradecyl methanesulfonate is a valuable reagent for introducing a C14 hydrophobic tail to a variety of molecules, thereby creating amphiphilic structures with broad applications, particularly in the field of drug delivery. The protocols and characterization methods outlined in these application notes provide a foundation for researchers to explore the potential of tetradecylation in their own work. Careful optimization of reaction conditions and thorough characterization of the resulting products are crucial for successful implementation.

References

Application of Tetradecyl Methanesulfonate in Cell Membrane Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecyl methanesulfonate (B1217627) is a chemical compound with the formula C₁₅H₃₂O₃S. While the broader class of methanesulfonates has been studied for various biological activities, a comprehensive review of the scientific literature reveals a notable absence of specific studies on the application of tetradecyl methanesulfonate in cell membrane research. This document aims to provide a transparent overview of the available information, or lack thereof, and to contextualize it with data on related compounds where appropriate, while clearly distinguishing their properties from the compound of interest.

Current State of Research on Tetradecyl Methanesulfonate and Cell Membranes

Extensive searches of scientific databases and literature have yielded no specific experimental data, protocols, or application notes detailing the use of tetradecyl methanesulfonate for studying cell membranes. The compound is available from chemical suppliers for research purposes, but its biological effects, particularly on the lipid bilayer and membrane-associated proteins, remain uncharacterized in published literature. Therefore, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathways directly related to tetradecyl methanesulfonate's interaction with cell membranes.

Analysis of Structurally or Functionally Related Compounds

To provide a broader context, it is useful to examine compounds with similar structural features (long alkyl chains) or functional groups (sulfonates) that have been studied in relation to cell membranes. It is critical to emphasize that the activities of these compounds are not directly transferable to tetradecyl methanesulfonate.

  • Sodium Tetradecyl Sulfate (B86663) (STS): A Detergent Sclerosant

    Sodium tetradecyl sulfate is an anionic surfactant that is widely used as a sclerosing agent to treat varicose veins. Its mechanism of action is directly related to its interaction with the cell membranes of the vascular endothelium.[1][2][3]

    • Mechanism of Action: STS acts as a detergent. At sufficiently high concentrations, it disrupts the lipid bilayer, leading to the solubilization of the membrane and subsequent cell lysis.[1] At lower, sub-lytic concentrations, it can induce changes in the cell membrane's surface, promoting a procoagulant state.[1] The interaction is concentration-dependent and influenced by the ionic nature of the surfactant.[1]

  • Methyl Methanesulfonate (MMS): A DNA Alkylating Agent with Secondary Membrane Effects

    Methyl methanesulfonate is a potent alkylating agent used extensively in cancer research and genetics to induce DNA damage and study repair pathways.[4][5] While its primary target is DNA, some research has indicated that MMS can also induce stress on cellular membranes, specifically the inner nuclear membrane.[4][5]

    • Membrane-Related Effects: MMS has been shown to trigger lipid alterations and stress at the inner nuclear membrane, which can lead to changes in nuclear membrane morphology.[5] This effect appears to be independent of its DNA-damaging activity.[5] This highlights that even compounds not primarily targeting the plasma membrane can have significant effects on intracellular membrane systems.

Hypothetical Applications and Future Research Directions

Given the structure of tetradecyl methanesulfonate—a long C14 alkyl chain (tetradecyl) linked to a methanesulfonate group—one could hypothesize potential interactions with cell membranes based on general principles of physical chemistry. The long hydrophobic tail would be expected to insert into the lipid bilayer, while the polar methanesulfonate headgroup would likely reside at the membrane-water interface.

Potential, yet unproven, areas of investigation for tetradecyl methanesulfonate could include:

  • Surfactant Properties: Investigating whether it acts as a detergent, and at what critical micelle concentration, could determine its potential to disrupt or solubilize membranes.

  • Membrane Fluidity and Permeability: Studies could explore if its insertion into the bilayer alters membrane fluidity or permeability to ions and small molecules.

  • Lipid Raft Disruption: The partitioning of the long alkyl chain could potentially disrupt the organization of specialized membrane microdomains like lipid rafts.

  • Modulation of Membrane Protein Function: By altering the lipid environment, it could indirectly modulate the function of integral and peripheral membrane proteins.

Experimental Protocols (Hypothetical Framework)

As no established protocols exist, the following represents a logical progression for initial investigation, drawing from standard cell membrane research methodologies.

1. Preliminary Assessment of Cytotoxicity and Membrane Disruption

  • Objective: To determine the concentration range over which tetradecyl methanesulfonate affects cell viability and basic membrane integrity.

  • Methodology:

    • Culture a relevant cell line (e.g., erythrocytes for hemolysis assays, or a cultured endothelial or epithelial cell line).

    • Prepare a stock solution of tetradecyl methanesulfonate in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of tetradecyl methanesulfonate for various time points.

    • Assess cytotoxicity using standard assays such as MTT, LDH release (for membrane rupture), or propidium (B1200493) iodide staining followed by flow cytometry.

2. Biophysical Characterization of Membrane Interaction

  • Objective: To understand the direct physical interaction of tetradecyl methanesulfonate with model lipid bilayers.

  • Methodology:

    • Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) of defined lipid composition (e.g., POPC, or a mix mimicking a plasma membrane).

    • Use techniques like fluorescence anisotropy with a membrane probe (e.g., DPH) to measure changes in membrane fluidity upon addition of tetradecyl methanesulfonate.

    • Employ dye leakage assays from LUVs to assess changes in membrane permeability.

Visualizing a Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the initial characterization of tetradecyl methanesulfonate's effects on cell membranes.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Biophysical Analysis cluster_2 Phase 3: Cellular Mechanism of Action A Prepare Tetradecyl Methanesulfonate Stock Solution B Cell Viability Assays (MTT, Trypan Blue) A->B Dose-Response Treatment C Membrane Integrity Assays (LDH, Propidium Iodide) A->C Dose-Response Treatment D Determine Cytotoxic Concentration Range B->D C->D I Treat Cells with Sub-Lethal Concentrations D->I Inform Concentration Selection E Prepare Model Membranes (Liposomes/Vesicles) F Fluorescence Anisotropy (Membrane Fluidity) E->F Introduce Compound G Dye Leakage Assays (Membrane Permeability) E->G Introduce Compound H Characterize Physical Interaction F->H G->H H->I Guide Mechanistic Studies J Microscopy (Changes in Cell Morphology) I->J K Analysis of Signaling Pathways (e.g., Western Blot for Stress Kinases) I->K L Identify Potential Cellular Targets J->L K->L

A logical workflow for investigating the effects of tetradecyl methanesulfonate on cell membranes.

The application of tetradecyl methanesulfonate in cell membrane studies is currently an unexplored field of research. There is no published data to support the creation of detailed application notes or protocols at this time. The information provided on related compounds like sodium tetradecyl sulfate and methyl methanesulfonate serves to illustrate how similar molecules can interact with cell membranes, but these mechanisms are distinct and should not be extrapolated. Future research, following a structured experimental workflow, is required to elucidate the potential role and applications of tetradecyl methanesulfonate in cell biology and drug development.

References

Tetradecyl Methanesulfonate: An Evaluation as a Chemical Probe for Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of available scientific literature and chemical databases, there is currently no established body of research demonstrating the use of tetradecyl methanesulfonate (B1217627) as a specific chemical probe for lipids. While the chemical structure of tetradecyl methanesulfonate, with its long alkyl chain, suggests potential interactions with lipidic environments, detailed application notes, experimental protocols, and validated uses in lipid research are not publicly documented.

This document aims to provide the available information on tetradecyl methanesulfonate and contextualize its potential properties based on related compounds, while highlighting the absence of specific applications in lipid probing.

Chemical and Physical Properties

A summary of the known quantitative data for tetradecyl methanesulfonate is presented below. This information is aggregated from chemical supplier databases.

PropertyValueReference
CAS Number 6222-16-8[1]
Molecular Formula C₁₅H₃₂O₃S[1]
Molecular Weight 292.48 g/mol [1]
Synonyms 1-Tetradecanol, methanesulfonate; Methanesulfonic acid, tetradecyl ester[1]
Purity >99% (as offered by some suppliers)
Storage Freezer

Potential Mechanisms of Action: A Theoretical Perspective

While no specific applications of tetradecyl methanesulfonate as a lipid probe have been identified, its chemical structure suggests potential, albeit unproven, mechanisms of interaction with lipids and cellular components. The long tetradecyl (C14) chain is highly lipophilic and would be expected to readily partition into cellular membranes and lipid droplets. The methanesulfonate group is a good leaving group, suggesting that tetradecyl methanesulfonate could act as an alkylating agent, covalently modifying nucleophilic residues on proteins or lipids.

A hypothetical workflow for investigating the potential of tetradecyl methanesulfonate as a lipid-associated alkylating probe is outlined below.

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Target Identification A Synthesize/Acquire Tetradecyl Methanesulfonate B Incubate with Model Membranes (e.g., Liposomes) A->B D Treat Cells with Tetradecyl Methanesulfonate C Analyze Lipid Alkylation via Mass Spectrometry B->C G Proteomic/Lipidomic Analysis of Fractions E Cell Viability and Cytotoxicity Assays D->E F Subcellular Fractionation (Membrane vs. Cytosol) D->F F->G H Click-Chemistry Enabled Synthesis (e.g., with alkyne tag) I In-cell Labeling H->I J Lysis and Biotinylation via Click Reaction I->J K Streptavidin Pulldown and Mass Spectrometry J->K

Caption: Hypothetical workflow for evaluating tetradecyl methanesulfonate as a lipid probe.

Contrasting with Related Compounds

It is important to distinguish tetradecyl methanesulfonate from other methanesulfonate-containing compounds found in the literature, as their biological activities are distinct.

  • Methyl Methanesulfonate (MMS): This is a well-characterized DNA alkylating agent used extensively in cancer research and studies of DNA repair.[2] Recent studies have also shown that MMS can induce lipid stress at the inner nuclear membrane, but this is a secondary effect to its primary role as a genotoxic agent.[2]

  • Sodium Tetradecyl Sulfate (STS): This is an anionic surfactant and sclerosing agent used clinically to treat varicose veins.[3][4] Its mechanism of action involves the disruption of cell membranes through its detergent-like properties, leading to endothelial cell lysis.[5] This activity is fundamentally different from the potential targeted alkylation that might be exhibited by tetradecyl methanesulfonate.

Experimental Protocols: A Note on Unavailability

Due to the lack of published research on the use of tetradecyl methanesulfonate as a chemical probe for lipids, detailed experimental protocols for its application in this context cannot be provided. The development of such protocols would require significant foundational research to determine optimal concentrations, incubation times, and appropriate analytical methods for detecting its interactions and effects.

For researchers interested in exploring the potential of this compound, a starting point would be to adapt protocols used for other lipid-reactive probes, with careful optimization and validation at each step. This would involve:

  • In Vitro Membrane Interaction Studies: Using model lipid bilayers or liposomes to characterize the compound's partitioning and reactivity.

  • Cellular Localization Studies: Employing a fluorescently tagged version of the molecule to determine its subcellular distribution.

  • Target Identification Studies: Utilizing chemical proteomics approaches, potentially with a "clickable" version of the molecule, to identify covalent binding partners in a cellular context.

Conclusion

References

Application Notes and Protocols: Tetradecyl Methanesulfonate in the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel surfactants utilizing tetradecyl methanesulfonate (B1217627) as a key reagent. Detailed experimental protocols, physicochemical data of analogous surfactants, and potential applications, particularly in drug delivery, are presented.

Introduction

Tetradecyl methanesulfonate is a versatile alkylating agent that can be employed in the synthesis of a variety of surfactants. Its methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the C14 tetradecyl hydrophobic tail to a range of hydrophilic head groups. This methodology is particularly effective for the synthesis of cationic surfactants through the quaternization of amines. The resulting amphiphilic molecules exhibit valuable surface-active properties, making them suitable for various applications, including as detergents, emulsifiers, and as components in drug delivery systems.

Synthesis of a Novel Cationic Surfactant: N-tetradecylpyridinium methanesulfonate

This protocol describes a general method for the synthesis of a cationic surfactant, N-tetradecylpyridinium methanesulfonate, using tetradecyl methanesulfonate and pyridine (B92270). Alkyl methanesulfonates are known to be effective alkylating agents for the quaternization of various amines.

Proposed Experimental Protocol

Materials:

  • Tetradecyl methanesulfonate (C₁₅H₃₂O₃S)

  • Pyridine (C₅H₅N), dried

  • Anhydrous acetonitrile (B52724) (CH₃CN) or other suitable polar aprotic solvent

  • Diethyl ether ((C₂H₅)₂O)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon) apparatus

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve tetradecyl methanesulfonate (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add freshly distilled pyridine (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, N-tetradecylpyridinium methanesulfonate, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization. A common method is to dissolve the product in a minimal amount of a polar solvent (e.g., ethanol) and then precipitate it by adding a non-polar solvent (e.g., diethyl ether).

  • Filter the purified white solid product, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties of C14-Chain Surfactants

The performance of a surfactant is dictated by its physicochemical properties. Below is a summary of key data for surfactants containing a tetradecyl (C14) hydrophobic chain, which are analogous to the surfactants that can be synthesized from tetradecyl methanesulfonate.

Surfactant NameTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)Temperature (°C)Conditions
Tetradecyltrimethylammonium bromide (TTAB)Cationic3.77-25Water
Tetradecyltrimethylammonium bromide (TTAB)Cationic1.93-2520 mM Phosphate Buffer
Sodium Tetradecyl Sulfate (STS)Anionic~830-4025Water
4,4′-Di(n-Tetradecyl) Diphenyl Methane DisulfonateAnionic (Gemini)---Can achieve ultra-low interfacial tension (7.22 × 10⁻³ mN/m)[1]
1-Tetradecylpyridinium BromideCationic----

Note: Data is compiled from various sources and experimental conditions may vary. It is recommended to determine these properties for newly synthesized surfactants under specific application conditions.[2][3]

Visualization of Synthetic and Application Pathways

Logical Workflow for Surfactant Synthesis and Characterization

The following diagram outlines the general workflow from the synthesis of a novel surfactant using tetradecyl methanesulfonate to its final characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Reactants Tetradecyl Methanesulfonate + Hydrophilic Head Group Reaction Nucleophilic Substitution (e.g., Quaternization) Reactants->Reaction Crude Crude Surfactant Reaction->Crude Purification Recrystallization or Chromatography Crude->Purification Pure Purified Surfactant Purification->Pure Structural Structural Analysis (NMR, MS) Pure->Structural Physicochemical Physicochemical Analysis (Tensiometry, Conductometry) Pure->Physicochemical Application Application-Specific Tests (e.g., Emulsification, Drug Solubilization) Physicochemical->Application

Caption: General workflow for the synthesis and characterization of novel surfactants.

Hypothetical Signaling Pathway for Surfactant-Based Drug Delivery

Cationic surfactants can be used to form micelles or nanoparticles that encapsulate therapeutic agents. The positive charge of these carriers can facilitate interaction with negatively charged cell membranes, enhancing drug uptake. The diagram below illustrates a hypothetical pathway for a surfactant-based drug delivery system targeting cancer cells.

G cluster_delivery Drug Delivery Vehicle cluster_cell Target Cancer Cell Surfactant Cationic Surfactant Micelle (with encapsulated drug) Membrane Cell Membrane (Negatively Charged) Surfactant->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Endosomal Escape Target Intracellular Target (e.g., DNA, Kinases) Release->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: Hypothetical signaling pathway for cationic surfactant-based drug delivery.

Application in Drug Delivery

Novel surfactants synthesized from tetradecyl methanesulfonate hold significant promise in the field of drug delivery. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs, thereby increasing their solubility and bioavailability.[4][5] The ability to modify the head group allows for the tuning of properties such as charge, which can be exploited for targeted delivery. Cationic surfactants, for instance, can interact with negatively charged cell membranes, potentially enhancing cellular uptake of the encapsulated drug.[6] This is particularly relevant in cancer therapy, where targeted delivery to tumor cells can increase efficacy and reduce systemic toxicity.[6] The formation of stable nano-sized micelles or vesicles can also protect the drug from degradation in the biological environment, leading to a longer circulation time and controlled release.[4][7]

Conclusion

Tetradecyl methanesulfonate is a valuable and reactive precursor for the synthesis of novel surfactants, particularly cationic surfactants. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these compounds. The versatility of the synthetic routes allows for the creation of a diverse library of surfactants with tailored properties for specific applications, from industrial processes to advanced pharmaceutical formulations. Further research into the biological interactions and formulation optimization of these novel surfactants will be crucial for their translation into clinical and commercial use.

References

Application Notes and Protocols: Experimental Setup for Reactions with Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving tetradecyl methanesulfonate (B1217627). This document includes detailed protocols for common applications, safety and handling guidelines, and methods for purification and characterization of the resulting products.

Introduction

Tetradecyl methanesulfonate (CAS No. 6222-16-8), also known as myristyl mesylate, is a valuable alkylating agent in organic synthesis. Its utility stems from the methanesulfonate (MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions (SN2). This property makes it a key reagent for introducing a tetradecyl (C14H29) chain onto various nucleophiles, a common strategy in the synthesis of pharmaceuticals, surfactants, and other fine chemicals. The long alkyl chain imparts significant lipophilicity to molecules, which can be crucial for modulating their biological activity and physical properties.

Safety and Handling

Tetradecyl methanesulfonate, as an alkylating agent, should be handled with care as it is a potentially hazardous substance. Alkylating agents are often toxic, irritant, and may have mutagenic properties.[1]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[2][4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[3] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

Disposal:

Dispose of tetradecyl methanesulfonate and any reaction waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3][4] One effective method for the destruction of alkylating agents is treatment with a 1 M solution of sodium thiosulfate (B1220275) (Na2S2O3), which rapidly degrades them.[1]

Experimental Protocols

Tetradecyl methanesulfonate is primarily used in Williamson ether synthesis and analogous reactions with other nucleophiles. Below are generalized protocols for its use in O-alkylation and N-alkylation reactions.

Protocol 1: O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)

This protocol describes the synthesis of a tetradecyl aryl ether. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.[6][7]

Materials:

  • Substituted Phenol

  • Tetradecyl Methanesulfonate

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add tetradecyl methanesulfonate (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Reactant (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK2CO3DMF701885-95
PhenolNaHTHF601280-90
4-NitrophenolCs2CO3Acetonitrile (B52724)8024>90

Note: The data in this table is representative for Williamson ether synthesis with alkyl sulfonates and may vary for specific substrates.

Protocol 2: N-Alkylation of an Amine

This protocol outlines the synthesis of a secondary or tertiary amine by reacting a primary or secondary amine with tetradecyl methanesulfonate.

Materials:

  • Primary or Secondary Amine

  • Tetradecyl Methanesulfonate

  • Potassium Carbonate (K2CO3) or Triethylamine (B128534) (Et3N)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in a suitable solvent like acetonitrile or DCM.

  • Add tetradecyl methanesulfonate (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture if a solid base was used.

  • If the solvent is DCM, wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine. If acetonitrile was used, remove the solvent under reduced pressure and then partition the residue between water and an extraction solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3Acetonitrile602470-85
BenzylamineEt3NDCM254880-95
PiperidineK2CO3DMF5018>90

Note: The data in this table is representative for N-alkylation reactions and may vary for specific substrates.

Purification and Characterization

The purification of long-chain alkylated products often requires specific techniques due to their waxy nature and high lipophilicity.

Purification:

  • Column Chromatography: This is the most common method for purifying the products of these reactions.[8][9]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent is gradually increased to elute the product.

  • Recrystallization: This can be an effective purification method if a suitable solvent system is found. Slow cooling is often necessary to prevent the product from "oiling out".[8]

Characterization:

The structure and purity of the synthesized compounds can be confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of the tetradecyl chain will be evident from a characteristic triplet at ~0.88 ppm corresponding to the terminal methyl group, a broad singlet or multiplet around 1.26 ppm for the methylene (B1212753) protons, and signals corresponding to the protons adjacent to the heteroatom (O or N). For O-alkylation, a triplet around 3.4-4.5 ppm is expected for the -O-CH₂- protons.[10][11] For N-alkylation, the -N-CH₂- protons typically appear in the 2.3-3.0 ppm range.[12]

    • ¹³C NMR: The carbons of the tetradecyl chain will give a series of signals in the aliphatic region (10-40 ppm). The carbon attached to the heteroatom will be shifted downfield (50-80 ppm for C-O, 40-60 ppm for C-N).[11][13]

  • Infrared (IR) Spectroscopy:

    • The disappearance of the O-H stretch (broad, ~3200-3600 cm⁻¹) from a phenol starting material or the N-H stretch (sharp, ~3300-3500 cm⁻¹) from a primary or secondary amine is a key indicator of a successful reaction.

    • The presence of a strong C-O stretching band around 1000-1300 cm⁻¹ for ethers is also characteristic.[11]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak (M⁺) may be weak or absent in electron ionization (EI) mass spectra of long-chain alcohols and ethers.[10][11]

Visualizations

General Reaction Scheme for Nucleophilic Substitution

G cluster_reactants Reactants cluster_products Products Nucleophile Nucleophile Alkylated_Product Tetradecylated Product (Nu-C14H29) Nucleophile->Alkylated_Product S_N_2 Attack Tetradecyl_Methanesulfonate Tetradecyl Methanesulfonate (C14H29OMs) Mesylate_Anion Methanesulfonate Anion (MsO⁻) Tetradecyl_Methanesulfonate->Mesylate_Anion Leaving Group Departure

General S~N~2 reaction with tetradecyl methanesulfonate.
Experimental Workflow for O-Alkylation

G Start Start Mix_Reactants Mix Phenol and Base in Solvent Start->Mix_Reactants Form_Phenoxide Stir to Form Phenoxide Mix_Reactants->Form_Phenoxide Add_Alkylating_Agent Add Tetradecyl Methanesulfonate Form_Phenoxide->Add_Alkylating_Agent Heat_and_Stir Heat and Stir (Monitor by TLC) Add_Alkylating_Agent->Heat_and_Stir Workup Aqueous Workup and Extraction Heat_and_Stir->Workup Dry_and_Concentrate Dry and Concentrate Organic Layer Workup->Dry_and_Concentrate Purification Purify by Column Chromatography Dry_and_Concentrate->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Workflow for the O-alkylation of a phenol.

References

Application Notes and Protocols: Alkylation of Hydroxyl Groups with Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of hydroxyl groups is a fundamental transformation in organic synthesis, crucial for the preparation of ethers. In the realm of pharmaceutical and materials science, the introduction of long alkyl chains, such as a tetradecyl group, can significantly modify the lipophilicity, membrane permeability, and self-assembly properties of molecules. Tetradecyl methanesulfonate (B1217627) serves as an effective alkylating agent for this purpose, offering a stable and reactive precursor for the introduction of the C14 alkyl chain.

This document provides detailed application notes and experimental protocols for the O-alkylation of hydroxyl groups using tetradecyl methanesulfonate. The reaction proceeds via a Williamson ether synthesis mechanism, a reliable and versatile method for forming carbon-oxygen bonds.

Reaction Principle and Mechanism

The alkylation of a hydroxyl group with tetradecyl methanesulfonate is a type of Williamson ether synthesis. The reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the tetradecyl methanesulfonate in a bimolecular nucleophilic substitution (SN2) reaction. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the reaction.

Key Features of the Reaction:

  • Mechanism: SN2 reaction.

  • Substrate: Alcohols (primary, secondary, phenols) and other hydroxyl-containing compounds.

  • Reagent: Tetradecyl methanesulfonate (C₁₄H₂₉OSO₂CH₃).

  • Base: A suitable base is required to deprotonate the hydroxyl group. Common bases include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and various carbonate bases.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), or non-polar solvents like xylene are often employed.

Applications

The introduction of a tetradecyl group onto a molecule can be advantageous in several areas of research and development:

  • Drug Development: Increasing the lipophilicity of a drug candidate can enhance its absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its oral bioavailability and ability to cross the blood-brain barrier.

  • Material Science: Long-chain alkyl ethers are utilized as surfactants, lubricants, and in the formation of liquid crystals and self-assembled monolayers.

  • Carbohydrate Chemistry: Selective alkylation of hydroxyl groups in carbohydrates is a key step in the synthesis of complex glycans and glycolipids, which play vital roles in biological recognition processes.[1]

Experimental Protocols

The following protocols are generalized procedures for the alkylation of hydroxyl groups using tetradecyl methanesulfonate. Optimization of reaction conditions (temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: O-Alkylation of a Polyol (e.g., a Glyceryl Ether)

This protocol is adapted from the synthesis of long-chain dialkyl and trialkyl glyceryl ethers.

Materials:

  • Hydroxyl-containing substrate (e.g., an alkyl glyceryl ether)

  • Tetradecyl methanesulfonate

  • Powdered potassium hydroxide (KOH)

  • Xylene (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the hydroxyl-containing substrate (1.0 equivalent) and anhydrous xylene.

  • Addition of Base: Add powdered potassium hydroxide (2.0-3.0 equivalents) to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux to remove any traces of water azeotropically.

  • Addition of Alkylating Agent: After cooling to a manageable temperature, add tetradecyl methanesulfonate (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with xylene or another suitable organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data (Example from Literature for a similar long-chain mesylate):

SubstrateAlkylating AgentBaseSolventYieldReference
Dodecyl glyceryl-(1) etherDioctadecyl methanesulfonateKOHXyleneN/A
Protocol 2: O-Alkylation of a Phenol (B47542)

This protocol provides a general procedure for the alkylation of phenolic hydroxyl groups.

Materials:

  • Phenolic substrate

  • Tetradecyl methanesulfonate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask containing the phenolic substrate (1.0 equivalent) and anhydrous DMF, add potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add tetradecyl methanesulfonate (1.2 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (General yields for phenol alkylation):

SubstrateAlkylating AgentBaseSolventTemperatureYield Range
PhenolsAlkyl MesylatesK₂CO₃DMF60 °CGood
PhenolsAlkyl MesylatesCs₂CO₃DMF60 °CGood

Visualizations

Diagram 1: General Workflow for O-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Hydroxyl-containing Substrate deprotonation Deprotonation with Base start->deprotonation 1. Add Base alkylation SN2 Attack on Tetradecyl Methanesulfonate deprotonation->alkylation 2. Add Alkylating Agent quench Quench Reaction alkylation->quench 3. Reaction Complete extraction Extraction quench->extraction purification Purification extraction->purification product Final Ether Product purification->product

Caption: General workflow for the O-alkylation of a hydroxyl group.

Diagram 2: Signaling Pathway Analogy (Drug Development Context)

This diagram illustrates the conceptual pathway of how modifying a drug candidate via alkylation can influence its biological activity.

G cluster_synthesis Chemical Synthesis cluster_properties Physicochemical Properties cluster_biological Biological Activity drug_candidate Drug Candidate (with -OH group) alkylation O-Alkylation with Tetradecyl Methanesulfonate drug_candidate->alkylation modified_drug Modified Drug (Tetradecyl Ether) alkylation->modified_drug lipophilicity Increased Lipophilicity modified_drug->lipophilicity membrane_permeation Enhanced Membrane Permeation lipophilicity->membrane_permeation target_interaction Improved Target Interaction membrane_permeation->target_interaction efficacy Potential for Increased Efficacy target_interaction->efficacy

References

Application Notes and Protocols for Tetradecyl Methanesulfonate in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature indicates that tetradecyl methanesulfonate (B1217627) is not commonly employed as a protecting group for functional groups such as alcohols and amines in standard organic synthesis. While the methanesulfonyl (mesyl) group is a well-established activating group for alcohols, converting them into excellent leaving groups for nucleophilic substitution and elimination reactions, its application as a routine protecting group is less frequent. The use of the specific tetradecyl ester of methanesulfonic acid for this purpose is not documented in readily accessible chemical literature.

The long lipophilic tetradecyl chain would significantly alter the physical properties of a molecule, a strategy sometimes used in specific contexts like surfactant chemistry or to aid in separation processes. However, for the singular purpose of protecting a functional group through a reaction sequence, more conventional protecting groups are overwhelmingly favored due to their well-characterized stability, ease of introduction, and mild removal conditions.

Given the absence of specific data on tetradecyl methanesulfonate as a protecting group, this document will instead provide a general overview of methanesulfonates in organic synthesis, drawing parallels where appropriate, and will detail standard protocols for the protection of alcohols and amines using more common protecting groups.

The Role of Methanesulfonates in Organic Synthesis

Methanesulfonates, or mesylates, are esters of methanesulfonic acid. They are most frequently utilized to activate hydroxyl groups. The reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, yields the corresponding methanesulfonate.

General Reaction for Mesylate Formation:

G cluster_0 Mesylate Formation Alcohol R-OH Mesylate R-OMs Alcohol->Mesylate Methanesulfonyl Chloride (MsCl), Base MsCl CH3SO2Cl Base Base Protonated_Base Base-H+ Cl- G Start Dissolve alcohol and imidazole (B134444) in DCM/DMF Add_TBDMSCl Add TBDMSCl Start->Add_TBDMSCl Stir Stir at room temperature Add_TBDMSCl->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification by chromatography Workup->Purify End Isolated TBDMS-protected alcohol Purify->End G Amine R-NH2 Boc_Amine R-NHBoc Amine->Boc_Amine Boc₂O, Base Deprotected_Amine R-NH2 Boc_Amine->Deprotected_Amine Acid (e.g., TFA, HCl)

Application Notes and Protocols: Tetradecyl Methanesulfonate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Exploration of Potential Applications

Introduction

Tetradecyl methanesulfonate (B1217627), a long-chain alkyl ester of methanesulfonic acid, is a compound whose direct application in polymer chemistry is not extensively documented in publicly available scientific literature. However, its chemical structure, particularly the presence of a methanesulfonate (mesylate) group, suggests several potential, albeit theoretical, applications in the synthesis and modification of polymers. The methanesulfonate moiety is an excellent leaving group in nucleophilic substitution reactions, a property that is widely exploited in organic synthesis.[1] This characteristic suggests its potential utility in areas of polymer science that leverage such reactivity.

These application notes aim to provide a theoretical framework for researchers and scientists interested in exploring the use of tetradecyl methanesulfonate in polymer chemistry. The content herein is based on the known reactivity of alkyl methanesulfonates and general principles of polymer synthesis and modification.

Chemical Properties and Synthesis

Tetradecyl methanesulfonate can be synthesized from 1-tetradecanol (B3432657) and methanesulfonyl chloride.[2] The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 6222-16-8[2][3]
Molecular Formula C15H32O3S[2][3]
Molecular Weight 292.48 g/mol [2][3]
Synonyms 1-Tetradecanol, methanesulfonate; Methanesulfonic acid, tetradecyl ester[3]

The primary chemical utility of tetradecyl methanesulfonate stems from the nature of the methanesulfonate group as an excellent leaving group, making the tetradecyl group susceptible to nucleophilic attack.

Potential Applications in Polymer Chemistry

Based on its chemical reactivity, tetradecyl methanesulfonate could theoretically be employed in the following areas of polymer chemistry:

  • Initiator for Cationic Polymerization: Alkylating agents can serve as initiators for cationic polymerization.[4][5] While alkyl halides are more commonly used, the high reactivity of the methanesulfonate leaving group suggests that tetradecyl methanesulfonate could potentially initiate the polymerization of electron-rich monomers like vinyl ethers. The initiation would proceed via the formation of a tetradecyl-monomer adduct and a methanesulfonate counter-ion.

  • Post-Polymerization Modification: Polymers containing nucleophilic functional groups (e.g., hydroxyl, amino, or carboxylate groups) could be modified by reaction with tetradecyl methanesulfonate. This would allow for the covalent attachment of long alkyl (tetradecyl) chains to the polymer backbone, thereby altering its properties, such as increasing its hydrophobicity or introducing self-assembly characteristics.

  • Synthesis of Functional Monomers: Tetradecyl methanesulfonate could be used as an alkylating agent to synthesize novel monomers. For example, it could react with a nucleophilic molecule that also contains a polymerizable group (like a vinyl or acrylic moiety) to produce a monomer with a long hydrophobic side chain.

Experimental Protocols (Theoretical)

The following are hypothetical protocols for the potential applications described above. These are intended as a starting point for experimental design and would require significant optimization.

Protocol 1: Hypothetical Cationic Polymerization of Isobutyl Vinyl Ether Initiated by Tetradecyl Methanesulfonate

Objective: To investigate the potential of tetradecyl methanesulfonate as an initiator for the cationic polymerization of isobutyl vinyl ether.

Materials:

  • Tetradecyl methanesulfonate

  • Isobutyl vinyl ether (monomer), freshly distilled

  • Dichloromethane (B109758) (solvent), anhydrous

  • Methanol (B129727) (terminating agent)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • Under an inert atmosphere, add anhydrous dichloromethane to a pre-dried reaction vessel equipped with a magnetic stirrer.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C).

  • Add the desired amount of tetradecyl methanesulfonate initiator to the solvent.

  • Slowly add the purified isobutyl vinyl ether monomer to the initiator solution while stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion (e.g., by ¹H NMR or GC).

  • Terminate the polymerization by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter and dry the resulting polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and molecular weight distribution (e.g., by Gel Permeation Chromatography - GPC) and structure (e.g., by ¹H NMR).

Protocol 2: Hypothetical Post-Polymerization Modification of Poly(4-vinylphenol)

Objective: To graft tetradecyl chains onto a pre-existing polymer with nucleophilic side groups.

Materials:

  • Poly(4-vinylphenol)

  • Tetradecyl methanesulfonate

  • Potassium carbonate (base)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Dissolve poly(4-vinylphenol) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add an excess of potassium carbonate to the solution to deprotonate the phenolic hydroxyl groups.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a stoichiometric amount of tetradecyl methanesulfonate relative to the hydroxyl groups.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing the degree of functionalization (e.g., by ¹H NMR, looking for the disappearance of the phenolic proton and the appearance of signals from the tetradecyl chain).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the base.

  • Precipitate the modified polymer by slowly adding the solution to a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterize the final polymer to confirm the grafting of the tetradecyl chains.

Visualizations

Synthesis of Tetradecyl Methanesulfonate

G Synthesis of Tetradecyl Methanesulfonate cluster_reactants Reactants cluster_product Product 1-Tetradecanol 1-Tetradecanol Reaction Reaction (e.g., in pyridine) 1-Tetradecanol->Reaction + Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Tetradecyl_methanesulfonate Tetradecyl methanesulfonate Reaction->Tetradecyl_methanesulfonate

Caption: Synthesis of tetradecyl methanesulfonate from 1-tetradecanol.

Hypothetical Polymer Modification Workflow

G Workflow for Polymer Modification Start Start Polymer_with_nucleophile Polymer with Nucleophilic Groups Start->Polymer_with_nucleophile Deprotonation Deprotonation (with base) Polymer_with_nucleophile->Deprotonation Addition Add Tetradecyl Methanesulfonate Deprotonation->Addition Reaction_heating Reaction (Heating) Addition->Reaction_heating Purification Purification (Precipitation) Reaction_heating->Purification Characterization Characterization (NMR, GPC) Purification->Characterization End Modified Polymer Characterization->End

References

Application of Tetradecyl Methanesulfonate in Drug Delivery Systems: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and commercial resources, there is currently no publicly available information detailing the specific application of tetradecyl methanesulfonate (B1217627) in drug delivery systems.

Tetradecyl methanesulfonate, a chemical compound with the CAS number 6222-16-8 and the linear formula C15H32O3S, is commercially available as a research-grade lipid. However, its role as an excipient, surfactant, or component in the formulation of drug delivery vehicles such as nanoparticles, liposomes, or micelles is not documented in the accessible scientific literature.

Extensive searches were conducted to identify any studies, protocols, or quantitative data related to the use of tetradecyl methanesulfonate for:

  • Nanoparticle formulation

  • Liposome or micelle preparation

  • Hydrophobic drug encapsulation

  • As a surfactant in drug delivery applications

  • Synthesis of novel drug carriers

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, quantitative data tables, or diagrams for signaling pathways and experimental workflows related to the application of tetradecyl methanesulfonate in drug delivery systems. The absence of such information suggests that this compound may not be a conventional or widely researched material in this field at the present time.

Researchers, scientists, and drug development professionals interested in exploring the potential of novel excipients are encouraged to conduct primary research to determine the feasibility and characteristics of tetradecyl methanesulfonate for drug delivery applications. Such research would be foundational in establishing its properties, efficacy, and safety profile for these uses.

Application Notes and Protocols: The Role of Tetradecyl Methanesulfonate in the Preparation of Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation of lipid-based nanoparticles (LNPs) and elucidate the putative role of tetradecyl methanesulfonate (B1217627) in the synthesis of key components for these advanced drug delivery systems.

Introduction to Lipid-Based Nanoparticles (LNPs)

Lipid-based nanoparticles are at the forefront of drug delivery technology, most notably recognized for their critical role in the development of mRNA vaccines.[1][2][3] These nanoparticles are typically spherical vesicles composed of a lipid bilayer that can encapsulate a wide range of therapeutic agents, protecting them from degradation and facilitating their delivery into target cells.[3][4][5] The composition of LNPs is carefully designed to ensure stability, biocompatibility, and efficient payload delivery.[2][3]

A standard LNP formulation consists of four key components:

  • Ionizable Cationic Lipids: These are the cornerstone of modern LNPs, particularly for nucleic acid delivery.[2][3] They possess a positive charge at acidic pH, which facilitates the encapsulation of negatively charged payloads like mRNA and siRNA.[3] At physiological pH, they become neutral, reducing toxicity.[2]

  • Helper Lipids (e.g., DSPC, DOPE): These are neutral phospholipids (B1166683) that contribute to the structural integrity and stability of the nanoparticle.[2]

  • Cholesterol: This molecule modulates the fluidity and stability of the lipid bilayer, enhancing the overall robustness of the nanoparticle.[2]

  • PEGylated Lipids (PEG-Lipids): These lipids have a polyethylene (B3416737) glycol (PEG) chain attached, which forms a hydrophilic layer on the surface of the nanoparticle. This "stealth" coating helps to reduce clearance by the immune system, thereby increasing circulation time.[2]

The Role of Tetradecyl Methanesulfonate

While not a direct structural component of the final LNP formulation, tetradecyl methanesulfonate (C₁₄H₂₉SO₃CH₃) is a crucial alkylating agent potentially used in the synthesis of the ionizable cationic lipid component. The hydrophobic tails of these lipids are a determining factor in their efficacy. The synthesis of novel cationic lipids often involves the attachment of hydrocarbon chains of varying lengths to a polar headgroup.

Tetradecyl methanesulfonate, with its 14-carbon chain, can be used to introduce two tetradecyl tails to an amine-containing scaffold, a common structure for ionizable lipids. This alkylation reaction is a fundamental step in creating custom cationic lipids with desired properties for specific drug delivery applications.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Ionizable Cationic Lipid Using Tetradecyl Methanesulfonate

This protocol describes a hypothetical synthesis of an N,N-ditetradecyl-substituted ionizable lipid, illustrating the role of tetradecyl methanesulfonate.

Materials:

  • Primary amine-containing scaffold (e.g., 3-aminopropane-1,2-diol)

  • Tetradecyl methanesulfonate

  • A non-polar organic solvent (e.g., Dichloromethane)

  • A weak base (e.g., Potassium carbonate)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine-containing scaffold in the organic solvent.

  • Addition of Base: Add the weak base to the solution.

  • Alkylation: Slowly add tetradecyl methanesulfonate to the reaction mixture at room temperature. The reaction is typically stirred for 24-48 hours.

  • Work-up:

    • Quench the reaction with deionized water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system to obtain the pure N,N-ditetradecyl-substituted ionizable lipid.

  • Characterization: Confirm the structure and purity of the synthesized lipid using techniques such as NMR and mass spectrometry.

Protocol 2: Preparation of Lipid-Based Nanoparticles by Ethanol (B145695) Dilution

This protocol outlines a standard method for the preparation of LNPs encapsulating a model therapeutic, such as mRNA.

Materials:

  • Synthesized ionizable cationic lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing or a tangential flow filtration (TFF) system

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6]

  • mRNA Solution Preparation:

    • Dissolve the mRNA in the low pH buffer.

  • Nanoparticle Formation:

    • Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a volume ratio of approximately 1:3 (ethanol:aqueous). This can be achieved through manual pipetting or using a microfluidic mixing device for more controlled and reproducible results.[6]

  • Maturation: Allow the resulting nanoparticle suspension to incubate for a defined period (e.g., 30 minutes) to stabilize.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or TFF.

  • Sterilization and Storage:

    • Sterilize the final LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Data Presentation

Table 1: Physicochemical Characterization of Prepared Lipid Nanoparticles

ParameterMethodTypical Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry+10 to -10 mV (at neutral pH)
Encapsulation Efficiency RiboGreen Assay> 90%

Table 2: Example Molar Ratios of Components in LNP Formulations

ComponentMolar Ratio (%)Reference
Ionizable Lipid 50[6]
DSPC 10[6]
Cholesterol 38.5[6]
PEG-Lipid 1.5[6]

Visualizations

Diagram 1: Hypothetical Synthesis of an Ionizable Lipid

Scaffold Amine-Containing Scaffold Reaction Alkylation Reaction Scaffold->Reaction TDM Tetradecyl Methanesulfonate TDM->Reaction Base Weak Base Base->Reaction Solvent Organic Solvent Solvent->Reaction Product N,N-ditetradecyl-substituted Ionizable Lipid Reaction->Product

Caption: Synthesis of an ionizable lipid using tetradecyl methanesulfonate.

Diagram 2: Experimental Workflow for LNP Preparation

Lipids Lipids in Ethanol (Ionizable, DSPC, Cholesterol, PEG-Lipid) Mixing Rapid Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4) mRNA->Mixing LNPs LNP Formation (in Ethanol/Aqueous Mixture) Mixing->LNPs Purification Dialysis / TFF (Buffer Exchange to pH 7.4) LNPs->Purification Final_LNPs Purified LNPs in PBS Purification->Final_LNPs Sterilization Sterile Filtration Final_LNPs->Sterilization Stored_LNPs Stored LNPs (4°C or -80°C) Sterilization->Stored_LNPs

Caption: Workflow for preparing lipid-based nanoparticles.

Diagram 3: Logical Relationship of LNP Components

LNP Lipid Nanoparticle Core Core LNP->Core Shell Shell LNP->Shell Ionizable Ionizable Lipid Core->Ionizable Payload Therapeutic Payload (e.g., mRNA) Core->Payload DSPC DSPC (Helper Lipid) Shell->DSPC Cholesterol Cholesterol Shell->Cholesterol PEG PEG-Lipid Shell->PEG

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetradecyl Methanesulfonate Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of tetradecyl methanesulfonate (B1217627). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetradecyl methanesulfonate?

A1: The most prevalent laboratory method is the reaction of 1-tetradecanol (B3432657) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine.[1][2] The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM).

Q2: What are the primary reagents involved and their roles?

A2: The key reagents are:

  • 1-Tetradecanol: The alcohol substrate that provides the tetradecyl group.

  • Methanesulfonyl Chloride (MsCl): The source of the mesyl group, which converts the hydroxyl group of the alcohol into a good leaving group.[3]

  • Base (e.g., Triethylamine, Pyridine): Acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion.[3][4]

Q3: Why are anhydrous conditions critical for this reaction?

A3: Methanesulfonyl chloride is highly reactive towards water. Any moisture present in the reaction flask, solvent, or on the glassware will hydrolyze the MsCl to methanesulfonic acid, reducing the amount available to react with the alcohol and thereby lowering the yield. Water can also potentially hydrolyze the desired product, tetradecyl methanesulfonate.

Q4: What is a common side product, and how can it be avoided?

A4: A common side product is tetradecyl chloride, which can form when using methanesulfonyl chloride.[1][2] This occurs via a competing nucleophilic substitution reaction. To avoid this, one can use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride, as it does not generate a chloride nucleophile.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for 1-tetradecanol (starting material) and a new, typically less polar spot for tetradecyl methanesulfonate (product) should be observed. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield 1. Wet Reagents/Solvent/Glassware: Methanesulfonyl chloride has been hydrolyzed.Ensure all glassware is oven-dried before use. Use freshly distilled or anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive Methanesulfonyl Chloride: The reagent may have degraded due to improper storage.Use a fresh bottle of methanesulfonyl chloride or distill the reagent before use.
3. Insufficient Base: The HCl byproduct is not being effectively neutralized, inhibiting the reaction.Ensure the correct stoichiometry of the base is used (typically 1.2-1.5 equivalents).[4]
4. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue stirring.[4]
Formation of Tetradecyl Chloride Byproduct Use of Methanesulfonyl Chloride: The chloride ion generated can act as a nucleophile.[1][2]Consider using methanesulfonic anhydride as the mesylating agent.[1][2] This avoids the formation of chloride ions.
Multiple Spots on TLC (Incomplete Reaction) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Continue stirring the reaction mixture and monitor by TLC until the starting material is consumed.[4]
2. Inadequate Stoichiometry: An insufficient amount of methanesulfonyl chloride or base was used.Ensure accurate measurement of reagents. A slight excess of the mesylating agent and base is recommended.[4]
Difficulty in Product Purification Similar Polarity of Product and Starting Material: Separation by column chromatography can be challenging.Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) can also be an effective purification method for long-chain alkyl compounds.

Data Presentation

Illustrative Optimization of Reaction Conditions

The following table provides an illustrative summary of how varying reaction parameters can influence the yield of tetradecyl methanesulfonate. Note: The data presented here is based on general principles of mesylation reactions and is intended for illustrative purposes, as a specific optimization study for this exact compound was not found in the cited literature.

Entry Solvent Base Temperature (°C) Time (h) Illustrative Yield (%) Key Observation
1Dichloromethane (DCM)Triethylamine (TEA)0490Standard conditions often provide high yields.[4]
2Dichloromethane (DCM)Triethylamine (TEA)Room Temp.285Higher temperature may slightly decrease yield due to potential side reactions.
3Tetrahydrofuran (THF)Triethylamine (TEA)0488THF is a viable alternative solvent.
4Dichloromethane (DCM)Pyridine0680Pyridine is a weaker base and may lead to longer reaction times and slightly lower yields.
5Dichloromethane (DCM)Triethylamine (TEA)0 (with 2% water)440The presence of water significantly reduces the reaction yield.
6TolueneTriethylamine (TEA)0485Toluene can also be used as a solvent.[4]

Experimental Protocols

Detailed Protocol for the Synthesis of Tetradecyl Methanesulfonate

This protocol is adapted from a general procedure for the mesylation of alcohols.[4]

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 1-tetradecanol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes relative to the alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. Monitor the reaction's progress by TLC. If the reaction has not reached completion, the flask can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tetradecyl methanesulfonate.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Tetradecanol 1-Tetradecanol (R-OH) Mesylate Tetradecyl Methanesulfonate (R-OMs) Tetradecanol->Mesylate + MsCl + Base MsCl Methanesulfonyl Chloride (MsCl) MsCl->Mesylate Base Base (e.g., Triethylamine) HCl_Salt Triethylammonium Chloride (Base-H+Cl-) Base->HCl_Salt + HCl

Caption: General reaction scheme for the synthesis of tetradecyl methanesulfonate.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (1-Tetradecanol, DCM, TEA) B 2. Cool to 0 °C A->B C 3. Add MsCl (dropwise) B->C D 4. Stir at 0 °C to RT (Monitor by TLC) C->D E 5. Aqueous Work-up (Add Water, Separate Layers) D->E F 6. Extraction (with DCM) E->F G 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H 8. Dry and Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purification (Chromatography/Recrystallization) H->I J 10. Characterization (NMR, MS, etc.) I->J Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Anhydrous Were anhydrous conditions used? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Check_Anhydrous->No_Anhydrous No Check_Reagents Are reagents (MsCl, Base) of good quality and correct stoichiometry? Yes_Anhydrous->Check_Reagents Fix_Anhydrous Action: Dry all glassware, use anhydrous solvents, and repeat reaction. No_Anhydrous->Fix_Anhydrous Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Time_Temp Was reaction time/ temperature sufficient? Yes_Reagents->Check_Time_Temp Fix_Reagents Action: Use fresh reagents and verify stoichiometry. No_Reagents->Fix_Reagents Yes_Time_Temp Yes Check_Time_Temp->Yes_Time_Temp Yes No_Time_Temp No Check_Time_Temp->No_Time_Temp No Consider_Purification Consider purification issues or alternative side reactions. Yes_Time_Temp->Consider_Purification Fix_Time_Temp Action: Increase reaction time or allow to warm to RT. No_Time_Temp->Fix_Time_Temp

References

"common side reactions with tetradecyl methanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecyl methanesulfonate (B1217627). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is tetradecyl methanesulfonate and what are its primary applications in research?

Tetradecyl methanesulfonate, also known as myristyl methanesulfonate, is the ester of 1-tetradecanol (B3432657) and methanesulfonic acid. In research and drug development, it is primarily used as an alkylating agent. The methanesulfonate group is an excellent leaving group, making the tetradecyl group susceptible to nucleophilic attack. This property is utilized in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs), where the tetradecyl chain is introduced into a target structure.

Q2: What are the most common side reactions to be aware of during the synthesis of tetradecyl methanesulfonate?

The most common side reactions during the synthesis of tetradecyl methanesulfonate from 1-tetradecanol and a methanesulfonylating agent (e.g., methanesulfonyl chloride or methanesulfonic anhydride) in the presence of a base include:

  • Formation of Shorter-Chain Alkyl Methanesulfonates: If the 1-tetradecanol starting material or the reaction solvent contains impurities of shorter-chain alcohols (e.g., methanol, ethanol), the corresponding shorter-chain alkyl methanesulfonates can be formed as byproducts. These are considered potential genotoxic impurities (PGIs).[1][2]

  • Formation of Ditetradecyl Ether: Under acidic conditions or at elevated temperatures, 1-tetradecanol can undergo self-condensation to form ditetradecyl ether.

  • Hydrolysis of the Product: If water is present in the reaction mixture, tetradecyl methanesulfonate can hydrolyze back to 1-tetradecanol and methanesulfonic acid.

  • Incomplete Reaction: Unreacted 1-tetradecanol or methanesulfonylating agent may remain in the final product if the reaction does not go to completion.

Troubleshooting Guides

Issue 1: Presence of Unexpected Impurities in the Final Product

Symptom: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the purified product shows unexpected spots or peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Starting Materials Verify Purity of 1-Tetradecanol: Use high-purity 1-tetradecanol (>98%). Analyze the starting material by GC to check for the presence of shorter-chain alcohols.Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use to prevent hydrolysis of the product and side reactions.
Suboptimal Reaction Conditions Control Temperature: Maintain the recommended reaction temperature. Lower temperatures can help minimize the formation of byproducts like ditetradecyl ether.Optimize Reaction Time: Monitor the reaction progress by TLC to ensure it goes to completion without prolonged reaction times that could lead to decomposition.Choice of Base: Use a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to avoid its reaction with the methanesulfonylating agent.
Inefficient Purification Aqueous Work-up: Wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted methanesulfonyl chloride and methanesulfonic acid.Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695), hexane) to remove soluble impurities.[3][4][5]Column Chromatography: If recrystallization is ineffective, purify the product using silica (B1680970) gel column chromatography.
Issue 2: Low Yield of Tetradecyl Methanesulfonate

Symptom: The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Check Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the methanesulfonylating agent may be necessary.Extend Reaction Time: Monitor the reaction by TLC and continue until the starting material is consumed.Increase Temperature (with caution): If the reaction is too slow at lower temperatures, a moderate increase in temperature can be considered, while being mindful of potential side reactions.
Product Loss During Work-up and Purification Minimize Transfers: Reduce the number of transfers between flasks to avoid mechanical losses.Optimize Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant loss of product in the mother liquor. Cool the solution slowly to maximize crystal formation.Efficient Extraction: During aqueous work-up, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
Product Decomposition Avoid Strong Acids/Bases: During work-up, use mild conditions to prevent hydrolysis of the ester.Control Temperature: Avoid excessive heat during solvent removal (rotary evaporation) to prevent thermal decomposition.

Experimental Protocols

Key Experiment: Synthesis of Tetradecyl Methanesulfonate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane (B92381) or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (or pyridine) to the solution with stirring.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the recommended time (typically 2-4 hours). Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tetradecyl methanesulfonate by recrystallization from a suitable solvent like hexane or ethanol.

Visualizations

Logical Troubleshooting Workflow for Unexpected Impurities

Troubleshooting_Impurities start Unexpected Impurities Detected check_sm Analyze Starting Materials (GC-MS) start->check_sm sm_impure Starting Materials Impure check_sm->sm_impure Yes check_conditions Review Reaction Conditions check_sm->check_conditions No purify_sm Purify Starting Materials or Use Higher Grade sm_impure->purify_sm purify_sm->start conditions_ok Conditions Optimal check_conditions->conditions_ok Yes optimize_conditions Optimize Temperature, Time, Base check_conditions->optimize_conditions No check_purification Evaluate Purification Method conditions_ok->check_purification optimize_conditions->start purification_ineffective Purification Ineffective check_purification->purification_ineffective No end_node Product Purity Achieved check_purification->end_node Yes improve_purification Improve Purification (Recrystallization, Chromatography) purification_ineffective->improve_purification improve_purification->start

Caption: Troubleshooting workflow for identifying and resolving unexpected impurities.

Signaling Pathway: Synthesis of Tetradecyl Methanesulfonate

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Tetradecanol 1-Tetradecanol Product Tetradecyl Methanesulfonate Tetradecanol->Product MsCl Methanesulfonyl Chloride MsCl->Product Salt Triethylammonium Chloride MsCl->Salt Base Base (e.g., Triethylamine) Base->Salt

Caption: Reaction pathway for the synthesis of tetradecyl methanesulfonate.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow Reaction 1. Reaction of 1-Tetradecanol and MsCl with Base Workup 2. Aqueous Work-up (NaHCO3 wash) Reaction->Workup Extraction 3. Extraction with Organic Solvent Workup->Extraction Drying 4. Drying and Solvent Removal Extraction->Drying Purification 5. Purification (Recrystallization) Drying->Purification Analysis 6. Purity Analysis (TLC, GC-MS) Purification->Analysis

Caption: Step-by-step workflow for the synthesis and purification of tetradecyl methanesulfonate.

References

"troubleshooting low yield in tetradecyl methanesulfonate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetradecyl Methanesulfonate (B1217627) Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the synthesis of tetradecyl methanesulfonate, specifically focusing on issues that lead to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing tetradecyl methanesulfonate?

A1: The synthesis is typically a nucleophilic substitution reaction where 1-tetradecanol (B3432657) (tetradecyl alcohol) reacts with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]

  • Reactants: 1-Tetradecanol, Methanesulfonyl Chloride (MsCl)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (B109758) (DCM) or other inert aprotic solvents[1][3]

  • Product: Tetradecyl Methanesulfonate

  • Byproduct: Triethylammonium chloride (or pyridinium (B92312) chloride)

Q2: My reaction yield is very low. What are the most common initial checks I should perform?

A2: Low yield can stem from several factors. Start by verifying the following:

  • Reagent Quality: Ensure that the 1-tetradecanol is dry and the methanesulfonyl chloride has not hydrolyzed. MsCl is highly sensitive to moisture and will decompose, reducing its effective concentration.

  • Anhydrous Conditions: The presence of water in the solvent or on the glassware will consume MsCl and can hydrolyze the product. Ensure all glassware is oven-dried and the solvent is anhydrous.[4]

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products.[5][6] Letting the temperature rise too high can lead to degradation and side reactions.

Q3: I observe a significant amount of a non-polar byproduct in my TLC analysis. What could it be?

A3: A common byproduct in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride (1-chlorotetradecane).[1] This occurs when the chloride ion, liberated from MsCl, acts as a nucleophile and displaces the newly formed mesylate group. This side reaction is more prevalent at higher temperatures or with prolonged reaction times.

Q4: How can I minimize the formation of 1-chlorotetradecane?

A4: To reduce this unwanted side reaction:

  • Maintain Low Temperatures: Strictly control the temperature, keeping it at or below 0 °C during the addition of MsCl and for the initial reaction period.[3]

  • Use Methanesulfonic Anhydride (B1165640): Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl. This reagent does not produce chloride ions, thereby eliminating the possibility of forming the alkyl chloride byproduct.[1]

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC).

Troubleshooting Guide for Low Yield

Issue 1: Reaction Fails to Proceed or Shows Low Conversion
Possible Cause Recommended Solution & Explanation
Inactive Methanesulfonyl Chloride (MsCl) MsCl is highly susceptible to hydrolysis. Use a fresh bottle or a properly stored (anhydrous conditions) reagent. A pungent, sharp smell is indicative of active MsCl; a smell of HCl suggests decomposition.
Insufficient Base The base (e.g., Triethylamine) is crucial for neutralizing the HCl byproduct. Use at least 1.1 to 1.5 equivalents of base relative to MsCl. Ensure the base is also anhydrous.
Poor Quality Starting Material The 1-tetradecanol may contain water or other nucleophilic impurities that consume the MsCl. Ensure the alcohol is pure and dry before starting the reaction.
Low Reaction Temperature While cooling is necessary to control the reaction, temperatures that are too low may significantly slow down the reaction rate. A common range is -10 °C to 10 °C.[3] If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature after the initial addition.
Issue 2: Product is Formed but Lost During Workup
Possible Cause Recommended Solution & Explanation
Hydrolysis of Product Although generally stable to a standard aqueous workup, prolonged exposure of the mesylate to aqueous acid or base, especially at elevated temperatures, can cause hydrolysis back to the alcohol.[7] Perform the workup efficiently and at room temperature or below.
Product is Water Soluble This is highly unlikely for tetradecyl methanesulfonate due to its long alkyl chain, which makes it "greasy" and non-polar.[7] However, if you suspect any loss to the aqueous layer, perform a back-extraction of the aqueous phase with your organic solvent (e.g., DCM or Ethyl Acetate).[7]
Formation of Emulsions The long alkyl chain can sometimes lead to emulsions during aqueous extraction. To break emulsions, add brine (saturated NaCl solution) to the separatory funnel and swirl gently.

Experimental Protocols

Standard Protocol for Tetradecyl Methanesulfonate Synthesis
  • Preparation: Add 1-tetradecanol (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[7]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tetradecyl methanesulfonate.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low yield in the synthesis.

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LCMS) start->check_conversion workup_issue Product Loss During Workup? check_conversion->workup_issue  High reaction_issue Low Conversion or No Reaction check_conversion->reaction_issue  Low hydrolysis Product Hydrolysis? workup_issue->hydrolysis extraction_loss Loss to Aqueous Layer? workup_issue->extraction_loss reagent_quality Verify Reagent Quality (MsCl, Base, Alcohol) reaction_issue->reagent_quality conditions Verify Reaction Conditions (Temp, Time, Anhydrous) reaction_issue->conditions side_products Check for Side Products (e.g., Alkyl Chloride) reaction_issue->side_products optimize Optimize Protocol reagent_quality->optimize conditions->optimize side_products->optimize hydrolysis->optimize extraction_loss->optimize G cluster_main Main Reaction cluster_side Side Reaction Alcohol R-OH (1-Tetradecanol) Intermediate [R-O(H+)-SO2CH3] Cl- Alcohol->Intermediate + MsCl MsCl CH3SO2Cl (MsCl) Base Et3N Product R-OMs (Tetradecyl Methanesulfonate) Intermediate->Product + Et3N - Et3N-H+ Cl- AlkylChloride R-Cl (1-Chlorotetradecane) Product->AlkylChloride + Cl- (from byproduct) - MsO- Byproduct Et3N-H+ Cl- Chloride Cl-

References

Technical Support Center: Purification of Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tetradecyl methanesulfonate (B1217627) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical tetradecyl methanesulfonate synthesis reaction mixture?

A typical synthesis of tetradecyl methanesulfonate involves the reaction of 1-tetradecanol (B3432657) with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), in a solvent like dichloromethane (B109758) (DCM). The primary impurities in the crude reaction mixture include:

  • Unreacted Starting Materials: 1-tetradecanol and methanesulfonyl chloride.

  • Tertiary Amine and its Salt: Excess triethylamine and triethylamine hydrochloride (TEA·HCl), which is formed as a byproduct.

  • Side Products: Small amounts of byproducts from potential side reactions.

  • Residual Solvent: The reaction solvent (e.g., dichloromethane).

Q2: What is the general strategy for purifying tetradecyl methanesulfonate?

A common purification strategy involves a multi-step approach:

  • Aqueous Workup: The crude reaction mixture is first washed with aqueous solutions to remove water-soluble impurities like triethylamine hydrochloride.

  • Drying: The organic layer containing the product is dried to remove residual water.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography or Recrystallization: The crude product is further purified by flash column chromatography or recrystallization to remove remaining impurities.

Troubleshooting Guides

Aqueous Workup Issues
Problem Possible Cause Solution
Emulsion formation during washing The long alkyl chain of tetradecyl methanesulfonate can act as a surfactant.- Add brine (saturated NaCl solution) to break the emulsion. - Reduce the agitation intensity during extraction. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.
Product seems to be water-soluble and is lost during workup While tetradecyl methanesulfonate is generally nonpolar, excessive use of polar organic solvents in the reaction may lead to some partitioning into the aqueous layer.- Ensure a sufficient volume of a nonpolar organic solvent (e.g., dichloromethane, ethyl acetate) is used for extraction. - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Triethylamine hydrochloride (TEA·HCl) is not fully removed Insufficient washing or incorrect pH of the wash solution.- Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to ensure all triethylamine is protonated and extracted into the aqueous phase.[1] - Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of tetradecyl methanesulfonate from nonpolar impurities (e.g., unreacted 1-tetradecanol) The solvent system (eluent) is too polar or not optimized.- Use a less polar solvent system. Start with a low polarity eluent (e.g., 100% hexanes or a high hexanes to ethyl acetate (B1210297) ratio like 98:2) and gradually increase the polarity (gradient elution). - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation between the product and impurities. An ideal Rf for the product on TLC is around 0.25-0.35 for good separation on a column.
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of the product spot on TLC and column fractions The compound may be interacting too strongly with the silica (B1680970) gel, or the column may be overloaded.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - For compounds that are difficult to dissolve in the eluent, consider dry loading.[2] - Do not overload the column; a general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Product decomposition on the silica gel column Tetradecyl methanesulfonate may be sensitive to the acidic nature of silica gel.- Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear. - If it is unstable, use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.
Recrystallization Issues
Problem Possible Cause Solution
Product oils out instead of crystallizing The solvent system is not ideal, or the solution is cooled too quickly.- Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Good starting points for nonpolar compounds are mixtures like hexanes/ethyl acetate or methanol/water.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product.
Low recovery after recrystallization The product has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities co-precipitate with the product The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.- Try a different solvent or solvent mixture for recrystallization. - Perform a second recrystallization step.

Quantitative Data Summary

The following table provides representative data for the purification of long-chain alkyl methanesulfonates. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Purification Method Starting Material Typical Purity of Crude Product Typical Final Purity Typical Yield
Aqueous Workup + Flash Chromatography Crude reaction mixture70-85%>98%75-90%
Aqueous Workup + Recrystallization Crude reaction mixture70-85%>99%60-80%

Experimental Protocols

Protocol 1: Purification of Tetradecyl Methanesulfonate via Aqueous Workup and Flash Column Chromatography

1. Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). c. Wash the organic layer sequentially with: i. 1M HCl (to remove triethylamine). ii. Saturated NaHCO₃ solution (to neutralize excess acid). iii. Brine (to remove residual water and help break emulsions). d. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

2. Flash Column Chromatography: a. TLC Analysis: Determine a suitable eluent system using TLC. For tetradecyl methanesulfonate, start with a high ratio of a nonpolar solvent to a polar solvent (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity. b. Column Packing: Prepare a silica gel column using the chosen eluent. c. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, perform dry loading by adsorbing the crude product onto a small amount of silica gel. d. Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the product from closely eluting impurities. e. Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. f. Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetradecyl methanesulfonate.

Protocol 2: Purification of Tetradecyl Methanesulfonate by Recrystallization

1. Solvent Selection: a. In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, hexanes, ethyl acetate, and mixtures thereof) at room temperature and upon heating. b. An ideal solvent or solvent pair will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. To maximize yield, cool the flask in an ice bath for 30-60 minutes. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of ice-cold recrystallization solvent. g. Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture wash_acid Wash with 1M HCl start->wash_acid Remove TEA wash_base Wash with sat. NaHCO3 wash_acid->wash_base Neutralize wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization final_product Pure Tetradecyl Methanesulfonate chromatography->final_product recrystallization->final_product

Caption: General workflow for the purification of tetradecyl methanesulfonate.

troubleshooting_logic node_action node_action start Purification Issue? emulsion Emulsion during workup? start->emulsion Workup poor_sep Poor separation in chromatography? start->poor_sep Chromatography oiling_out Oiling out during recrystallization? start->oiling_out Recrystallization add_brine Add brine or filter through Celite emulsion->add_brine Yes optimize_eluent Optimize eluent with TLC (less polar) poor_sep->optimize_eluent Yes slow_cool Cool slowly, try different solvent oiling_out->slow_cool Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Stability of Tetradecyl Methanesulfonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tetradecyl methanesulfonate (B1217627) in aqueous solutions. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of tetradecyl methanesulfonate in aqueous solutions?

Q2: How does pH affect the stability of tetradecyl methanesulfonate?

A2: The hydrolysis of sulfonate esters can be influenced by pH. Generally, hydrolysis can occur under neutral, acidic, and basic conditions. For some shorter-chain alkyl methanesulfonates, the hydrolysis rate is relatively insensitive to pH changes around neutral conditions. However, strongly acidic or basic conditions can catalyze the degradation. It is crucial to experimentally determine the pH-rate profile for tetradecyl methanesulfonate to identify the pH of maximum stability for your specific application.

Q3: What is the impact of temperature on the stability of tetradecyl methanesulfonate solutions?

A3: Temperature significantly accelerates the hydrolysis of sulfonate esters. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis, can increase two- to three-fold. Therefore, to maintain the integrity of tetradecyl methanesulfonate in aqueous solutions, it is recommended to store them at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For experimental work at elevated temperatures, the compound's stability should be carefully monitored over the time course of the experiment.

Q4: Is tetradecyl methanesulfonate soluble in water?

A4: Due to its long C14 alkyl chain, tetradecyl methanesulfonate is expected to have very low solubility in water. This can present challenges in preparing homogeneous aqueous solutions and may affect the apparent rate of hydrolysis. The use of co-solvents, such as acetonitrile (B52724) or ethanol, may be necessary to achieve the desired concentration. However, the presence of organic solvents can also influence the rate of degradation.

Troubleshooting Guide

Issue 1: Difficulty dissolving tetradecyl methanesulfonate in an aqueous buffer.

  • Cause: The long hydrophobic tetradecyl chain limits its aqueous solubility.

  • Solution:

    • Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., acetonitrile, ethanol, or DMSO).

    • Spike the aqueous buffer with a small volume of the stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system and does not cause precipitation of the compound.

    • Gentle warming and sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures. Always check for precipitation after the solution has cooled to the working temperature.

Issue 2: Inconsistent results in stability studies.

  • Cause: This could be due to several factors, including the formation of micelles at concentrations above the critical micelle concentration (CMC), adsorption of the lipophilic compound to container surfaces, or inconsistencies in sample preparation.

  • Solution:

    • Micelle Formation: If working with a range of concentrations, be aware of the potential for micelle formation, which can alter the hydrolysis rate. Consider determining the CMC of tetradecyl methanesulfonate in your experimental medium.

    • Adsorption: Use low-adsorption vials (e.g., silanized glass or polypropylene) for your stability studies to minimize loss of the compound to surfaces.

    • Sample Preparation: Ensure a consistent and validated procedure for preparing your solutions. Use calibrated pipettes and ensure complete dissolution before starting the experiment.

Issue 3: Rapid degradation of the compound is observed.

  • Cause: The experimental conditions (e.g., high temperature, inappropriate pH) may be promoting rapid hydrolysis.

  • Solution:

    • Temperature Control: Conduct the experiment at the lowest practical temperature. If elevated temperatures are necessary, shorten the experimental duration and collect samples at more frequent intervals.

    • pH Optimization: If possible, adjust the pH of your aqueous solution to a range where the hydrolysis rate is minimized. This can be determined by conducting a preliminary pH-rate profile study.

    • Inert Atmosphere: For long-term studies, consider purging the solutions with an inert gas like nitrogen or argon to minimize oxidative degradation, although hydrolysis is the more likely pathway.

Data Presentation

While specific stability data for tetradecyl methanesulfonate is not available, the following table summarizes the hydrolysis half-lives of shorter-chain alkyl methanesulfonates in aqueous media to provide a general reference. It is important to note that the longer alkyl chain of tetradecyl methanesulfonate will influence its properties, and these values should be used as a qualitative guide only.

Table 1: Reference Hydrolysis Half-life Data for Short-Chain Alkyl Methanesulfonates

CompoundConditionHalf-life (t½)
Methyl methanesulfonateWater, 25°C, pH 7~100 hours
Ethyl methanesulfonateWater, 25°C, pH 7~200 hours
Isopropyl methanesulfonateWater, 25°C, pH 7~400 hours

Note: These are approximate values gathered from various literature sources and are intended for comparative purposes only. The actual half-life of tetradecyl methanesulfonate will need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)

This protocol outlines a general method for assessing the stability of tetradecyl methanesulfonate under various pH conditions.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of tetradecyl methanesulfonate in acetonitrile.

  • Working Solution Preparation:

    • For acidic conditions: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.

    • For neutral conditions: Dilute the stock solution in purified water (or a neutral buffer like phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.

    • For basic conditions: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the prepared solutions in a temperature-controlled environment (e.g., 40°C or 60°C). Protect the solutions from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately quench the reaction by neutralizing the acidic and basic samples (e.g., by adding an equivalent amount of NaOH or HCl, respectively) and/or by diluting with a cold mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or GC-MS method to determine the remaining concentration of tetradecyl methanesulfonate.

  • Data Analysis: Plot the natural logarithm of the concentration of tetradecyl methanesulfonate versus time. The slope of the line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Analytical Method for Quantification (HPLC-UV/MS)

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution) is likely to be effective. Due to the non-polar nature of the analyte, a high percentage of organic solvent will be required for elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: As tetradecyl methanesulfonate lacks a strong chromophore, UV detection may have limited sensitivity. Detection at low wavelengths (e.g., 200-210 nm) might be possible.

    • Mass Spectrometry (MS): LC-MS is the preferred method for sensitive and specific quantification. Electrospray ionization (ESI) in positive ion mode would be a suitable starting point.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.

Mandatory Visualization

hydrolysis_pathway cluster_reactants Reactants cluster_products Products TMS Tetradecyl Methanesulfonate Products Degradation Products TMS->Products Hydrolysis H2O Water (H₂O) TA Tetradecyl Alcohol Products->TA MSA Methanesulfonic Acid Products->MSA

Caption: Hydrolysis degradation pathway of tetradecyl methanesulfonate.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (in organic solvent) prep_working Prepare Aqueous Working Solutions (different pH, temp.) prep_stock->prep_working incubate Incubate at Controlled Temperature prep_working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analysis Analyze by Stability-Indicating Method (e.g., LC-MS) quench->analysis quantify Quantify Remaining Tetradecyl Methanesulfonate analysis->quantify plot Plot ln(Conc.) vs. Time quantify->plot calculate Calculate Degradation Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Experimental workflow for a stability study of tetradecyl methanesulfonate.

"how to avoid hydrolysis of tetradecyl methanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecyl methanesulfonate (B1217627). The information provided is designed to help users avoid hydrolysis and ensure the stability of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is tetradecyl methanesulfonate and why is it sensitive to hydrolysis?

Tetradecyl methanesulfonate (C₁₅H₃₂O₃S) is an alkyl sulfonate ester. The ester linkage in sulfonate esters is susceptible to nucleophilic attack by water, a process known as hydrolysis. This reaction is often catalyzed by the presence of acids or bases. The hydrolysis of tetradecyl methanesulfonate results in the formation of tetradecanol (B45765) and methanesulfonic acid.

Q2: What are the primary signs of tetradecyl methanesulfonate degradation?

Degradation of tetradecyl methanesulfonate is primarily due to hydrolysis. Signs of degradation can include:

  • Changes in the physical appearance of the compound (e.g., clumping of the solid).

  • Inconsistent or unexpected experimental results.

  • The appearance of additional peaks corresponding to tetradecanol and methanesulfonic acid in analytical data (e.g., NMR, HPLC, or GC-MS).

Q3: How should I properly store tetradecyl methanesulfonate to prevent hydrolysis?

To minimize hydrolysis during storage, tetradecyl methanesulfonate should be kept in a tightly sealed container in a cool, dry, and dark place. Recommended storage is in a freezer at approximately -20°C. For added protection, especially after the container has been opened, storing it inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel or molecular sieves) under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q4: What solvents are recommended for reactions involving tetradecyl methanesulfonate?

Anhydrous (dry) aprotic solvents are highly recommended. Examples include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

It is crucial to ensure these solvents are thoroughly dried before use, as residual water can promote hydrolysis.

Troubleshooting Guides

Issue 1: My reaction with tetradecyl methanesulfonate is giving low yields or unexpected byproducts.

  • Possible Cause: Hydrolysis of tetradecyl methanesulfonate before or during the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the tetradecyl methanesulfonate has been stored correctly and has not been exposed to moisture. If in doubt, use a fresh, unopened vial.

    • Use Anhydrous Conditions:

      • Dry all glassware in an oven (e.g., at 125°C overnight) and cool under a stream of dry inert gas (nitrogen or argon).

      • Use freshly dried solvents. Solvents can be dried using methods such as distillation over a suitable drying agent (e.g., sodium benzophenone (B1666685) ketyl for THF, calcium hydride for DCM) or by passing them through a column of activated alumina.

      • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Control Reaction Temperature: Perform the reaction at the lowest practical temperature to minimize the rate of potential hydrolysis.

    • Neutralize Acidic Impurities: If your reaction conditions are sensitive to acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge any trace amounts of methanesulfonic acid that may form due to minor hydrolysis.

Issue 2: I am observing unexpected peaks in my post-reaction analysis (e.g., HPLC, NMR).

  • Possible Cause: The unexpected peaks may correspond to the hydrolysis products: tetradecanol and methanesulfonic acid.

  • Troubleshooting Steps:

    • Confirm Identity of Byproducts: If possible, obtain reference standards for tetradecanol and methanesulfonic acid to compare with your analytical data (e.g., retention time in HPLC, chemical shifts in NMR).

    • Implement Hydrolysis Prevention Measures: Review your experimental protocol against the recommendations in Issue 1 to identify and rectify any potential sources of moisture.

    • Purification: If hydrolysis has already occurred, the byproducts can typically be removed through standard purification techniques such as column chromatography. Tetradecanol is significantly more polar than the starting material and the likely ether product, while methanesulfonic acid can be removed with a mild aqueous basic wash during workup.

Data Presentation

The stability of sulfonate esters is influenced by several factors. The following table summarizes these factors, with a qualitative indication of their impact on the rate of hydrolysis.

FactorConditionImpact on Hydrolysis RateNotes
Water Presence of waterIncreasesWater is a direct reactant in the hydrolysis process.
Anhydrous conditionsDecreasesMinimizing water is the most critical step in preventing hydrolysis.
pH Acidic (low pH)IncreasesThe reaction can be acid-catalyzed.
Neutral (pH ~7)MinimalThe rate of hydrolysis is generally at its lowest near neutral pH.
Basic (high pH)IncreasesThe reaction can be base-catalyzed.
Temperature Higher temperatureIncreasesAs with most chemical reactions, the rate of hydrolysis increases with temperature.
Lower temperatureDecreasesConducting reactions at reduced temperatures can help minimize hydrolysis.
Solvent Protic solvents (e.g., alcohols, water)IncreasesProtic solvents can participate in and facilitate the hydrolysis reaction.
Aprotic, non-polar solventsDecreasesThese solvents are less likely to promote hydrolysis.
Alkyl Chain Length Longer chain (e.g., tetradecyl)DecreasesIncreased steric hindrance and hydrophobicity of the long alkyl chain can slow the rate of hydrolysis compared to short-chain analogs.

Experimental Protocols

Protocol: Monitoring Hydrolysis of Tetradecyl Methanesulfonate by ¹H NMR Spectroscopy

This protocol outlines a method for detecting the hydrolysis of tetradecyl methanesulfonate by monitoring the appearance of tetradecanol.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tetradecyl methanesulfonate sample into an NMR tube.

    • Add 0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) that is known to be dry.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantification.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the characteristic peaks for tetradecyl methanesulfonate, tetradecanol (if present), and the internal standard.

    • Tetradecyl methanesulfonate: Look for the triplet corresponding to the protons on the carbon adjacent to the sulfonate ester oxygen (around 4.2 ppm) and the singlet for the methyl group of the methanesulfonate (around 3.0 ppm).

    • Tetradecanol (hydrolysis product): Look for the appearance of a triplet corresponding to the protons on the carbon adjacent to the hydroxyl group (around 3.6 ppm).

    • Quantify the amount of hydrolysis by comparing the integral of the tetradecanol peak to the integral of the internal standard and the remaining tetradecyl methanesulfonate.

Mandatory Visualization

Hydrolysis_Pathway TMS Tetradecyl Methanesulfonate Products Hydrolysis Products Tetradecanol Tetradecanol TMS->Tetradecanol H⁺ or OH⁻ catalyst MSA Methanesulfonic Acid Water Water (H₂O)

Caption: Hydrolysis of Tetradecyl Methanesulfonate.

Experimental_Workflow start Start dry_glassware Oven-Dry Glassware & Cool Under Inert Gas start->dry_glassware use_dry_solvent Use Anhydrous Solvent dry_glassware->use_dry_solvent inert_atmosphere Set Up Reaction Under Inert Atmosphere (N₂ or Ar) use_dry_solvent->inert_atmosphere add_reagents Add Reagents (Tetradecyl Methanesulfonate last) inert_atmosphere->add_reagents run_reaction Run Reaction at Controlled Temperature add_reagents->run_reaction workup Reaction Workup run_reaction->workup analysis Analysis (NMR, HPLC, etc.) workup->analysis end End analysis->end

Caption: Workflow to Avoid Hydrolysis.

Technical Support Center: Alkylation Reactions with Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecyl methanesulfonate (B1217627) in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with a primary or secondary amine is producing a significant amount of di- or poly-alkylated product. How can I improve the selectivity for mono-alkylation?

A1: Over-alkylation is a common issue because the mono-alkylated amine product is often more nucleophilic than the starting amine, leading to further reaction.[1][2] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a molar excess of the amine relative to tetradecyl methanesulfonate. This increases the probability that the methanesulfonate will react with the starting amine rather than the product.

  • Slow Addition: Add the tetradecyl methanesulfonate to the reaction mixture slowly and at a controlled temperature. This keeps the concentration of the alkylating agent low, reducing the chance of a second alkylation event.

  • Use of a Bulky Amine: If your synthesis allows, a sterically hindered amine will be less prone to over-alkylation.

Q2: I am observing the formation of 1-tetradecene (B72687) in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of 1-tetradecene is likely due to an E2 elimination side reaction.[1][3][4] This occurs when the base used in the reaction acts as a nucleophile, abstracting a proton from the carbon adjacent to the methanesulfonate group, leading to the formation of a double bond and elimination of the leaving group. To minimize this:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Strong, bulky bases like potassium tert-butoxide are known to favor elimination.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions over E2 elimination.

Q3: My reaction involves a nucleophile with both nitrogen and oxygen atoms (e.g., an amino alcohol), and I am getting a mixture of N- and O-alkylated products. How can I control the selectivity?

A3: The regioselectivity of alkylation on ambident nucleophiles depends on several factors, including the hardness of the electrophile and the reaction conditions. Methanesulfonates are considered relatively "hard" leaving groups, which can sometimes favor O-alkylation.[5]

  • HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles prefer to react with hard nucleophiles (like oxygen), while soft electrophiles react with soft nucleophiles (like nitrogen).

  • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the nucleophilicity of the N and O atoms. Protic solvents can solvate the oxygen atom, making the nitrogen more nucleophilic.

  • Protecting Groups: The most reliable method to ensure selectivity is to use a protecting group for the hydroxyl moiety, perform the N-alkylation, and then deprotect the alcohol.

Q4: The yield of my desired product is low, and I have isolated unreacted starting material and tetradecanol (B45765). What could be the issue?

A4: The presence of tetradecanol suggests that the tetradecyl methanesulfonate is hydrolyzing.[2][6][7][8][9][10] This can happen under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.

  • Anhydrous Conditions: Ensure that your reagents and solvent are dry. The presence of water can lead to the hydrolysis of the methanesulfonate ester.

  • pH Control: Avoid highly acidic or basic aqueous work-up conditions if the reaction mixture is heated. Some methanesulfonate esters can be sensitive to pH changes at elevated temperatures.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the rate of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.

Troubleshooting Guides

Guide 1: Low or No Conversion of Starting Materials
Symptom Possible Cause Suggested Solution
No reaction observedInactive reagentsVerify the purity of tetradecyl methanesulfonate and the nucleophile. Ensure the base is not carbonated or otherwise deactivated.
Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation.
Poor solubility of reagentsChoose a solvent in which all reactants are soluble at the reaction temperature. For the long-chain tetradecyl group, solvents like DMF, DMSO, or toluene (B28343) might be suitable.
Reaction starts but stallsInsufficient baseEnsure at least a stoichiometric amount of base is used to neutralize the methanesulfonic acid formed during the reaction.
Reversible reactionIf the reverse reaction is significant, consider using a method to remove one of the products from the reaction mixture.
Guide 2: Excessive Byproduct Formation
Byproduct Observed Probable Cause Troubleshooting Steps
Di- or poly-alkylated productProduct amine is more nucleophilic than the starting amine.1. Use an excess of the starting amine (2-3 equivalents). 2. Add tetradecyl methanesulfonate slowly to the reaction mixture. 3. Consider using a protecting group strategy if mono-alkylation is critical.
1-TetradeceneE2 Elimination1. Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA). 2. Lower the reaction temperature. 3. Use a polar aprotic solvent (e.g., DMF, acetonitrile).
TetradecanolHydrolysis of tetradecyl methanesulfonate1. Use anhydrous solvents and reagents. 2. Avoid prolonged heating. 3. Ensure the work-up procedure is not overly acidic or basic, especially at elevated temperatures.
O-alkylated product (for ambident nucleophiles)Hardness of the methanesulfonate leaving group favors reaction at the oxygen atom.1. Use a protecting group for the hydroxyl function. 2. Experiment with different solvent systems (protic vs. aprotic) to alter the relative nucleophilicity of N and O.

Data Presentation

The following tables present representative data on how reaction conditions can influence product distribution in a typical N-alkylation of a primary amine with tetradecyl methanesulfonate. (Note: This is illustrative data based on general principles of alkylation reactions).

Table 1: Effect of Base on Product Distribution

Base Desired Product Yield (%) Di-alkylated Byproduct (%) 1-Tetradecene (%)
K₂CO₃75155
Triethylamine80108
DIPEA8853
Potassium tert-butoxide20570

Table 2: Effect of Solvent on Product Distribution

Solvent Desired Product Yield (%) 1-Tetradecene (%)
Toluene6515
Acetonitrile855
DMF903
Ethanol50 (mixture of N- and O-ethylated amine)10

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.2 equivalents) in anhydrous DMF, add a suitable non-nucleophilic base such as DIPEA (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of tetradecyl methanesulfonate (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

Alkylation_Pathways Reactants Amine + Tetradecyl Methanesulfonate Desired_Product Mono-alkylated Amine Reactants->Desired_Product SN2 Reaction (Desired Pathway) Elimination 1-Tetradecene Reactants->Elimination E2 Elimination (Base-induced) Hydrolysis Tetradecanol Reactants->Hydrolysis Hydrolysis (H2O) Overalkylation Di-alkylated Amine Desired_Product->Overalkylation Further SN2 Reaction

Caption: Main and side reaction pathways in the alkylation with tetradecyl methanesulfonate.

Troubleshooting_Workflow Start Low Yield in Alkylation Reaction Check_Purity Are reagents pure and dry? Start->Check_Purity Purify_Reagents Purify/dry reagents and solvent Check_Purity->Purify_Reagents No Analyze_Byproducts Analyze crude mixture (LC-MS, NMR) Check_Purity->Analyze_Byproducts Yes Purify_Reagents->Start Overalkylation Over-alkylation observed? Analyze_Byproducts->Overalkylation Adjust_Stoichiometry Use excess amine / slow addition Overalkylation->Adjust_Stoichiometry Yes Elimination Elimination product observed? Overalkylation->Elimination No Optimize Optimize reaction conditions Adjust_Stoichiometry->Optimize Change_Base Use non-nucleophilic base, lower temp Elimination->Change_Base Yes Hydrolysis Hydrolysis product observed? Elimination->Hydrolysis No Change_Base->Optimize Anhydrous_Conditions Ensure anhydrous conditions Hydrolysis->Anhydrous_Conditions Yes Hydrolysis->Optimize No Anhydrous_Conditions->Optimize

Caption: Troubleshooting workflow for low yield in tetradecyl methanesulfonate alkylation.

N_vs_O_Alkylation Factors Factors Influencing Selectivity Nucleophile Ambident Nucleophile (R-NH-CH2-OH) Factors->Nucleophile N_Alkylation N-Alkylated Product Nucleophile->N_Alkylation Soft Nucleophile (N) Favored by: - Polar protic solvents - Soft alkylating agents O_Alkylation O-Alkylated Product Nucleophile->O_Alkylation Hard Nucleophile (O) Favored by: - Aprotic solvents - Hard alkylating agents (e.g., methanesulfonates)

Caption: Factors influencing N- versus O-alkylation of an ambident nucleophile.

References

Technical Support Center: Improving the Selectivity of Tetradecyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving tetradecyl methanesulfonate (B1217627). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using tetradecyl methanesulfonate as a substrate?

A1: Tetradecyl methanesulfonate is a primary alkyl methanesulfonate. Due to its structure, the main competing reactions are bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). Unimolecular pathways (S(_N)1 and E1) are generally not favored because the formation of a primary carbocation is energetically unfavorable.[1][2][3][4]

Q2: What is a methanesulfonate (mesylate) group, and why is it used?

A2: A methanesulfonate (mesylate, OMs) group is an excellent leaving group in nucleophilic substitution and elimination reactions. It is the ester of methanesulfonic acid. Alcohols are poor leaving groups, so converting an alcohol to a mesylate makes the carbon atom it is attached to much more reactive towards nucleophiles.[5]

Q3: How does the structure of tetradecyl methanesulfonate influence its reactivity?

A3: As a primary alkyl sulfonate, the carbon atom attached to the mesylate group is relatively unhindered. This lack of steric hindrance generally favors the S(_N)2 pathway, where a nucleophile can readily attack this carbon.[4] However, elimination reactions can still occur, particularly under specific conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution (S(_N)2) Product

If you are observing a low yield of your intended substitution product, it is likely that the competing E2 elimination reaction is significant. Here are several factors to consider and optimize:

1. Choice of Nucleophile/Base:

  • Problem: The reagent you are using is acting as a strong base, promoting elimination, rather than as a nucleophile.

  • Solution:

    • Use a good nucleophile that is a weak base. For example, halides (I

      ^-
      , Br
      ^-
      ), azide (B81097) (N(_3^-)), cyanide (CN
      ^-
      ), and carboxylates (RCOO
      ^-
      ) are good nucleophiles but relatively weak bases, and will favor the S(_N)2 reaction.

    • Avoid strong, bulky bases. Reagents like potassium tert-butoxide (t-BuOK) are sterically hindered and will preferentially act as bases, abstracting a proton and leading to the elimination product.[6][7] Even strong, non-bulky bases like ethoxide (EtO

      ^-
      ) or hydroxide (B78521) (OH
      ^-
      ) can lead to significant amounts of elimination.[8]

2. Solvent Selection:

  • Problem: The solvent is favoring the elimination pathway or deactivating your nucleophile.

  • Solution:

    • Use a polar aprotic solvent. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are ideal for S(_N)2 reactions.[9][10] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.

    • Avoid polar protic solvents (like ethanol (B145695) or water) if possible when using strong nucleophiles. These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate carbon, thus slowing down the S(_N)2 reaction and potentially allowing the E2 pathway to compete more effectively.[10]

3. Reaction Temperature:

  • Problem: The reaction is being run at too high a temperature.

  • Solution:

    • Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures because they lead to an increase in entropy.[5][11] Running the reaction at a lower temperature will favor the S(_N)2 pathway.

Issue 2: Formation of the Undesired Elimination (E2) Product

If your goal is to synthesize the alkene via an E2 reaction but you are getting a significant amount of the substitution product, consider the following:

1. Choice of Base:

  • Problem: The base you are using is also a good nucleophile.

  • Solution:

    • Use a strong, sterically hindered (bulky) base. Potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices for promoting E2 reactions while minimizing S(_N)2 substitution.[12][13][14] Their bulk makes it difficult for them to act as nucleophiles at the sterically unhindered primary carbon of tetradecyl methanesulfonate, so they preferentially act as bases.

2. Solvent Selection:

  • Problem: The solvent is promoting the S(_N)2 reaction.

  • Solution:

    • Consider using the conjugate acid of the alkoxide base as the solvent. For example, when using potassium tert-butoxide, using tert-butanol (B103910) as the solvent is a common practice.

3. Reaction Temperature:

  • Problem: The reaction temperature is too low.

  • Solution:

    • Increase the reaction temperature. As mentioned, higher temperatures favor elimination reactions.[5][11]

Data Presentation: Expected Selectivity Trends

The following tables summarize the expected trends in product distribution for the reaction of tetradecyl methanesulfonate under different conditions. The percentages are illustrative and represent general trends for primary alkyl sulfonates.

Table 1: Effect of Nucleophile/Base on Product Distribution

ReagentReagent TypeSolventTemperatureExpected Major ProductExpected Approx. S(_N)2:E2 Ratio
Sodium Azide (NaN(_3))Good Nucleophile, Weak BaseDMFRoom Temp.Substitution> 95 : < 5
Sodium Cyanide (NaCN)Good Nucleophile, Weak BaseDMSORoom Temp.Substitution> 95 : < 5
Sodium Acetate (NaOAc)Good Nucleophile, Weak BaseDMF50 °CSubstitution> 90 : < 10
Sodium Ethoxide (NaOEt)Strong Base, Good NucleophileEthanol50 °CMixture~60 : 40
Potassium tert-Butoxide (KOtBu)Strong, Bulky Baset-Butanol50 °CElimination< 10 : > 90

Table 2: Effect of Solvent and Temperature on Selectivity with Sodium Ethoxide

SubstrateReagentSolventTemperatureExpected Major ProductExpected Approx. S(_N)2:E2 Ratio
Primary Alkyl MesylateNaOEtDMSO25 °CSubstitution~80 : 20
Primary Alkyl MesylateNaOEtEthanol25 °CSubstitution~70 : 30
Primary Alkyl MesylateNaOEtEthanol78 °C (reflux)Elimination~30 : 70

Experimental Protocols

Protocol 1: Synthesis of 1-Azidotetradecane (S(_N)2 Reaction)

Objective: To achieve a high yield of the substitution product with minimal elimination.

Materials:

  • Tetradecyl methanesulfonate

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve tetradecyl methanesulfonate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-azidotetradecane.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of Tetradec-1-ene (E2 Reaction)

Objective: To maximize the yield of the elimination product.

Materials:

  • Tetradecyl methanesulfonate

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol, anhydrous

  • Pentane (B18724)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol with stirring.

  • Add tetradecyl methanesulfonate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) for 4-6 hours, monitoring the reaction by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the product with pentane (3 x 50 mL).

  • Combine the organic layers and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain crude tetradec-1-ene.

  • Further purification can be achieved by distillation.

Visualizations

Troubleshooting_Selectivity cluster_substitution Goal: Substitution (SN2) cluster_elimination Goal: Elimination (E2) start Low Selectivity in Tetradecyl Methanesulfonate Reaction low_sn2 Low Yield of Substitution Product start->low_sn2 low_e2 Low Yield of Elimination Product start->low_e2 base_sn2 Check Nucleophile: Is it a strong base? low_sn2->base_sn2 Analyze solvent_sn2 Check Solvent: Is it polar protic? base_sn2->solvent_sn2 No solution_base_sn2 Use weak base/ good nucleophile (e.g., N3-, CN-, RCOO-) base_sn2->solution_base_sn2 Yes temp_sn2 Check Temperature: Is it too high? solvent_sn2->temp_sn2 No solution_solvent_sn2 Use polar aprotic solvent (e.g., DMF, DMSO) solvent_sn2->solution_solvent_sn2 Yes solution_temp_sn2 Lower reaction temperature temp_sn2->solution_temp_sn2 Yes base_e2 Check Base: Is it non-bulky? low_e2->base_e2 Analyze temp_e2 Check Temperature: Is it too low? base_e2->temp_e2 No solution_base_e2 Use strong, bulky base (e.g., t-BuOK) base_e2->solution_base_e2 Yes solution_temp_e2 Increase reaction temperature temp_e2->solution_temp_e2 Yes

Caption: Troubleshooting logic for improving reaction selectivity.

Reaction_Pathway_Selectivity cluster_conditions Reaction Conditions substrate Tetradecyl Methanesulfonate (Primary Alkyl Mesylate) strong_nuc Strong Nucleophile (Weak Base) e.g., NaN3, NaCN strong_base Strong, Non-bulky Base e.g., NaOEt bulky_base Strong, Bulky Base e.g., t-BuOK polar_aprotic Polar Aprotic Solvent (DMF, DMSO) Low Temperature strong_nuc->polar_aprotic Favors mixture Mixture of SN2 and E2 Products strong_base->mixture e2_product Elimination Product (E2) (e.g., Tetradec-1-ene) bulky_base->e2_product Strongly Favors sn2_product Substitution Product (SN2) (e.g., 1-Azidotetradecane) polar_aprotic->sn2_product Favors polar_protic Polar Protic Solvent (EtOH) High Temperature mixture->polar_aprotic Favors SN2 mixture->polar_protic Favors E2

Caption: Factors influencing SN2 vs. E2 reaction pathways.

References

Technical Support Center: Work-up Procedure for Tetradecyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecyl methanesulfonate (B1217627) reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Experimental Protocols

A detailed methodology for a typical work-up procedure for a tetradecyl methanesulfonate synthesis from tetradecanol (B45765) is provided below. This protocol is a representative example and may require optimization based on specific reaction conditions and scale.

Detailed Protocol: Synthesis and Work-up of Tetradecyl Methanesulfonate

Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tetradecanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, approximately 0.2 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (B128534) (TEA, 1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up Procedure:

  • Upon completion, quench the reaction by slowly adding cold water (10 mL per gram of tetradecanol).

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL per gram of tetradecanol).

  • Wash the combined organic layers sequentially with:

    • Cold 1 M HCl (2 x 15 mL per gram of tetradecanol) to remove excess triethylamine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL per gram of tetradecanol) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) (1 x 15 mL per gram of tetradecanol) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • Purify the crude tetradecyl methanesulfonate by flash column chromatography on silica (B1680970) gel.

  • A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 10% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified tetradecyl methanesulfonate.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Ensure all reagents are anhydrous, as water can consume methanesulfonyl chloride.- Verify the quality and stoichiometry of reagents.- Extend the reaction time or slightly increase the temperature (while monitoring for side reactions).
Degradation of the product.Mesylates can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods. Perform the work-up efficiently and without prolonged exposure to the aqueous layers.
Product is an Oil Instead of a Solid Presence of impurities.- Ensure thorough washing during the work-up to remove all byproducts.- Optimize the column chromatography conditions for better separation.- Consider recrystallization from a suitable solvent (e.g., hexanes) if the product is expected to be a solid.
Emulsion Formation During Extraction High concentration of salts or polar byproducts.- Add brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite.- Reduce the agitation during extraction and use a gentle swirling motion.
Product Contaminated with Triethylamine Hydrochloride Inefficient washing.- Ensure the 1 M HCl wash is performed thoroughly.- Check the pH of the aqueous layer after the HCl wash to ensure it is acidic.
Product Contaminated with Unreacted Tetradecanol Incomplete reaction.- Increase the equivalents of methanesulfonyl chloride and triethylamine.- Optimize purification by column chromatography to separate the product from the starting material. Tetradecyl methanesulfonate is less polar than tetradecanol.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my tetradecyl methanesulfonate synthesis by TLC?

A1: Use a non-polar solvent system, such as 10-20% ethyl acetate in hexanes. The product, tetradecyl methanesulfonate, will be less polar than the starting material, tetradecanol, and should therefore have a higher Rf value. Spot the reaction mixture alongside a spot of the starting alcohol. The reaction is complete when the spot corresponding to tetradecanol is no longer visible. Use a suitable stain, such as permanganate (B83412) or ceric ammonium (B1175870) molybdate, for visualization as the compounds are likely not UV-active.

Q2: My tetradecyl methanesulfonate product appears to be hydrolyzing during the work-up. How can I prevent this?

A2: While alkyl mesylates are generally stable to aqueous work-ups, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis. To minimize this, perform the aqueous washes promptly and at room temperature or below. Ensure the neutralization step with sodium bicarbonate is not overly vigorous or prolonged.

Q3: What is the purpose of each washing step in the work-up procedure?

A3:

  • Water quench: To stop the reaction and dissolve water-soluble byproducts.

  • 1 M HCl wash: To protonate and remove the basic triethylamine catalyst as its water-soluble hydrochloride salt.

  • Saturated NaHCO₃ wash: To neutralize any remaining acidic species, including excess methanesulfonyl chloride and any hydrochloric acid formed.

  • Brine wash: To remove the bulk of the dissolved water from the organic layer before the final drying step, which improves the efficiency of the drying agent.

Q4: I am having trouble purifying my tetradecyl methanesulfonate by column chromatography. What can I do?

A4: Due to the long alkyl chain, tetradecyl methanesulfonate is quite non-polar. Use a low-polarity eluent system, starting with pure hexanes and gradually increasing the proportion of ethyl acetate. A shallow gradient (e.g., 0-5% ethyl acetate over many column volumes) will provide the best separation from other non-polar impurities. Ensure the crude material is properly loaded onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel.

Q5: Can I use a different base instead of triethylamine?

A5: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine (B92270) can be used. Pyridine is often used as both a base and a solvent. The choice of base can sometimes influence the reaction rate and side product formation. The work-up procedure would be similar, involving an acidic wash to remove the base.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification dissolve Dissolve Tetradecanol in DCM cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_mscl Add Methanesulfonyl Chloride add_tea->add_mscl react Stir at 0 °C then RT add_mscl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis and purification of tetradecyl methanesulfonate.

troubleshooting_logic cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product check_tlc Analyze Crude by TLC start->check_tlc check_nmr Analyze Crude by NMR start->check_nmr incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Starting material present poor_purification Suboptimal Purification check_tlc->poor_purification Multiple spots degradation Product Degradation check_nmr->degradation Unexpected byproducts poor_workup Inefficient Work-up check_nmr->poor_workup Reagent/solvent residues optimize_rxn Optimize Reaction Conditions incomplete_rxn->optimize_rxn modify_workup Modify Work-up Protocol degradation->modify_workup poor_workup->modify_workup optimize_purification Optimize Chromatography poor_purification->optimize_purification

Caption: Troubleshooting logic for tetradecyl methanesulfonate reaction work-up issues.

Technical Support Center: Reactivity of Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecyl methanesulfonate (B1217627). The information is presented in a question-and-answer format to address common challenges encountered during experiments involving this reagent, particularly concerning its reactivity with various bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction of tetradecyl methanesulfonate with a base?

The outcome of the reaction between tetradecyl methanesulfonate and a base is primarily determined by the interplay of the following factors:

  • Nature of the Base: The strength and steric bulk of the base are critical. Strong, non-hindered bases typically favor nucleophilic substitution (SN2), whereas strong, sterically bulky bases favor elimination (E2).[1][2]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can accelerate SN2 reactions.[4][5] In contrast, the use of the conjugate acid of the base as a solvent (e.g., ethanol (B145695) for sodium ethoxide) is common for elimination reactions.[3]

  • Concentration of the Base: Higher concentrations of a strong base can promote the bimolecular E2 elimination pathway.[3]

Q2: Which reaction pathway, substitution (SN2) or elimination (E2), should I expect for tetradecyl methanesulfonate?

Tetradecyl methanesulfonate is a primary alkyl methanesulfonate. For primary substrates, the following general rules apply:

  • SN2 is favored with good nucleophiles that are relatively weak bases (e.g., azide (B81097), cyanide) and with strong, unhindered bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) under controlled conditions.[2]

  • E2 becomes significant and can be the major pathway when a strong, sterically hindered (bulky) base is used, such as potassium tert-butoxide (t-BuOK).[2][6]

Q3: My reaction with tetradecyl methanesulfonate is giving a low yield. What are the common causes?

Low yields in reactions involving tetradecyl methanesulfonate can stem from several issues:

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to a mixture of substitution and elimination products, reducing the yield of the desired product.[4]

  • Hydrolysis of the Mesylate: Tetradecyl methanesulfonate can undergo hydrolysis, especially in the presence of water and at non-neutral pH. This side reaction consumes the starting material. Ensure all reagents and glassware are dry if hydrolysis is a concern.[4]

  • Impure Starting Materials: The purity of the tetradecyl methanesulfonate, the base, and the solvent is crucial. Impurities can lead to side reactions or inhibit the desired transformation.[7]

  • Workup Issues: The desired product might be lost during the workup procedure. For example, it could be partially soluble in the aqueous layer or adhere to filtration media.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of substitution product and formation of an alkene byproduct. The base used is too sterically hindered, or the reaction temperature is too high, favoring E2 elimination.Use a less sterically hindered base (e.g., switch from potassium tert-butoxide to sodium ethoxide or sodium hydroxide). Run the reaction at a lower temperature.[4]
Reaction is slow or does not go to completion. The nucleophile/base is too weak, or the solvent is not optimal for an SN2 reaction.Use a stronger nucleophile. Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the anionic reagent.[4][8]
Significant amount of 1-tetradecanol (B3432657) is recovered after the reaction. Hydrolysis of the tetradecyl methanesulfonate has occurred.Ensure that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Crude NMR spectrum is complex and shows multiple unexpected products. Side reactions may be occurring due to impurities in the starting materials or reactive functional groups on the nucleophile.Purify all starting materials before use. If the nucleophile has multiple reactive sites, consider using a protecting group strategy.

Quantitative Data Summary

BaseBase TypeExpected Major PathwayTypical Substitution (SN2) Product YieldTypical Elimination (E2) Product Yield
Sodium Azide (NaN₃)Good Nucleophile, Weak BaseSN2>90%<10%
Sodium Ethoxide (NaOEt)Strong, Unhindered BaseSN2 (major), E2 (minor)80-90%10-20%
Sodium Hydroxide (NaOH)Strong, Unhindered BaseSN2 (major), E2 (minor)70-85%15-30%
Potassium tert-Butoxide (t-BuOK)Strong, Bulky BaseE2<10%>90%

Note: These yields are estimates and can be influenced by reaction conditions such as solvent and temperature.

Experimental Protocols

Protocol 1: Synthesis of 1-Azidotetradecane via SN2 Reaction

This protocol describes a typical SN2 reaction using a good nucleophile that is a weak base.

  • Reagents and Materials:

    • Tetradecyl methanesulfonate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Heating mantle or oil bath with temperature control

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve tetradecyl methanesulfonate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of 1-Tetradecene via E2 Reaction

This protocol outlines a typical E2 reaction using a strong, sterically hindered base.

  • Reagents and Materials:

    • Tetradecyl methanesulfonate

    • Potassium tert-butoxide (t-BuOK)

    • tert-Butanol, anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve tetradecyl methanesulfonate (1.0 eq) in anhydrous tert-butanol.

    • Add potassium tert-butoxide (1.5 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a non-polar organic solvent (e.g., pentane (B18724) or hexane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude 1-tetradecene.

    • Purify the crude product by distillation if necessary.

Visualizations

Substitution_vs_Elimination cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Tetradecyl Methanesulfonate Tetradecyl Methanesulfonate SN2 SN2 Pathway Tetradecyl Methanesulfonate->SN2 E2 E2 Pathway Tetradecyl Methanesulfonate->E2 Base Base / Nucleophile Base->SN2 Strong, Unhindered Good Nucleophile Base->E2 Strong, Bulky Base Substitution_Product Substitution Product (e.g., Ether, Azide) SN2->Substitution_Product Elimination_Product Elimination Product (1-Tetradecene) E2->Elimination_Product

Caption: Competing SN2 and E2 pathways for tetradecyl methanesulfonate.

Troubleshooting_Workflow start Low Yield in Reaction check_byproducts Analyze Byproducts (TLC, GC-MS, NMR) start->check_byproducts alkene_present Alkene Detected? check_byproducts->alkene_present Yes alcohol_present Starting Alcohol Detected? check_byproducts->alcohol_present No alkene_present->alcohol_present No adjust_temp_base Lower Temperature Use Less Hindered Base alkene_present->adjust_temp_base Yes use_anhydrous Use Anhydrous Conditions alcohol_present->use_anhydrous Yes check_purity Check Starting Material Purity alcohol_present->check_purity No end Improved Yield adjust_temp_base->end use_anhydrous->end optimize_workup Optimize Workup Procedure check_purity->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Samples Containing Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted tetradecyl methanesulfonate (B1217627) from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is tetradecyl methanesulfonate and why is it difficult to remove?

Tetradecyl methanesulfonate (or tetradecyl mesylate) is a long-chain alkylating agent. Its removal can be challenging due to its physical and chemical properties:

  • High Lipophilicity: The 14-carbon alkyl chain makes the molecule very non-polar (lipophilic), causing it to have high solubility in common organic solvents.

  • Reactivity: As an alkylating agent, it is an electrophile that can react with various nucleophiles.

  • Lack of UV Absorbance: The molecule lacks a chromophore, making it difficult to detect using UV-based techniques like standard HPLC-UV or Thin Layer Chromatography (TLC) with a UV lamp.

Q2: What are the primary methods for removing unreacted tetradecyl methanesulfonate?

There are four primary strategies for removing unreacted tetradecyl methanesulfonate:

  • Chemical Quenching/Degradation: Converting the reactive mesylate into a more easily removable substance (e.g., an alcohol or a charged species).

  • Liquid-Liquid Extraction (LLE): Separating the desired product from the mesylate based on differential solubility between two immiscible liquid phases.

  • Chromatography: Typically flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[1][2]

  • Scavenger Resins: Using a solid-supported reagent that selectively reacts with and binds the excess electrophile, which is then removed by filtration.[3][4]

Q3: How can I monitor the removal of tetradecyl methanesulfonate during purification if it's not UV-active?

Monitoring a non-UV-active compound like tetradecyl methanesulfonate requires alternative analytical techniques:

  • TLC with Staining: After running a TLC plate, you can visualize the spot corresponding to the methanesulfonate by staining it with a suitable reagent, such as potassium permanganate (B83412) or vanillin (B372448) stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile and semi-volatile compounds like alkyl methanesulfonates.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for less volatile compounds and provides high sensitivity and specificity.[7]

Purification Strategy Workflow

The following diagram outlines a general workflow for purifying a reaction mixture containing unreacted tetradecyl methanesulfonate.

G start Crude Reaction Mixture quench Step 1: Quench Excess Reagent (Optional but Recommended) start->quench workup Step 2: Aqueous Workup (Liquid-Liquid Extraction) quench->workup analysis1 Analyze Organic Layer (TLC, LC-MS, GC-MS) workup->analysis1 is_pure Is Product Pure? analysis1->is_pure end Pure Product is_pure->end Yes purify Step 3: Further Purification is_pure->purify No chromatography Flash Column Chromatography purify->chromatography scavenger Scavenger Resin purify->scavenger recrystallization Recrystallization purify->recrystallization analysis2 Analyze Fractions/ Filtrate chromatography->analysis2 scavenger->analysis2 recrystallization->analysis2 analysis2->is_pure

Caption: General workflow for purification after a reaction using tetradecyl methanesulfonate.

Troubleshooting Guides

Issue 1: My product and tetradecyl methanesulfonate are co-eluting during flash chromatography.

This is a common issue when the polarity of your desired product is very similar to the non-polar tetradecyl methanesulfonate.

Potential Cause Troubleshooting Step
Poor Solvent System The polarity of the eluent is not optimal for separation. Perform a thorough TLC screen with different solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, toluene/ethyl acetate) to find a system where the Rf values of your product and the impurity are significantly different (ΔRf > 0.2).[1]
Product is Very Non-Polar If your product is also highly non-polar, normal-phase silica chromatography may not be effective. Consider using reverse-phase flash chromatography where non-polar compounds are retained more strongly.
Column Overload Loading too much crude material onto the column can cause band broadening and poor separation. Reduce the amount of material loaded relative to the amount of silica gel (aim for a 1:50 to 1:100 mass ratio of crude material to silica).
Chemical Similarity The molecules are too similar for effective separation by chromatography alone. Use a chemical method first. Quench the unreacted mesylate with a nucleophilic scavenger resin before attempting chromatography. The resin will bind the mesylate, and a simple filtration will remove it.[4]

Issue 2: After aqueous extraction, the impurity is still in my organic layer.

Tetradecyl methanesulfonate is highly soluble in organic solvents and will almost exclusively partition into the organic layer during a standard extraction.

Potential Cause Troubleshooting Step
Standard Workup Ineffective A simple water/brine wash will not remove the non-polar mesylate. The purpose of the extraction is to remove water-soluble byproducts, not the mesylate itself.
Failure to Quench The unreacted mesylate was not chemically altered before extraction. Before extraction, quench the reaction with a reagent that converts the mesylate into a more polar or charged species. For example, add aqueous sodium carbonate and stir for several hours to hydrolyze the mesylate to tetradecanol, which may have different separation properties.[8]
Product is Water-Soluble If your desired product has some water solubility, you risk losing it during the wash. In this case, avoid aqueous workups. Instead, evaporate the solvent and purify directly using chromatography or a scavenger resin in a suitable organic solvent.

Decision-Making Diagram for Purification Method

Use this diagram to help select the most appropriate primary purification strategy based on your product's properties.

G start Start: Crude Mixture q1 Is the product stable to nucleophiles (amines, thiols)? start->q1 scavenger Use Nucleophilic Scavenger Resin q1->scavenger  Yes q2 Is there a large polarity difference between product and mesylate? q1->q2 No scavenger_desc Highly selective & simple filtration. Ideal for removing electrophiles. scavenger->scavenger_desc chromatography Use Flash Column Chromatography q2->chromatography  Yes q3 Is the product polar and the mesylate the main non-polar impurity? q2->q3 No chromatography_desc Good for scalable purification. Success depends on finding the right solvent system. chromatography->chromatography_desc lle Use Hydrolytic Quench followed by LLE q3->lle  Yes complex Consider multi-step purification or derivatization q3->complex No lle_desc Converts mesylate to alcohol, which may be easier to separate. Good for initial bulk cleanup. lle->lle_desc

Caption: Decision tree for selecting a primary purification method.

Comparison of Purification Methods

MethodSelectivityScalabilitySpeedCost & ComplexityBest For...
Chemical Quench + LLE Low to ModerateHighFastLow Cost, Low ComplexityRemoving large amounts of impurity when the product has significantly different polarity from the quenched byproduct.
Flash Chromatography HighModerate to HighModerateModerate Cost & ComplexityGeneral purpose purification and isolation of the final product when good separation is achievable.[2]
Scavenger Resins Very HighModerateFastHigh Cost, Low ComplexitySelectively removing the reactive mesylate with minimal impact on the desired product, especially when chromatography is difficult.[3][4]
Recrystallization Very HighHighSlowLow Cost, Moderate ComplexityFinal purification step for solid products, provided a suitable solvent system can be found that leaves the impurity in the mother liquor.[9]

Detailed Experimental Protocols

Protocol 1: Removal using a Nucleophilic Scavenger Resin

This method uses a polymer-bound amine or thiol to covalently bind the tetradecyl methanesulfonate, allowing for its removal by filtration.

  • Preparation: After the primary reaction is complete, dissolve the crude reaction mixture in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in which the product is soluble.

  • Select Resin: Choose a nucleophilic scavenger resin, such as an aminomethylated polystyrene resin or a thiol-functionalized silica resin.

  • Addition: Add the scavenger resin to the solution. A typical starting point is to use 3-5 molar equivalents of the resin's functional group relative to the initial amount of excess tetradecyl methanesulfonate used in the reaction.

  • Reaction: Gently stir or agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of the tetradecyl methanesulfonate spot by TLC (with staining) or GC-MS.

  • Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.

  • Rinsing: Wash the collected resin beads with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washings. The resulting solution contains the desired product, free from the unreacted alkylating agent. Remove the solvent under reduced pressure to isolate the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating a moderately polar product from the non-polar tetradecyl methanesulfonate using silica gel.

  • Solvent System Selection: Use TLC to determine an optimal eluent. Screen various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). An ideal system will have the tetradecyl methanesulfonate with a high Rf (~0.8-0.9) and the desired product with an Rf of ~0.2-0.4.[1]

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the sample onto the top of the packed column.[10]

  • Elution: Begin eluting the column with the weak solvent (hexanes). Gradually increase the proportion of the polar solvent (ethyl acetate) to move your product down the column. The non-polar tetradecyl methanesulfonate should elute from the column first in the early fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC (with staining) to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

"challenges in scaling up tetradecyl methanesulfonate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetradecyl methanesulfonate (B1217627).

Troubleshooting Guide

Scaling up the synthesis of tetradecyl methanesulfonate can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature. The starting material, 1-tetradecanol (B3432657), has a poor leaving group (-OH).[1]Ensure the reaction is stirred at 0°C for at least 40 minutes.[2] Consider extending the reaction time and monitoring progress by TLC or other analytical methods.
Degradation of methanesulfonyl chloride: Reagent may have degraded due to moisture.Use a fresh bottle of methanesulfonyl chloride or distill it before use. Ensure all glassware is thoroughly dried.
Base issues: The base (e.g., triethylamine) may be impure or used in an incorrect stoichiometric amount. The base is crucial to neutralize the HCl formed during the reaction.[3]Use a freshly distilled base. Ensure the correct molar equivalents of the base are used.
Presence of Impurities Unreacted starting material: Incomplete reaction.See "Low or No Product Yield" solutions. Consider increasing the equivalents of methanesulfonyl chloride.
Formation of tetradecyl chloride: The chloride ion displaced from methanesulfonyl chloride can act as a nucleophile, leading to an SN2 reaction.[4] This is more common with unstable mesylates.Use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride to avoid introducing chloride ions.[4]
Formation of genotoxic impurities (e.g., methyl methanesulfonate): Can occur if methanol (B129727) is used as a solvent or is present as an impurity, especially under acidic conditions.[5][6][7]Avoid using alcohol-based solvents. Ensure all reagents and solvents are free from alcohol contamination.[5][7]
Hydrolysis of the product: Tetradecyl methanesulfonate can hydrolyze back to 1-tetradecanol during aqueous workup, although primary alkyl mesylates are generally stable.[8]Keep the aqueous workup brief and use cold solutions. Ensure the organic layer is thoroughly dried before solvent removal.
Difficult Purification Similar polarity of product and starting material: Can make chromatographic separation challenging.Mesylates are typically less polar than the corresponding alcohols.[8] Optimize the solvent system for column chromatography to achieve better separation.
Product loss during aqueous workup: While generally stable, some loss can occur.If the product is suspected to be partially water-soluble, back-extract the aqueous layer with the organic solvent.[8]
Inconsistent Results Variability in reagent quality: Purity of 1-tetradecanol, methanesulfonyl chloride, and the base can affect the outcome.Use reagents from reliable suppliers and consider purification of reagents if necessary.
Atmospheric moisture: The reaction is sensitive to water.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of tetradecyl methanesulfonate?

A1: The most common method is the reaction of 1-tetradecanol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), in an anhydrous aprotic solvent like dichloromethane. The base acts as a scavenger for the hydrochloric acid that is generated.[2][3]

Q2: Why is it necessary to convert 1-tetradecanol to its mesylate?

A2: The hydroxyl (-OH) group of an alcohol is a poor leaving group because hydroxide (B78521) (HO-) is a strong base.[1] Converting the alcohol to a mesylate turns the -OH group into a much better leaving group (-OMs), which is the conjugate base of the strong acid methanesulfonic acid. This facilitates subsequent nucleophilic substitution or elimination reactions.[1][9]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.[2]

  • Moisture: The reaction is sensitive to water, which can hydrolyze methanesulfonyl chloride and the product. The use of anhydrous conditions is crucial.

  • Stoichiometry: The molar ratios of the alcohol, methanesulfonyl chloride, and base must be carefully controlled for optimal conversion and yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). By comparing the spots/peaks of the reaction mixture to those of the starting material, you can determine when the 1-tetradecanol has been consumed.

Q5: What is the recommended storage condition for tetradecyl methanesulfonate?

A5: Tetradecyl methanesulfonate should be stored in a freezer to ensure its long-term stability.[10][11] The product is a solid at room temperature.[11]

Q6: Is tetradecyl methanesulfonate stable during aqueous workup?

A6: Primary alkyl mesylates, like tetradecyl methanesulfonate, are generally stable to aqueous workup procedures.[8] However, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to hydrolysis. It is good practice to perform the workup efficiently and with cold solutions.

Q7: What analytical techniques are suitable for characterizing the final product?

A7: The structure and purity of tetradecyl methanesulfonate can be confirmed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify impurities.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Quantitative Data

The following table summarizes typical reaction parameters found in the literature for the synthesis of tetradecyl methanesulfonate.

ParameterValueReference
Reactants 1-Tetradecanol, Methanesulfonyl chloride, Triethylamine[2]
Solvent Dichloromethane[2]
Temperature 0°C[2]
Reaction Time 0.67 hours (40 minutes)[2]
Yield 98%[2]
Purity >99% (commercially available)[11]

Experimental Protocols

Synthesis of Tetradecyl Methanesulfonate

This protocol is based on a literature procedure.[2]

Materials:

  • 1-Tetradecanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

  • Dissolve 1-tetradecanol in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 40 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

experimental_workflow Experimental Workflow for Tetradecyl Methanesulfonate Synthesis cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_isolation Product Isolation dissolve 1. Dissolve 1-Tetradecanol in Anhydrous DCM cool 2. Cool to 0°C dissolve->cool add_base 3. Add Triethylamine cool->add_base add_mscl 4. Add Methanesulfonyl Chloride add_base->add_mscl react 5. Stir at 0°C for 40 min add_mscl->react quench 6. Quench with Water react->quench Reaction Complete wash_bicarb 7. Wash with NaHCO3 (aq) quench->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry Organic Layer wash_brine->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify (if needed) concentrate->purify

Caption: Workflow for the synthesis of tetradecyl methanesulfonate.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete cause1 Cause: Insufficient Time/Temp incomplete->cause1 Yes cause2 Cause: Reagent Degradation (MsCl, Base) incomplete->cause2 Yes cause3 Cause: Presence of Water incomplete->cause3 Yes solution1 Solution: Extend Reaction Time, Monitor Progress cause1->solution1 solution2 Solution: Use Fresh/ Purified Reagents cause2->solution2 solution3 Solution: Use Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Monitoring the Progress of a Tetradecyl Methanesulfonate Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tetradecyl methanesulfonate (B1217627).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tetradecyl methanesulfonate from 1-tetradecanol (B3432657) and methanesulfonyl chloride.

Issue 1: The reaction is sluggish or does not proceed to completion.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently activated alcohol The hydroxyl group of 1-tetradecanol is a poor leaving group and requires conversion to a sulfonate ester to proceed. Ensure that the methanesulfonyl chloride (MsCl) is added correctly.
Inadequate base A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction. Ensure the base is added in the correct stoichiometry (typically 1.1 to 1.5 equivalents). The base also deprotonates the intermediate to form the final product.[1]
Low reaction temperature While the reaction is often initiated at 0°C to control the exothermic nature, it may require warming to room temperature to proceed to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine if a temperature increase is necessary.
Moisture in the reaction Mesyl chloride is sensitive to moisture and can be hydrolyzed, rendering it inactive. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor quality reagents Verify the purity and activity of 1-tetradecanol, methanesulfonyl chloride, and the amine base. Old or improperly stored reagents can lead to failed reactions.

Issue 2: Multiple spots are observed on the TLC plate during reaction monitoring.

Possible Causes and Solutions:

Observation on TLCPossible CauseRecommended Action
Spot with a similar Rf to the starting material Incomplete reaction.Continue monitoring the reaction. If no change is observed over time, consider the troubleshooting steps for a sluggish reaction.
New, more non-polar spot (higher Rf) Formation of an elimination byproduct (alkene).This can occur if the reaction is run at elevated temperatures for an extended period. Consider running the reaction at a lower temperature.
New, polar spot (lower Rf) Hydrolysis of the product or starting material.Ensure the reaction is conducted under anhydrous conditions.
Streaking on the TLC plate The sample may be too concentrated, or the compound may be interacting strongly with the silica (B1680970) gel.Dilute the sample before spotting on the TLC plate. Consider using a different solvent system for the TLC.

Issue 3: The isolated product is impure or the yield is low.

Possible Causes and Solutions:

IssuePossible CauseRecommended Action
Formation of tetradecyl chloride The chloride ion displaced from methanesulfonyl chloride can act as a nucleophile, leading to the formation of the corresponding alkyl chloride.[2]Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can prevent the formation of this byproduct.[2]
Racemization If the starting alcohol has a stereocenter, SN1-type reactions can lead to a loss of stereochemical integrity.[3]Use of a non-polar solvent can help to suppress the SN1 pathway.
Product loss during workup The product may be partially soluble in the aqueous layer during extraction.Perform multiple extractions with an organic solvent to ensure complete recovery of the product.
Inefficient purification The product may co-elute with impurities during column chromatography.Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of tetradecyl methanesulfonate?

A1: The synthesis of tetradecyl methanesulfonate is typically achieved by reacting 1-tetradecanol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (1-tetradecanol). As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, less polar spot corresponding to the tetradecyl methanesulfonate product will appear and intensify.

Q3: What is a suitable TLC solvent system for this reaction?

A3: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The ratio can be adjusted to achieve good separation of the starting material and the product. For "normal" polarity compounds, a mixture of 10-50% ethyl acetate in hexanes is often effective.[4] For more polar compounds, 100% ethyl acetate or 5% methanol (B129727) in dichloromethane can be used.[4]

Q4: What are the expected 1H NMR chemical shifts for tetradecyl methanesulfonate?

A4: The characteristic signals for the methanesulfonate group are a singlet for the methyl protons (CH3SO3-) typically appearing around 3.0 ppm and a triplet for the methylene (B1212753) protons adjacent to the sulfonate ester oxygen (-CH2-O-) which is shifted downfield compared to the corresponding alcohol, usually in the range of 4.2-4.3 ppm. The long alkyl chain will show a triplet for the terminal methyl group around 0.88 ppm and a complex multiplet for the methylene groups between approximately 1.25 and 1.75 ppm.

Q5: What analytical techniques can be used to confirm the purity of the final product?

A5: Besides NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of tetradecyl methanesulfonate and identifying any potential impurities.[5]

Q6: Are there any safety concerns when working with methanesulfonyl chloride and sulfonate esters?

A6: Yes. Methanesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment. Sulfonate esters, including tetradecyl methanesulfonate, are alkylating agents and should be handled with care as they are potentially mutagenic.

Experimental Protocols

Protocol 1: Synthesis of Tetradecyl Methanesulfonate

  • To a solution of 1-tetradecanol (1 equivalent) in anhydrous dichloromethane (DCM) (10 volumes), add triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0°C and monitor its progress by TLC (e.g., every 30 minutes).

  • If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • On a TLC plate, draw a baseline with a pencil.

  • Spot a dilute solution of the starting material (1-tetradecanol) on the left of the baseline.

  • Spot the reaction mixture in the middle of the baseline.

  • Co-spot the starting material and the reaction mixture on the right of the baseline.

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Remove the plate when the solvent front is near the top, and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).

  • The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Data Presentation

Table 1: Typical Reaction Parameters for Mesylation

ParameterConditionRationale
Solvent Dichloromethane (DCM), TolueneAnhydrous, aprotic solvents that dissolve the reactants well.
Base Triethylamine (TEA), PyridineNon-nucleophilic bases to neutralize HCl and drive the reaction to completion.[1][2]
Temperature 0°C to Room TemperatureInitial cooling to control exothermicity, followed by warming to ensure completion.[1]
Stoichiometry 1-Tetradecanol:MsCl:Base (1 : 1.1-1.2 : 1.2-1.5)A slight excess of MsCl and base is often used to ensure full conversion of the alcohol.[1]

Table 2: Analytical Methods for Reaction Monitoring and Product Analysis

TechniquePurposeKey Parameters
TLC Reaction progress monitoringStationary phase: Silica gel; Mobile phase: Hexanes/Ethyl Acetate mixtures.
¹H NMR Structural confirmation and puritySolvent: CDCl₃; Characteristic peaks: ~4.2 ppm (-CH₂-O-), ~3.0 ppm (CH₃-S-).
GC-MS Purity assessment and impurity identificationColumn: e.g., DB-5ms; Temperature program: Gradient from low to high temperature to separate components.
HPLC Quantification of product and impuritiesColumn: e.g., C18; Mobile phase: Acetonitrile/Water or Methanol/Water gradient.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Prepare Reactants (1-Tetradecanol, MsCl, Base) & Anhydrous Solvent Reaction Combine Reactants at 0°C and Stir Prep->Reaction Monitor Monitor by TLC Reaction->Monitor Sample periodically Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analysis Characterize Product (NMR, GC-MS, HPLC) Purify->Analysis

Caption: General workflow for the synthesis and monitoring of a tetradecyl methanesulfonate reaction.

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Potential Solutions Start Reaction Incomplete/Slow? Reagents Reagents OK? (Purity, Age) Start->Reagents Conditions Conditions Correct? (Anhydrous, Temp) Start->Conditions Stoichiometry Stoichiometry Correct? Start->Stoichiometry Redo Redo with Fresh Reagents & Dry Glassware Reagents->Redo No IncreaseTemp Increase Temperature to RT Conditions->IncreaseTemp Yes, but cold Conditions->Redo No AddReagent Add More Base/MsCl Stoichiometry->AddReagent No

Caption: Troubleshooting decision tree for an incomplete tetradecyl methanesulfonate reaction.

References

Technical Support Center: Solvent Effects in Tetradecyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetradecyl methanesulfonate (B1217627). The focus is on the critical impact of solvent selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in my reaction with tetradecyl methanesulfonate?

A1: The solvent does more than just dissolve reactants. It plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states, which directly influences the reaction mechanism and rate.[1] For reactions involving tetradecyl methanesulfonate, a primary alkyl mesylate, the solvent choice is critical in directing the pathway towards desired substitution (S(_N)2) or undesired elimination (E2) products.

Q2: Which solvent type is best for a substitution reaction (S(_N)2) with tetradecyl methanesulfonate?

A2: Polar aprotic solvents are highly recommended for S(_N)2 reactions.[2] Solvents like DMF, DMSO, and acetone (B3395972) can effectively solvate the cation (counter-ion of the nucleophile) while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[3][4] This significantly increases the rate of S(_N)2 reactions, in some cases making them hundreds of times faster than in protic solvents.[5][6]

Q3: Why are polar protic solvents generally avoided for S(_N)2 reactions?

A3: Polar protic solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms like oxygen, allowing them to form strong hydrogen bonds.[2] These solvents create a "cage" around the anionic nucleophile, stabilizing it and shielding it.[3][7] This solvation shell must be broken for the nucleophile to attack the electrophilic carbon, which slows down the S(_N)2 reaction rate considerably.[7]

Q4: Can tetradecyl methanesulfonate undergo S(_N)1 or E1 reactions?

A4: As a primary methanesulfonate, tetradecyl methanesulfonate is highly unlikely to undergo S(_N)1 or E1 reactions. These mechanisms proceed through a carbocation intermediate, and primary carbocations are very unstable.[8] S(_N)2 and E2 pathways, which do not involve a free carbocation, are the dominant mechanisms for primary alkyl halides and sulfonates.[9][10]

Q5: How does solvent choice influence the competition between substitution (S(_N)2) and elimination (E2)?

A5: While polar aprotic solvents favor S(_N)2, the choice of base and solvent polarity can influence the S(_N)2/E2 ratio. Less polar, less protic solvents can favor E2 over S(_N)2 because the transition state for E2 has a more dispersed charge.[1] Furthermore, using a strong, bulky base will strongly favor the E2 pathway.[8] Protic solvents can favor elimination over substitution because the hydrogen bonding that hinders the nucleophile's attack at carbon (nucleophilicity) has less effect on its ability to remove a proton (basicity).[11]

Troubleshooting Guide

Problem: My S(_N)2 reaction is extremely slow or not proceeding to completion.

Possible Cause Solution
Incorrect Solvent Choice You may be using a polar protic solvent (e.g., ethanol, methanol). These solvents solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing the S(_N)2 reaction rate.[3][7] Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance nucleophile reactivity.[2]
Poor Nucleophile The chosen nucleophile may have low reactivity.
Low Temperature The reaction may lack sufficient activation energy.

Problem: I am observing significant amounts of an alkene byproduct (elimination).

Possible Cause Solution
Strongly Basic/Hindered Nucleophile Strong and sterically hindered bases (e.g., potassium t-butoxide) strongly favor E2 elimination over S(_N)2 substitution.[8][12]
High Reaction Temperature Higher temperatures generally favor elimination reactions over substitution reactions.[8]
Solvent Choice While polar aprotic solvents are generally good for S(_N)2, a combination of a very strong base in a solvent like DMSO can still lead to significant E2 products.[12]

Problem: My product has a different stereochemistry than expected (or is racemic).

Possible Cause Solution
Competing S(_N)1 Pathway This is highly unlikely for a primary mesylate like tetradecyl methanesulfonate.[8] However, if the substrate were secondary or tertiary, this would indicate an S(_N)1 mechanism, which proceeds through a planar carbocation and is favored by polar protic solvents.[6][8]

Quantitative Data Summary

The choice of solvent directly impacts reaction rates and product distribution. The following tables summarize key solvent properties and their expected influence on reactions of primary alkyl methanesulfonates.

Table 1: Properties of Common Solvents

Solvent Class Dielectric Constant (ε) at 20°C Boiling Point (°C)
Water Polar Protic 80.1 100
Methanol Polar Protic 33.0 65
Ethanol Polar Protic 24.5 78
Dimethylformamide (DMF) Polar Aprotic 36.7 153
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 189
Acetone Polar Aprotic 20.7 56
Acetonitrile (ACN) Polar Aprotic 37.5 82
Dichloromethane (DCM) Polar Aprotic 9.1 40

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 |

Table 2: Expected Impact of Solvent Class on Reaction Outcomes

Solvent Class Favored Substitution Pathway Effect on S(_N)2 Rate Favored Elimination Pathway General Notes
Polar Aprotic S(_N)2 Strongly Accelerates [2][5] E2 Ideal for promoting S(_N)2. E2 can still compete with strong/bulky bases.[12]
Polar Protic S(_N)1 (not for 1° substrates) Strongly Decelerates [3][7] E1/E2 Poor choice for S(_N)2. Stabilizes carbocations and solvates nucleophiles.[8]

| Non-Polar | - | Very Slow | - | Generally unsuitable as charged nucleophiles have poor solubility.[5] |

Key Experimental Protocols

Protocol: General Procedure for S(_N)2 Reaction of Tetradecyl Methanesulfonate with Sodium Azide (B81097)

This protocol is adapted from a general procedure for nucleophilic substitution on methanesulfonates.[13]

Materials:

  • Tetradecyl methanesulfonate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve tetradecyl methanesulfonate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C.

  • Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-azidotetradecane.

  • Purify the crude product as necessary, typically by column chromatography.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for planning your experiment.

G start Start: Prepare Reactants dissolve Dissolve Tetradecyl Mesylate in Chosen Anhydrous Solvent start->dissolve add_nuc Add Nucleophile (e.g., NaCN, NaN3) dissolve->add_nuc react Heat and Stir Reaction Mixture (e.g., 60-80 °C) add_nuc->react monitor Monitor Progress via TLC react->monitor monitor->react Incomplete workup Perform Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Dry and Purify Product (e.g., Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a nucleophilic substitution reaction.

G start Goal: Reaction on a Primary Mesylate q1 Desired Pathway? start->q1 sn2_path S(_N)2 Substitution (Inversion of Stereochemistry) q1->sn2_path Substitution e2_path E2 Elimination (Alkene Formation) q1->e2_path Elimination sn2_solvent Use Polar Aprotic Solvent (DMF, DMSO, ACN) sn2_path->sn2_solvent e2_solvent Use Aprotic Solvent (THF, DMSO) e2_path->e2_solvent sn2_conditions Use good, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) Use moderate temperature sn2_solvent->sn2_conditions e2_conditions Use strong, bulky base (e.g., t-BuOK) Higher temperatures favor E2 e2_solvent->e2_conditions

Caption: Decision-making guide for solvent and condition selection.

References

"preventing degradation of tetradecyl methanesulfonate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tetradecyl methanesulfonate (B1217627) during storage and throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tetradecyl methanesulfonate?

A1: To ensure the long-term stability of tetradecyl methanesulfonate, it is recommended to store it in a freezer at -20°C.[1][2] The container should be tightly sealed to prevent moisture ingress. For additional protection against hydrolysis, consider storing the container within a desiccator or a sealed bag containing a desiccant.

Q2: What are the primary degradation pathways for tetradecyl methanesulfonate?

A2: The most common degradation pathway for tetradecyl methanesulfonate, like other sulfonate esters, is hydrolysis. This is a chemical reaction with water that cleaves the ester bond, yielding tetradecyl alcohol and methanesulfonic acid. This process can be accelerated by elevated temperatures and the presence of acidic or basic conditions. Another potential, though less common, degradation pathway is photodegradation upon exposure to light.

Q3: I've observed a change in the physical appearance of my tetradecyl methanesulfonate (e.g., clumping, discoloration). What could be the cause?

A3: Changes in the physical appearance of tetradecyl methanesulfonate are often indicative of degradation. Clumping can suggest moisture absorption, which is a precursor to hydrolysis. Discoloration may indicate the presence of impurities formed through degradation. It is advisable to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), if you observe any physical changes.

Q4: Can I store tetradecyl methanesulfonate in plastic containers?

A4: While glass containers are generally preferred for long-term storage of chemical reagents, polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE) containers can be suitable alternatives. Polypropylene and polyethylene exhibit good resistance to a wide range of chemicals, including esters and acids.[1][3][4][5][6] However, it is crucial to be aware of the potential for leaching of additives from plastics, which can be influenced by the stored chemical and environmental conditions.[1][7] For critical applications, it is recommended to perform compatibility testing.

Q5: What is the shelf-life of tetradecyl methanesulfonate?

A5: The shelf-life of tetradecyl methanesulfonate is highly dependent on the storage conditions. When stored under the recommended conditions of -20°C in a tightly sealed, dry container, it is expected to remain stable for an extended period. To establish a specific shelf-life for your material under your laboratory's storage conditions, it is recommended to perform a long-term stability study.

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of Tetradecyl Methanesulfonate
  • Symptoms:

    • Decrease in the purity of the compound over time, as determined by analytical methods (e.g., HPLC, GC-MS).

    • Changes in the pH of solutions prepared with the compound.

    • Inconsistent experimental results.

  • Possible Causes:

    • Improper storage in a humid environment.

    • Use of wet solvents or reagents in experiments.

    • Exposure to acidic or basic conditions.

  • Solutions:

    • Verify Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed container.

    • Use a Desiccator: Store the container in a desiccator with an active desiccant (e.g., silica (B1680970) gel, molecular sieves) to minimize moisture exposure.

    • Dry Solvents and Reagents: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

    • Control pH: Buffer experimental solutions to a neutral pH if the protocol allows, as hydrolysis rates of sulfonate esters can be pH-dependent.

Issue 2: Potential Photodegradation
  • Symptoms:

    • Discoloration of the compound, particularly on surfaces exposed to light.

    • Appearance of new, unidentified peaks in chromatograms.

  • Possible Causes:

    • Storage in transparent or translucent containers.

    • Exposure to direct sunlight or harsh laboratory lighting.

  • Solutions:

    • Use Amber Glassware: Store tetradecyl methanesulfonate in amber glass vials or bottles to block UV and visible light.

    • Store in the Dark: Keep the container in a dark place, such as a freezer or a cabinet.

    • Wrap Containers: If amber containers are unavailable, wrap the container with aluminum foil to protect it from light.

Quantitative Data Presentation

To quantitatively assess the stability of tetradecyl methanesulfonate under various conditions, a stability study should be performed. The following table provides a template for summarizing the data.

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C (Control) 0 months99.5White crystalline solid
3 months99.4No change
6 months99.5No change
40°C / 75% RH 0 months99.5White crystalline solid
1 month98.2Slight clumping
3 months96.5Clumping, slight discoloration
Photostability 0 hours99.5White crystalline solid
(ICH Q1B Option 2) 1.2 million lux hours99.0Slight yellowish tint
200 watt hours/m²98.8Slight yellowish tint

Experimental Protocols

Protocol 1: Accelerated Stability Study (ICH Q1A)

This protocol is designed to accelerate the chemical degradation and physical changes of a solid chemical substance.

  • Sample Preparation: Place a sufficient quantity of tetradecyl methanesulfonate into vials made of an inert material (e.g., glass). Prepare separate samples for each time point and storage condition.

  • Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Time Points: Pull samples for analysis at initial (0), 1, 3, and 6-month time points.

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using the HPLC method detailed below. Also, visually inspect for any changes in physical appearance.

Protocol 2: Photostability Testing (ICH Q1B)

This protocol assesses the light sensitivity of tetradecyl methanesulfonate.

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[2][8] The light source can be a combination of cool white fluorescent and near-UV lamps.[2][8]

  • Analysis: After the exposure period, compare the exposed sample to the control sample. Analyze both for purity and degradation products by HPLC and observe any changes in physical appearance.

Protocol 3: HPLC Method for Purity and Degradation Product Analysis

This method can be used to determine the purity of tetradecyl methanesulfonate and to detect and quantify any degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., ammonium (B1175870) acetate). The specific gradient will need to be optimized to achieve good separation of the parent compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As tetradecyl methanesulfonate lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active agent may be necessary for sensitive detection of the parent compound and its degradation products.[9][10][11] Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used. If using UV detection after derivatization, the wavelength will depend on the derivatizing agent used (e.g., 277 nm for dithiocarbamate (B8719985) derivatives).[9][10]

  • Sample Preparation:

    • Accurately weigh a known amount of tetradecyl methanesulfonate.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • If derivatization is required, follow a validated derivatization protocol.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram. The purity can be calculated based on the peak area of tetradecyl methanesulfonate relative to the total peak area. Degradation products will appear as new peaks in the chromatogram.

Visualizations

Degradation_Pathway TMS Tetradecyl Methanesulfonate Degradation_Products Degradation Products: - Tetradecyl Alcohol - Methanesulfonic Acid TMS->Degradation_Products Hydrolysis TMS->Degradation_Products Photodegradation Moisture Moisture (H2O) Moisture->Degradation_Products Light Light (hν) Light->Degradation_Products

Caption: Primary degradation pathways of tetradecyl methanesulfonate.

Troubleshooting_Workflow Start Degradation Suspected Check_Storage Verify Storage Conditions (-20°C, Tightly Sealed, Dark) Start->Check_Storage Check_Handling Review Experimental Procedures (e.g., dry solvents) Start->Check_Handling Analyze_Purity Perform Purity Analysis (e.g., HPLC) Check_Storage->Analyze_Purity Check_Handling->Analyze_Purity Purity_OK Purity Acceptable? Analyze_Purity->Purity_OK Implement_CAPA Implement Corrective Actions: - Use Desiccator - Store in Amber Vials - Use Anhydrous Solvents Purity_OK->Implement_CAPA No Continue Continue Use Purity_OK->Continue Yes Discard Discard and Use New Lot Implement_CAPA->Discard

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tetradecyl Methanesulfonate and Tetradecyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate alkylating agent is a critical decision that can significantly influence the outcome of a synthetic pathway. Tetradecyl methanesulfonate (B1217627) (mesylate) and tetradecyl tosylate are two commonly used sulfonate esters that transform a poor hydroxyl leaving group into an excellent one. While both are effective, their reactivity profiles differ due to subtle structural and electronic distinctions. This guide provides an objective comparison of their performance, supported by established chemical principles and experimental data.

The primary function of both tetradecyl methanesulfonate and tetradecyl tosylate in organic synthesis is to serve as substrates for nucleophilic substitution reactions (e.g., SN2 and SN1). The core of their reactivity lies in the exceptional ability of the mesylate (-OMs) and tosylate (-OTs) groups to act as leaving groups. This ability is directly related to the stability of the corresponding sulfonate anions formed after departure. A more stable anion corresponds to a better leaving group and, consequently, a more reactive substrate.

Core Principles of Reactivity: Mesylate vs. Tosylate

The generally accepted order of leaving group ability is Tosylate > Mesylate.[1][2] This hierarchy is a direct consequence of the stability of the p-toluenesulfonate and methanesulfonate anions.

  • Methanesulfonate (Mesylate) Anion: The negative charge on the oxygen atom is stabilized by resonance across the other two oxygen atoms of the sulfonyl group. The methyl group provides a slight inductive electron-donating effect.

  • p-Toluenesulfonate (Tosylate) Anion: Like the mesylate, the tosylate anion benefits from resonance stabilization across the sulfonyl oxygens. Crucially, it gains additional stability from the aromatic ring, which further delocalizes the negative charge through resonance.[1] This extended delocalization makes the tosylate anion more stable than the mesylate anion.

The stability of the leaving group is also reflected in the acidity of its conjugate acid. A stronger acid has a more stable conjugate base. P-toluenesulfonic acid is a stronger acid than methanesulfonic acid, confirming that the tosylate anion is a more stable base and thus a better leaving group.[1][3][4]

Quantitative Data Comparison

PropertyMethanesulfonate (Mesylate)p-Toluenesulfonate (Tosylate)Significance
Conjugate Acid Methanesulfonic Acid (CH₃SO₃H)p-Toluenesulfonic Acid (CH₃C₆H₄SO₃H)The parent acid from which the leaving group is derived.
pKa of Conjugate Acid ~ -1.9 to -2.6[2][3][5]~ -2.8 to -6.5[1][3]A lower pKa indicates a stronger acid and a more stable conjugate base (leaving group). Tosylate is the better leaving group.
Relative SN2 Rate 1.00 (Baseline)[1]~0.70*This value can be context-dependent. While tosylate is generally a better leaving group due to anion stability, some sources report slightly slower SN2 rates, potentially due to the greater steric bulk of the tosyl group compared to the mesyl group. However, the leaving group ability is the dominant factor.
Structural Feature Methyl group attached to sulfurToluene group attached to sulfurThe aromatic ring in the tosylate provides superior resonance stabilization for the departing anion.[1]

*Note: The relative rate can vary depending on the substrate, nucleophile, and solvent system. The value of 0.70 from one source indicates that in that specific SN2 context, the tosylate reacted slightly slower than the mesylate, which could be attributed to steric factors.[1] However, the superior electronic stabilization of the tosylate anion generally makes it the more effective leaving group.

Experimental Protocols

To empirically determine the reactivity difference between tetradecyl methanesulfonate and tetradecyl tosylate, a comparative kinetics experiment can be performed. A common method is to measure the rates of a nucleophilic substitution reaction, such as a Finkelstein reaction or solvolysis.[1]

Illustrative Protocol: Comparative Nucleophilic Substitution with Sodium Iodide

Objective: To compare the rate of iodide substitution on tetradecyl methanesulfonate and tetradecyl tosylate under SN2 conditions.

Materials:

  • Tetradecyl methanesulfonate

  • Tetradecyl tosylate

  • Sodium Iodide (NaI), dried

  • Anhydrous Acetone (HPLC grade)

  • Internal Standard (e.g., dodecane)

  • Reaction vials, temperature-controlled shaker/stirrer, GC-MS or HPLC system

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 0.1 M) of tetradecyl methanesulfonate, tetradecyl tosylate, and sodium iodide in anhydrous acetone. Prepare a stock solution of the internal standard.

  • Reaction Setup: In separate, identical reaction vials, place a defined volume of the sodium iodide solution. Add a known amount of the internal standard to each vial.

  • Initiation of Reaction: Equilibrate the vials containing the NaI solution to the desired reaction temperature (e.g., 50°C). To initiate the reaction, add a defined volume of the tetradecyl methanesulfonate solution to one set of vials and the tetradecyl tosylate solution to another set, starting a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reacting vial. Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., cold diethyl ether and water) to stop the reaction and extract the organic components.

  • Analysis: Analyze the quenched samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1] Quantify the disappearance of the starting material (tetradecyl sulfonate) and the appearance of the product (1-iodotetradecane) relative to the internal standard.

  • Data Processing: For each reaction, plot the natural logarithm of the concentration of the starting material versus time. For a second-order reaction (or pseudo-first-order with a large excess of nucleophile), the slope of this line will be equal to the negative of the rate constant (-k).

  • Comparison: The calculated rate constant (k) for the reaction with tetradecyl tosylate is compared directly with the rate constant for tetradecyl methanesulfonate. A larger rate constant indicates higher reactivity.

Visualizing the Chemical Logic

Diagram 1: Leaving Group Ability

cluster_reactivity Factors Determining Leaving Group Ability cluster_comparison Comparison: Tosylate vs. Mesylate Anion Anion_Stability Anion Stability (Key Factor) Reactivity Substrate Reactivity (e.g., in SN2 reaction) Anion_Stability->Reactivity Increases Tosylate Tosylate Anion (-OTs) Mesylate Mesylate Anion (-OMs) pKa Low pKa of Conjugate Acid pKa->Anion_Stability Indicates High Resonance_Aromatic Aromatic Ring Resonance Tosylate->Resonance_Aromatic Resonance_SO Sulfonyl Group Resonance Tosylate->Resonance_SO Mesylate->Resonance_SO Resonance_Aromatic->Tosylate  Extra Stabilization

Caption: Logical relationship of factors influencing sulfonate leaving group ability.

Diagram 2: Experimental Workflow

start Prepare 0.1M Solutions (Substrates, NaI, Std) react Initiate Reaction at 50°C (Mix Substrate + NaI) start->react sample Withdraw & Quench Aliquots (at t = 0, 5, 15... min) react->sample analyze Analyze by GC-MS or HPLC (Quantify Reactant & Product) sample->analyze calculate Calculate Rate Constants (k) (Plot ln[Reactant] vs. Time) analyze->calculate compare Compare Reactivity (k_tosylate vs. k_mesylate) calculate->compare

Caption: Workflow for comparing sulfonate ester reactivity.

Conclusion and Practical Considerations

Based on the fundamental principle of leaving group stability, tetradecyl tosylate is expected to be more reactive than tetradecyl methanesulfonate in nucleophilic substitution reactions. The additional resonance stabilization provided by the aromatic ring in the tosylate anion makes it a superior leaving group.[1]

When choosing between these two reagents, a researcher should consider the following:

  • Reactivity Requirement: For substrates that are sluggish to react, the higher reactivity of the tosylate may be advantageous.

  • Steric Hindrance: In highly congested systems, the smaller size of the mesyl group might offer a slight advantage, although this is less of a concern for a primary substrate like tetradecyl.[6]

  • Practical Aspects: Tosylates are often crystalline solids, which can be easier to purify and handle than the corresponding mesylates, which may be oils.[6] The aromatic ring of the tosyl group also allows for easier visualization on TLC plates using a UV lamp.[6]

  • Cost and Availability: Both reagents are commercially available, but price and supplier availability may influence the decision for large-scale syntheses.

References

A Comparative Guide to Long-Chain Alkyl Methanesulfonates as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkyl methanesulfonates, also known as long-chain alkyl mesylates, are effective alkylating agents utilized in various chemical syntheses, including the development of pharmaceutical intermediates. Their utility stems from the excellent leaving group ability of the mesylate anion, facilitating nucleophilic substitution reactions. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate reagent for specific research and development needs.

Introduction to Alkylating Properties

Alkyl methanesulfonates (R-OMs) are esters of methanesulfonic acid and are known to be potent alkylating agents. The methanesulfonate (B1217627) group is a superior leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the basis for their application in forming new carbon-heteroatom bonds, particularly C-O and C-N bonds, which are fundamental in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs).

The general mechanism for alkylation using an alkyl methanesulfonate follows a bimolecular nucleophilic substitution (SN2) pathway. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the methanesulfonate group, leading to the displacement of the mesylate anion and the formation of a new bond. The efficiency of this process is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl group.

Comparison of Long-Chain Alkyl Methanesulfonates

While short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-studied for their high reactivity and, consequently, their genotoxicity, long-chain analogues are valuable reagents in synthetic organic chemistry where the introduction of a lipophilic alkyl chain is desired.[1] The longer alkyl chain can influence the physical properties of the molecule, such as solubility and lipophilicity, which are critical parameters in drug design.

The reactivity of long-chain alkyl methanesulfonates in SN2 reactions is primarily governed by steric hindrance. As the length of the alkyl chain increases, the steric bulk around the reaction center remains relatively constant for unbranched chains. Therefore, the intrinsic reactivity of the electrophilic carbon is not significantly altered by the chain length. However, the physical properties of the alkylating agent, such as solubility and melting point, will vary with the chain length, which can influence reaction conditions and work-up procedures.

Data on Alkylation Performance
Alkyl MethanesulfonateNucleophileSubstrateSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Dodecyl MethanesulfonateAlkoxide1,2-O-IsopropylideneglycerolXyleneKOHReflux6-8High (not specified)
Hexadecyl MethanesulfonateAlkoxide1,2-O-IsopropylideneglycerolXyleneKOHReflux6-8High (not specified)
Octadecyl MethanesulfonateAlkoxide1,2-O-IsopropylideneglycerolXyleneKOHReflux6-8High (not specified)
Octyl MethanesulfonateAmineAniline (B41778)Acetonitrile (B52724)K₂CO₃801285[2][3]
Dodecyl MethanesulfonateAmineAnilineAcetonitrileK₂CO₃801282[2][3]
Hexadecyl MethanesulfonateAmineAnilineAcetonitrileK₂CO₃801280[2][3]

Note: The yields for the N-alkylation of aniline are estimated based on typical yields for similar reactions with long-chain alkyl bromides under phase-transfer catalysis, as specific comparative data for long-chain mesylates was not available.

Experimental Protocols

General Procedure for the Synthesis of Long-Chain Alkyl Methanesulfonates

Long-chain alkyl methanesulfonates are typically prepared from the corresponding long-chain alcohol and methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction.

Materials:

  • Long-chain alcohol (e.g., 1-dodecanol, 1-hexadecanol, 1-octadecanol)

  • Methanesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of the long-chain alcohol (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude long-chain alkyl methanesulfonate.

  • The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid at room temperature.

General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the O-alkylation of a generic phenol (B47542) using a long-chain alkyl methanesulfonate.

Materials:

  • Phenol

  • Long-chain alkyl methanesulfonate (e.g., dodecyl methanesulfonate)

  • Potassium carbonate or Cesium carbonate

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297) or Diethyl ether

Procedure:

  • To a solution of the phenol (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (2.0 eq.).

  • Add the long-chain alkyl methanesulfonate (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired long-chain alkyl aryl ether.

General Procedure for N-Alkylation of Amines

This protocol outlines the N-alkylation of a primary or secondary amine with a long-chain alkyl methanesulfonate.

Materials:

  • Amine (primary or secondary)

  • Long-chain alkyl methanesulfonate (e.g., octyl methanesulfonate)

  • Potassium carbonate or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl acetate or Dichloromethane

Procedure:

  • To a solution of the amine (1.0 eq.) in acetonitrile or DMSO, add potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).

  • Add the long-chain alkyl methanesulfonate (1.1 eq.) to the mixture.

  • Heat the reaction to 70-90 °C and stir for 6-24 hours, or until the starting amine is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • If using potassium carbonate, filter the mixture. If using DIPEA, dilute the mixture with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis and application of long-chain alkyl methanesulfonates.

Synthesis_Workflow cluster_synthesis Synthesis of Long-Chain Alkyl Methanesulfonate Alcohol Long-Chain Alcohol Reaction_Synth Reaction at 0°C to RT Alcohol->Reaction_Synth MsCl Methanesulfonyl Chloride MsCl->Reaction_Synth Base_Synth Base (e.g., Et3N) Base_Synth->Reaction_Synth Solvent_Synth Solvent (e.g., DCM) Solvent_Synth->Reaction_Synth Workup_Synth Aqueous Workup Reaction_Synth->Workup_Synth Purification_Synth Purification Workup_Synth->Purification_Synth Product_Synth Long-Chain Alkyl Methanesulfonate Purification_Synth->Product_Synth

Synthesis of Long-Chain Alkyl Methanesulfonates.

Alkylation_Workflow cluster_alkylation Alkylation Reaction Workflow AlkylMesylate Long-Chain Alkyl Methanesulfonate Reaction_Alk Reaction at Elevated Temp. AlkylMesylate->Reaction_Alk Nucleophile Nucleophile (Phenol or Amine) Nucleophile->Reaction_Alk Base_Alk Base (e.g., K2CO3) Base_Alk->Reaction_Alk Solvent_Alk Solvent (e.g., ACN) Solvent_Alk->Reaction_Alk Workup_Alk Workup & Extraction Reaction_Alk->Workup_Alk Purification_Alk Purification Workup_Alk->Purification_Alk Product_Alk Alkylated Product Purification_Alk->Product_Alk SN2_Mechanism Nu- Nu- R R-CH2- Nu-->R TransitionState [Nu---CH2(R)---OMs]δ- Nu-->TransitionState S_N2 Attack OMs OMs R->OMs R->TransitionState OMs->TransitionState S_N2 Attack Product Nu-CH2-R TransitionState->Product Bond Formation/ Bond Cleavage OMs- OMs- TransitionState->OMs- Bond Formation/ Bond Cleavage

References

A Researcher's Guide to Validating Tetradecyl Methanesulfonate Purity via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed structural information and enabling the identification of impurities. This guide offers a comparative framework for validating the purity of synthesized tetradecyl methanesulfonate (B1217627) using ¹H and ¹³C NMR, complete with experimental protocols and data interpretation.

Comparison of NMR Spectra: Pure vs. Impure Tetradecyl Methanesulfonate

The purity of tetradecyl methanesulfonate can be assessed by comparing the experimental NMR spectrum to the expected signals of the pure compound and known impurities. The key is to look for unexpected peaks or shifts in the expected signals.

Table 1: Expected ¹H NMR Chemical Shifts for Tetradecyl Methanesulfonate and Potential Impurities in CDCl₃

Assignment Expected Chemical Shift (ppm) of Pure Tetradecyl Methanesulfonate Potential Impurity Impurity Chemical Shift (ppm)
CH₃ (mesyl group)~3.0 (singlet)Methanesulfonic acid~2.8 (singlet)
O-CH₂ (ester methylene)~4.2 (triplet)Tetradecanol~3.6 (triplet)
CH₂ (adjacent to O-CH₂)~1.7 (multiplet)Unreacted starting materialVaries
(CH₂)₁₁ (alkyl chain)~1.2-1.4 (broad multiplet)Grease/hydrocarbon~0.8-1.6
CH₃ (terminal methyl)~0.9 (triplet)Water~1.55

Table 2: Expected ¹³C NMR Chemical Shifts for Tetradecyl Methanesulfonate and Potential Impurities in CDCl₃

Assignment Expected Chemical Shift (ppm) of Pure Tetradecyl Methanesulfonate Potential Impurity Impurity Chemical Shift (ppm)
CH₃ (mesyl group)~38Methanesulfonic acid~39
O-CH₂ (ester methylene)~70Tetradecanol~63
CH₂ (adjacent to O-CH₂)~29Unreacted starting materialVaries
(CH₂)₁₁ (alkyl chain)~22-32Grease/hydrocarbon~20-35
CH₃ (terminal methyl)~14Residual Solvents (e.g., Acetone)~30, ~206

Experimental Protocols

Accurate and reproducible NMR data relies on meticulous sample preparation and standardized acquisition parameters.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized tetradecyl methanesulfonate for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[3] CDCl₃ is a common choice due to its ability to dissolve many organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for high-quality spectra.[3][4]

  • Filtering: If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[2] Suspended solids will distort the magnetic field, leading to poor spectral resolution.[2]

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: 30-45 degrees

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Spectral Width: 0 to 220 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.[5]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized tetradecyl methanesulfonate using NMR.

cluster_synthesis Synthesis & Work-up cluster_nmr NMR Analysis cluster_validation Purity Validation synthesis Synthesis of Tetradecyl Methanesulfonate workup Purification (e.g., Chromatography) synthesis->workup sample_prep Sample Preparation workup->sample_prep nmr_acq ¹H & ¹³C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc comparison Compare Experimental vs. Expected Spectra data_proc->comparison pure Pure Compound comparison->pure No unexpected signals impure Impure Compound (Identify & Quantify Impurities) comparison->impure Unexpected signals present further_purification Further Purification impure->further_purification

Workflow for NMR-based purity validation.

By following this structured approach of careful sample preparation, standardized data acquisition, and systematic spectral analysis, researchers can confidently validate the purity of their synthesized tetradecyl methanesulfonate, ensuring the reliability of their subsequent experiments and research outcomes.

References

Navigating the Analysis of Tetradecyl Methanesulfonate-Modified Lipids: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of lipid modifications is crucial for understanding cellular processes and developing novel therapeutics. Tetradecyl methanesulfonate (B1217627) (TDM), an alkylating agent, can covalently modify lipids, introducing a tetradecyl group that alters their structure and function. Mass spectrometry stands as a cornerstone technique for the characterization of these modifications. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of TDM-modified lipids, offering insights into experimental design and data interpretation. Given the limited specific literature on TDM-modified lipids, this guide also draws upon established principles of lipidomics and the analysis of other modified lipid species to provide a comprehensive framework.

General Principles of Lipid Mass Spectrometry

Mass spectrometry-based lipid analysis follows a general workflow that includes lipid extraction from the biological matrix, separation of lipid species, and their subsequent ionization, mass analysis, and fragmentation for structural elucidation.

Ionization Techniques

The choice of ionization technique is critical for the successful analysis of lipids. Electrospray ionization (ESI) is the most common method for lipidomics as it is a soft ionization technique that typically produces intact molecular ions.[1] For TDM-modified lipids, which are expected to be less polar than their unmodified counterparts, ESI in positive ion mode is likely to be effective, generating protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that can be used, particularly for imaging mass spectrometry to determine the spatial distribution of modified lipids in tissues.[1]

Mass Analyzers

Different types of mass analyzers offer varying performance in terms of resolution, mass accuracy, and scan speed.

  • Quadrupole mass analyzers are robust and cost-effective, often used in triple quadrupole (QqQ) configurations for targeted quantitative analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[1]

  • Time-of-flight (TOF) analyzers provide high resolution and mass accuracy, which is crucial for determining the elemental composition of novel modified lipids.

  • Orbitrap mass analyzers offer very high resolution and mass accuracy, enabling the separation of isobaric species and confident identification of unknown modified lipids.[2]

Hypothetical Mass Spectrometric Behavior of TDM-Modified Lipids

The modification of a lipid with tetradecyl methanesulfonate results in a specific mass increase. The tetradecyl group (C14H29) adds 201.2273 Da to the mass of the lipid. The entire TDM molecule (C15H32O3S) has a molecular weight of 308.5 g/mol . When it reacts with a lipid, it typically involves the alkylation of a reactive group (e.g., hydroxyl, amine, or phosphate), with the methanesulfonyl group acting as a leaving group. Therefore, the lipid mass will increase by the mass of the tetradecyl group.

Expected Fragmentation Patterns

Collision-induced dissociation (CID) is the most common method for fragmenting ions in the mass spectrometer to obtain structural information. For a TDM-modified lipid, several fragmentation pathways can be anticipated:

  • Neutral loss of the tetradecyl group: Cleavage of the bond connecting the tetradecyl group to the lipid backbone would result in a neutral loss of 201.2273 Da.

  • Cleavage at the ester or ether linkage: For glycerophospholipids or glycerolipids, fragmentation of the fatty acyl chains, including the modified one, will occur.

  • Characteristic headgroup fragmentation: The polar headgroup of phospholipids (B1166683) will produce characteristic fragment ions (e.g., m/z 184.0739 for the phosphocholine (B91661) headgroup).

Experimental Workflow for Analyzing TDM-Modified Lipids

A systematic workflow is essential for the reliable identification and quantification of TDM-modified lipids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Identification cluster_quant_validation Quantification & Validation BiologicalSample Biological Sample (Cells or Tissues) LipidExtraction Lipid Extraction (e.g., Folch or MTBE method) BiologicalSample->LipidExtraction LCMS LC-MS/MS Analysis (e.g., Reversed-Phase C18) LipidExtraction->LCMS DataAcquisition Data Acquisition (Targeted or Untargeted) LCMS->DataAcquisition DataProcessing Data Processing (Peak Picking, Alignment) DataAcquisition->DataProcessing LipidIdentification Lipid Identification (Database Searching, Manual Annotation) DataProcessing->LipidIdentification Quantification Quantification (Relative or Absolute) LipidIdentification->Quantification BiologicalInterpretation Biological Interpretation Quantification->BiologicalInterpretation signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_analysis Analytical Approach Receptor Receptor Enzyme1 Enzyme 1 Receptor->Enzyme1 LipidA Lipid A Enzyme1->LipidA Converts LipidB Lipid B (TDM-modified) LipidA->LipidB TDM Modification Enzyme2 Enzyme 2 LipidB->Enzyme2 Activates DownstreamEffector Downstream Effector Enzyme2->DownstreamEffector TDM_Treatment Treat cells with TDM Lipid_Analysis LC-MS/MS Analysis TDM_Treatment->Lipid_Analysis Identify_Modified_Lipids Identify TDM-LipidB Lipid_Analysis->Identify_Modified_Lipids

References

A Comparative Guide to the Reaction Products of Tetradecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of tetradecyl methanesulfonate (B1217627), a long-chain alkylating agent. It offers a comparative perspective against alternative alkylating agents, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable reagent for their synthetic needs.

Introduction to Tetradecyl Methanesulfonate and its Alternatives

Tetradecyl methanesulfonate (CH₃SO₃(CH₂)₁₃CH₃), also known as myristyl mesylate, is a valuable alkylating agent used to introduce a tetradecyl group onto various nucleophilic substrates. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions.[1] In drug development and organic synthesis, long alkyl chains like the tetradecyl group are crucial for modifying the lipophilicity and pharmacokinetic properties of molecules.

The primary alternatives to tetradecyl methanesulfonate for introducing a tetradecyl group include other long-chain alkylating agents with different leaving groups, such as:

  • Tetradecyl Bromide (CH₃(CH₂)₁₃Br): A common and cost-effective alkylating agent.

  • Tetradecyl Iodide (CH₃(CH₂)₁₃I): Generally more reactive than the corresponding bromide, but often more expensive and less stable.

  • Tetradecyl p-Toluenesulfonate (Tetradecyl Tosylate, CH₃C₆H₄SO₃(CH₂)₁₃CH₃): Another sulfonate ester with a good leaving group, often used interchangeably with mesylates.

The choice of alkylating agent depends on several factors, including the nucleophilicity of the substrate, desired reactivity, reaction conditions, and cost. This guide will compare the performance of tetradecyl methanesulfonate with these alternatives in key alkylation reactions.

Comparative Performance Data

The following tables summarize the performance of tetradecyl methanesulfonate and its alternatives in alkylating common nucleophiles. The data has been compiled from various sources and reaction conditions may vary.

Table 1: N-Alkylation of Amines

Alkylating AgentAmine SubstrateBase/SolventReaction ConditionsYield (%)Reference/Notes
Tetradecyl Methanesulfonate Diethanolamine (B148213)Na₂CO₃ / Water-Solvent92°C, 2hHighGeneral procedure for N-alkylation of diethanolamine with alkyl sulfates, adaptable for methanesulfonates.[2]
Tetradecyl BromideAmmoniaExcess NH₃VariesMixtureOften results in a mixture of primary, secondary, and tertiary amines due to over-alkylation.[3]
Tetradecyl BromideDiethanolamineMethanol-AcetonitrileReflux, 48hGoodSpecific protocol for N-alkylation of diethanolamine with hexadecyl bromide, applicable to tetradecyl bromide.[2]
Alkyl Halides (General)Primary/Secondary AmineK₂CO₃ / DMFVariesGood-ExcGeneral conditions for N-alkylation of heterocycles.

Table 2: O-Alkylation of Phenols and Alcohols

Alkylating AgentHydroxyl SubstrateBase/SolventReaction ConditionsYield (%)Reference/Notes
Long-chain Alkyl Methanesulfonate 1,2-O-IsopropylideneglycerolKOH / XyleneAzeotropic refluxHighSynthesis of long-chain glyceryl ethers.
Alkyl Halides (General)Phenol (B47542)K₂CO₃ / AcetonitrileRoom Temp, 6hGood-ExcGeneral Williamson ether synthesis procedure.[4]
Alkyl Halides (General)Unactivated AlcoholNaH / THF0°C to RT, 4hGood-ExcGeneral Williamson ether synthesis procedure for less acidic alcohols.[4]
Alkyl p-ToluenesulfonateDodecanolPyridine<20°C, 3h88-90Synthesis of the tosylate itself, which can then be used for alkylation.[5]

Table 3: S-Alkylation of Thiols

Alkylating AgentThiol SubstrateBase/SolventReaction ConditionsYield (%)Reference/Notes
Alkyl Methanesulfonate ThiophenolLi CatalystVariesExcellentLithium-catalyzed alkylation of thiols with alcohols via in-situ mesylation is a related efficient method, suggesting high reactivity.[6]
Alkyl Halides (General)Aliphatic/Aromatic Thiolaq. TBAOH50°C, neatHighGreen chemistry approach using tetra-n-butylammonium hydroxide.[7]
Alkyl Halides (General)Aliphatic/Aromatic ThiolK₂CO₃ or Et₃N / WaterRoom TempGood-ExcS-alkylation in aqueous media.[7]

Experimental Protocols

Synthesis of Tetradecyl Methanesulfonate

This protocol is adapted from a general procedure for the synthesis of alkyl methanesulfonates.[8]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-tetradecanol and methanesulfonyl chloride in the aromatic solvent in a reaction flask.

  • Cool the mixture to 10-15°C.

  • Slowly add triethylamine dropwise to the stirred solution, maintaining the temperature between 10-15°C.

  • After the addition is complete, continue stirring at 10-15°C for 1-8 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC) until the 1-tetradecanol is consumed.

  • Wash the crude reaction mixture with a 1-3% aqueous sodium carbonate solution. Separate the organic layer.

  • The organic layer can be further washed with water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tetradecyl methanesulfonate.

  • Purify the product by vacuum distillation or column chromatography as needed.

General Protocol for N-Alkylation of a Secondary Amine

Materials:

  • Tetradecyl methanesulfonate

  • Secondary amine

  • Base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the secondary amine in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.

  • Add the base to the solution and stir.

  • Add tetradecyl methanesulfonate to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100°C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or distillation to yield the N-tetradecylated tertiary amine.

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a standard procedure for ether synthesis.[4]

Materials:

  • Tetradecyl methanesulfonate

  • Phenol

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

Procedure:

  • To a stirred suspension of the phenol and base in the anhydrous solvent, add tetradecyl methanesulfonate at room temperature.

  • Stir the reaction mixture for several hours at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tetradecyl aryl ether.

General Protocol for S-Alkylation of a Thiol

This protocol is adapted from green chemistry methods for thiol alkylation.[7]

Materials:

  • Tetradecyl methanesulfonate

  • Thiol

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., water, or neat conditions)

Procedure:

  • Combine the thiol, base, and tetradecyl methanesulfonate in the chosen solvent (or neat).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50°C).

  • Monitor the reaction by TLC until completion.

  • If using an aqueous solvent, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting thioether by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes described in this guide.

Synthesis_of_Tetradecyl_Methanesulfonate Tetradecanol 1-Tetradecanol Reaction_Mix Reaction Tetradecanol->Reaction_Mix MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction_Mix Base Tertiary Amine (e.g., Et3N) Base->Reaction_Mix Solvent Aromatic Solvent Solvent->Reaction_Mix Product Tetradecyl Methanesulfonate Reaction_Mix->Product

Caption: Synthesis of Tetradecyl Methanesulfonate.

Alkylation_Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Tetradecyl_Ms Tetradecyl Methanesulfonate Product Alkylated Product (R-X-Tetradecyl) Tetradecyl_Ms->Product SN2 Reaction Nucleophile Nucleophile (R-XH) X = N, O, S Nucleophile->Product Base Base Base->Product Solvent Solvent Solvent->Product Byproduct Methanesulfonic Acid Salt Product->Byproduct forms

Caption: General SN2 Alkylation Pathway.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Base, and Solvent Start->Reaction_Setup Reaction Heat and Stir (Monitor Progress) Reaction_Setup->Reaction Workup Cool, Filter, and Remove Solvent Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Isolated Product Purification->Product

References

Navigating the Analysis of Tetradecyl Methanesulfonate Derivatives: A Comparative Guide to HPLC-UV Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tetradecyl methanesulfonate (B1217627) (TDS) and its derivatives is critical, particularly due to their potential as genotoxic impurities (GTIs). These compounds, which can emerge as byproducts in pharmaceutical manufacturing, pose a safety risk due to their ability to interact with DNA.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible analytical technique; however, the inherent lack of a UV-absorbing chromophore in saturated alkyl methanesulfonates necessitates innovative methodological approaches.

This guide provides a comparative overview of potential HPLC-UV strategies for the analysis of tetradecyl methanesulfonate derivatives, supported by experimental data from analogous compounds and detailed methodologies.

The Challenge: Lack of a Chromophore

Direct HPLC-UV analysis of tetradecyl methanesulfonate is impractical due to its molecular structure, which does not absorb light in the typical UV-Vis range. This fundamental limitation requires either indirect detection methods or chemical modification of the analyte to introduce a UV-active moiety.

Comparative Analysis of HPLC-UV Methodologies

Two primary strategies can be employed for the HPLC-UV analysis of non-UV active methanesulfonates: Indirect Photometric Detection (IPD) with Ion-Pair Chromatography and Pre-column Derivatization . A third alternative, Refractive Index (RI) detection , is also considered, although it is not a UV-based method.

Methodology Principle Advantages Disadvantages Typical Limit of Quantitation (LOQ)
Indirect Photometric Detection (IPD) with Ion-Pair Chromatography The analyte displaces a UV-absorbing ion-pairing reagent in the mobile phase, causing a decrease in absorbance that is detected as a negative peak.[1][2]- No chemical modification of the analyte required.- Can be applied to a range of ionic, non-UV active compounds.- Lower sensitivity compared to direct detection.- Requires careful mobile phase optimization and equilibration.- Can be susceptible to baseline noise.~1-10 µg/mL
Pre-column Derivatization The analyte is chemically reacted to introduce a chromophore prior to HPLC analysis.- High sensitivity and specificity.- Allows for direct UV detection.- Well-established for shorter-chain methanesulfonates.[3][4][5][6]- Derivatization reaction may be complex and require optimization.- Potential for side reactions and incomplete derivatization.- Derivatization reagent and byproducts may interfere with the analysis.0.04 - 0.6 µg/mL (for shorter-chain methanesulfonates)[3][6]
HPLC with Refractive Index (RI) Detection Measures the change in the refractive index of the mobile phase as the analyte elutes.- Universal detector for non-volatile analytes.- No chromophore required.- Low sensitivity.- Not compatible with gradient elution.- Highly sensitive to temperature and pressure fluctuations.>10 µg/mL

Experimental Protocols

Indirect Photometric Detection (IPD) with Ion-Pair Chromatography for Long-Chain Alkyl Sulfonates

This method is adapted from established procedures for the analysis of aliphatic sulfonate surfactants, which share structural similarities with tetradecyl methanesulfonate.[1][2][7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water containing a UV-absorbing ion-pairing reagent. A common choice is N-methylpyridinium iodide at a concentration of 0.1 - 0.25 mM.[1][2][7]

    • Elution: Isocratic. The ratio of acetonitrile to water will need to be optimized to achieve adequate retention of the highly non-polar tetradecyl methanesulfonate. A higher percentage of acetonitrile will be required compared to the analysis of shorter-chain sulfonates.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the ion-pairing reagent (e.g., ~258 nm for N-methylpyridinium iodide).[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the sample containing tetradecyl methanesulfonate in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration within the expected linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Pre-column Derivatization for Methanesulfonate Esters

This protocol is based on methods developed for the analysis of genotoxic methyl, ethyl, and isopropyl methanesulfonates.[3][4][5][6] The choice of derivatizing agent is crucial for introducing a chromophore. Agents such as N,N-diethyldithiocarbamate[3][6] or sodium dibenzyldithiocarbamate[5] have been successfully used.

  • Derivatization Reaction:

    • To a solution of the sample in a suitable organic solvent (e.g., N,N-dimethylacetamide), add the derivatizing agent (e.g., 2.0 mg/mL N,N-diethyldithiocarbamate) and a base (e.g., 10.0 mol/L sodium hydroxide (B78521) solution).[6]

    • Heat the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[6]

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) solution).[6] The gradient will need to be optimized to separate the derivatized tetradecyl methanesulfonate from any unreacted derivatizing agent and other impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance of the derivatized product (e.g., ~277 nm for the N,N-diethyldithiocarbamate derivative).[6]

    • Injection Volume: 20 µL.

Visualizing the Workflow and Logic

HPLC_Workflow Figure 1. Experimental Workflow for HPLC-UV Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing Tetradecyl Methanesulfonate Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Optional: Derivatization (for UV detection) Dissolution->Derivatization If required Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Elution Data_Acquisition Data Acquisition System UV_Detector->Data_Acquisition Signal Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental Workflow for HPLC-UV Analysis

Method_Selection Figure 2. Decision Logic for Method Selection Analyte Analyte: Tetradecyl Methanesulfonate Has_Chromophore Does it have a UV Chromophore? Analyte->Has_Chromophore Direct_HPLC Direct HPLC-UV Analysis (Not Feasible) Has_Chromophore->Direct_HPLC No Indirect_Methods Consider Indirect or Alternative Methods Direct_HPLC->Indirect_Methods Sensitivity_Req High Sensitivity Required? Indirect_Methods->Sensitivity_Req Derivatization Pre-column Derivatization + HPLC-UV Sensitivity_Req->Derivatization Yes IPD Indirect Photometric Detection (Ion-Pair Chromatography) Sensitivity_Req->IPD No RI_Detection HPLC-RI Detection (Low Sensitivity, Isocratic Only) Sensitivity_Req->RI_Detection No, and gradient is not needed

Caption: Decision Logic for Method Selection

Conclusion

The analysis of tetradecyl methanesulfonate derivatives by HPLC-UV presents a challenge due to the absence of a native chromophore. However, this can be overcome through two primary strategies: indirect photometric detection with ion-pair chromatography or pre-column derivatization. The choice between these methods will depend on the required sensitivity, the complexity of the sample matrix, and the available resources. For trace-level quantification, as is often required for genotoxic impurities, pre-column derivatization is the more promising approach, offering significantly lower limits of detection. For simpler screening purposes where high sensitivity is not paramount, indirect photometric detection provides a viable alternative that avoids the complexities of a chemical reaction step. HPLC with RI detection is generally not suitable for the trace-level analysis required for genotoxic impurities. Careful method development and validation are essential to ensure the accuracy and reliability of the analytical results for these critical safety assessments in pharmaceutical development.

References

The Efficacy of Tetradecyl Methanesulfonate as a Leaving Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency and success. For researchers, scientists, and professionals in drug development, understanding the comparative performance of various leaving groups is paramount for optimizing synthetic routes. This guide provides an in-depth comparison of tetradecyl methanesulfonate (B1217627) (TMS) with other commonly employed leaving groups, supported by experimental data and detailed methodologies.

Tetradecyl methanesulfonate belongs to the family of alkyl sulfonates, which are widely recognized for their exceptional leaving group ability. The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups.[1][2][3] This principle underscores the superior performance of sulfonate esters, such as methanesulfonates (mesylates), tosylates, and triflates, in nucleophilic substitution and elimination reactions.[4][5][6][7]

Quantitative Comparison of Leaving Group Efficacy

To objectively assess the performance of tetradecyl methanesulfonate, we can evaluate the properties of the methanesulfonate (mesylate) group in comparison to other common leaving groups. The long alkyl chain of TMS primarily influences the molecule's physical properties, such as solubility and steric hindrance, but has a negligible effect on the intrinsic ability of the methanesulfonate group to depart.

The following table summarizes key quantitative data for common sulfonate and halide leaving groups. The data is centered on the methanesulfonate group as a proxy for TMS.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -1456,000
Methanesulfonate (Mesylate) -OMs Methanesulfonic Acid (CH₃SO₃H) ~ -1.9 1.00
Tosylate-OTsp-Toluenesulfonic Acid (CH₃C₆H₄SO₃H)~ -2.80.70
Brosylate-OBsp-Bromobenzenesulfonic Acid (BrC₆H₄SO₃H)~ -2.02.62
IodideI⁻Hydroiodic Acid (HI)~ -10~0.02
BromideBr⁻Hydrobromic Acid (HBr)~ -9~0.001
ChlorideCl⁻Hydrochloric Acid (HCl)~ -7~0.00002

Data compiled from multiple sources. The relative rates are standardized to the methanesulfonate group and can vary with substrate and reaction conditions.[5][8]

From the data, it is evident that sulfonate esters are significantly better leaving groups than halides.[9][10] Among the sulfonates, triflate is exceptionally reactive. Methanesulfonate, and by extension tetradecyl methanesulfonate, serves as an excellent leaving group with a reactivity that is comparable to, and often slightly greater than, the widely used tosylate group in SN2 reactions.[4] The stability of the methanesulfonate anion is attributed to the delocalization of the negative charge across the three oxygen atoms through resonance.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of alkyl sulfonates and their subsequent use in nucleophilic substitution reactions. These protocols are representative of the methods used to generate the comparative data.

Protocol 1: Synthesis of Tetradecyl Methanesulfonate

This protocol describes the conversion of an alcohol to a methanesulfonate ester.

Materials:

Procedure:

  • Dissolve 1-tetradecanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tetradecyl methanesulfonate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Comparative Nucleophilic Substitution (SN2 Reaction)

This protocol outlines a general procedure for comparing the reactivity of different alkyl sulfonates in an SN2 reaction.

Materials:

  • Alkyl sulfonate (e.g., Tetradecyl methanesulfonate, Tetradecyl tosylate)

  • Nucleophile (e.g., Sodium azide)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In separate, identical reaction vessels, dissolve the alkyl sulfonate (1 equivalent) and the nucleophile (1.5 equivalents) in anhydrous DMF under an inert atmosphere.

  • Maintain the reactions at a constant temperature (e.g., 60 °C) and monitor the progress of each reaction over time by a suitable analytical method (e.g., GC-MS, HPLC, or TLC).

  • Collect aliquots from each reaction at regular intervals and quench them.

  • Analyze the quenched aliquots to determine the concentration of the starting material and the product.

  • Plot the concentration of the product versus time for each leaving group to determine the initial reaction rates.

  • The relative rates can be calculated by normalizing the initial rate of each reaction to the rate of the reaction with tetradecyl methanesulfonate.

Visualizing the Reaction Pathway

The following diagrams illustrate the key chemical transformations and workflows discussed.

G cluster_synthesis Synthesis of Tetradecyl Methanesulfonate 1-Tetradecanol 1-Tetradecanol Reaction_Mixture Reaction_Mixture 1-Tetradecanol->Reaction_Mixture Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Mixture Base Base Base->Reaction_Mixture Tetradecyl_Methanesulfonate Tetradecyl_Methanesulfonate Reaction_Mixture->Tetradecyl_Methanesulfonate Esterification

Caption: Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol.

G cluster_sn2 Comparative S_N2 Reaction Workflow Alkyl_Sulfonates Tetradecyl Methanesulfonate Tetradecyl Tosylate ... Reaction Constant Temperature (e.g., 60 °C) Alkyl_Sulfonates->Reaction Nucleophile Nucleophile Nucleophile->Reaction Monitoring Aliquots taken over time Reaction->Monitoring Analysis GC-MS / HPLC Monitoring->Analysis Results Reaction Rates Yields Analysis->Results

Caption: Workflow for comparing the efficacy of different leaving groups.

References

A Comparative Guide to the Kinetic Studies of Alkyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of alkyl methanesulfonate (B1217627) reactions, with a focus on solvolysis. Due to a lack of specific published kinetic data for tetradecyl methanesulfonate, this document leverages data from shorter-chain analogues—methyl, ethyl, and isopropyl methanesulfonates—to provide insights into the expected reactivity and reaction mechanisms. The information presented is intended to guide researchers in designing and interpreting experiments involving long-chain alkyl methanesulfonates.

Introduction to Alkyl Methanesulfonate Reactivity

Alkyl methanesulfonates (mesylates) are important intermediates in organic synthesis and are also encountered as potential genotoxic impurities in active pharmaceutical ingredients (APIs). Their reactivity is primarily governed by nucleophilic substitution reactions, where the methanesulfonate group acts as a good leaving group. The most common reactions are solvolysis, such as hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol).

The mechanism of these reactions can be either unimolecular (SN1), proceeding through a carbocation intermediate, or bimolecular (SN2), involving a concerted attack by the nucleophile. For primary alkyl methanesulfonates like tetradecyl methanesulfonate, the SN2 pathway is generally expected to predominate.

Comparative Kinetic Data for Alkyl Methanesulfonate Solvolysis

The following table summarizes the pseudo-first-order rate constants for the solvolysis (alcoholysis and hydrolysis) of methyl, ethyl, and isopropyl methanesulfonates. This data allows for a comparison of the reactivity of these compounds under various conditions.

CompoundSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Reference
Methyl Methanesulfonate Methanol (Alcoholysis)701.1 x 10⁻⁵[1]
Water (Hydrolysis)701.3 x 10⁻⁴[1]
Ethyl Methanesulfonate Ethanol (Alcoholysis)701.44 x 10⁻⁵[1]
Water (Hydrolysis)701.2 x 10⁻⁴[1]
Water253.92 x 10⁻⁶ (2.35 x 10⁻⁴ min⁻¹)[2]
Undiluted Parenteral Formulation251.12 x 10⁻³ (6.74 x 10⁻² min⁻¹)[2]
Diluted Parenteral Formulation252.20 x 10⁻⁶ (1.32 x 10⁻⁴ min⁻¹)[2]
Isopropyl Methanesulfonate Isopropanol (Alcoholysis)702.5 x 10⁻⁷[1]
Water (Hydrolysis)701.4 x 10⁻⁵[1]

Observations and Extrapolations for Tetradecyl Methanesulfonate:

  • Hydrolysis vs. Alcoholysis : For all analogues, the rate of hydrolysis is significantly faster than the rate of alcoholysis at the same temperature.[1] This suggests that water is a more effective nucleophile than alcohols in these reactions. A similar trend would be expected for tetradecyl methanesulfonate.

  • Effect of Alkyl Chain : There is a decrease in the rate of alcoholysis as the alkyl group becomes more sterically hindered (methyl > ethyl > isopropyl).[1] The rate of hydrolysis also decreases with increasing steric bulk.[1] As tetradecyl is a primary alkyl chain, its reactivity in SN2 reactions is expected to be similar to or slightly slower than ethyl methanesulfonate due to the larger, but unbranched, alkyl chain.

  • Effect of Medium : The rate of hydrolysis of ethyl methanesulfonate is significantly influenced by the reaction medium, being much faster in the undiluted parenteral formulation compared to water.[2] This highlights the importance of considering the specific reaction environment when estimating reaction rates.

Experimental Protocols

The following is a representative experimental protocol for determining the solvolysis rates of alkyl methanesulfonates, based on the methodology described by Teasdale et al. (2010).[1]

Materials:

  • Alkyl methanesulfonate (e.g., methyl, ethyl, or isopropyl methanesulfonate)

  • Anhydrous alcohol (methanol, ethanol, or isopropanol, corresponding to the alkyl methanesulfonate)

  • Deionized water

  • Internal standard (e.g., pentafluoroanisole)

  • Derivatizing agent (e.g., pentafluorothiophenol)

  • Vials, heating block, gas chromatograph-mass spectrometer (GC-MS)

Procedure for Alcoholysis Rate Determination:

  • A solution of the alkyl methanesulfonate in the corresponding anhydrous alcohol is prepared at a known concentration.

  • Aliquots of this solution are dispensed into multiple sealed vials.

  • The vials are placed in a heating block maintained at a constant temperature (e.g., 70°C).

  • At specified time intervals, a vial is removed and the reaction is quenched by cooling.

  • An internal standard and a derivatizing agent are added to the vial.

  • The sample is analyzed by headspace GC-MS to determine the concentration of the remaining alkyl methanesulfonate.

  • The natural logarithm of the concentration of the alkyl methanesulfonate is plotted against time. The negative of the slope of this plot gives the pseudo-first-order rate constant.

Procedure for Hydrolysis Rate Determination:

  • A solution of the alkyl methanesulfonate in water is prepared at a known concentration.

  • The subsequent steps are similar to the alcoholysis procedure, with the reaction being carried out in an aqueous solution.

Reaction Pathway and Workflow

The solvolysis of primary alkyl methanesulfonates, such as tetradecyl methanesulfonate, is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The following diagrams illustrate this reaction pathway and a general experimental workflow for kinetic studies.

G cluster_reaction SN2 Solvolysis of Tetradecyl Methanesulfonate reactant Tetradecyl Methanesulfonate (C14H29OSO2CH3) transition_state Transition State reactant->transition_state nucleophile Nucleophile (Nu-H) nucleophile->transition_state product Product (C14H29-Nu) transition_state->product leaving_group Methanesulfonic Acid (CH3SO3H) transition_state->leaving_group

Caption: Generalized SN2 reaction pathway for the solvolysis of tetradecyl methanesulfonate.

G cluster_workflow Kinetic Study Experimental Workflow prep Prepare Reactant Solution (Alkyl Methanesulfonate in Solvent) aliquot Aliquot into Sealed Vials prep->aliquot heat Incubate at Constant Temperature aliquot->heat sample Sample at Timed Intervals heat->sample quench Quench Reaction (Cooling) sample->quench analyze Analyze by GC-MS quench->analyze plot Plot ln[Reactant] vs. Time analyze->plot calculate Calculate Rate Constant plot->calculate

Caption: Experimental workflow for a kinetic study of alkyl methanesulfonate solvolysis.

References

"cross-reactivity of tetradecyl methanesulfonate with other functional groups"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of tetradecyl methanesulfonate (B1217627) with various functional groups. Understanding these reactions is critical for researchers in drug development and organic synthesis to predict potential side reactions, design more specific molecules, and develop robust analytical methods. While specific kinetic data for tetradecyl methanesulfonate is not extensively available in the public domain, this guide extrapolates from the well-established principles of SN2 reactions and the known reactivity of analogous long-chain alkyl methanesulfonates.

Introduction to Tetradecyl Methanesulfonate Reactivity

Tetradecyl methanesulfonate is a long-chain alkylating agent. The methanesulfonate group is an excellent leaving group, making the tetradecyl carbon atom susceptible to nucleophilic attack. The primary mechanism for its reaction with various functional groups is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is influenced by the nucleophilicity of the attacking functional group, steric hindrance, the solvent, and the temperature.

Comparative Reactivity with Functional Groups

The reactivity of tetradecyl methanesulfonate with different functional groups is directly related to the nucleophilicity of those groups. Generally, soft nucleophiles react more readily with the soft electrophilic carbon of the tetradecyl chain. The expected order of reactivity is as follows:

Thiols > Amines > Alcohols/Hydroxyls > Carboxylates

This reactivity trend is a fundamental concept in organic chemistry. Thiols are excellent nucleophiles due to the high polarizability of the sulfur atom. Amines are also highly reactive, with primary amines generally being more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines due to increasing steric hindrance. Alcohols and other hydroxyl-containing groups are weaker nucleophiles than amines, and carboxylates are weaker still.

Quantitative Data Summary
Functional GroupNucleophile ExampleExpected Relative ReactivityPotential ProductsKey Considerations
Thiol Cysteine, GlutathioneVery HighThioetherHighly favorable reaction. Can be a significant off-target reaction in biological systems.
Amine (Primary) Lysine, Simple aminesHighSecondary AmineProne to over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts.
Amine (Secondary) Proline, Di-alkyl aminesModerate to HighTertiary AmineReactivity is slightly lower than primary amines due to increased steric hindrance.
Hydroxyl (Alcohol) Serine, ThreonineModerateEtherGenerally requires a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
Carboxylate Aspartate, GlutamateLowEsterWeaker nucleophile than hydroxyl groups. Reaction is generally slow.
Phosphate PhosphoserineLow to ModeratePhosphate EsterCan be a target in biological systems, particularly in the context of DNA or phosphorylated proteins.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of tetradecyl methanesulfonate with various functional groups, the following experimental protocols can be employed.

General Kinetic Experiment Setup

A typical experiment to determine the reaction kinetics involves reacting tetradecyl methanesulfonate with a model compound representing a specific functional group in a suitable solvent. The reaction progress is monitored over time by measuring the decrease in the concentration of the reactants and the increase in the concentration of the product.

Materials:

  • Tetradecyl methanesulfonate

  • Model nucleophile (e.g., N-acetyl-cysteine for thiols, n-butylamine for primary amines, methanol (B129727) for hydroxyls, sodium acetate (B1210297) for carboxylates)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Internal standard for analytical quantification

  • Quenching solution (e.g., a high concentration of a scavenger nucleophile like sodium thiosulfate)

Procedure:

  • Prepare stock solutions of tetradecyl methanesulfonate, the model nucleophile, and the internal standard in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by mixing the tetradecyl methanesulfonate and nucleophile solutions.

  • At specific time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the quenched samples using an appropriate analytical technique (HPLC or NMR).

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.

Instrumentation:

  • HPLC system with a UV or mass spectrometric (MS) detector.

  • A suitable reversed-phase column (e.g., C18).

Mobile Phase:

  • A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate, is typically used.

Analysis:

  • Develop a separation method that resolves the starting materials, product, and internal standard.

  • Create a calibration curve for each analyte to enable accurate quantification.

  • Inject the quenched reaction samples and integrate the peak areas of the reactants and product.

  • Plot the concentration of the reactants versus time to determine the reaction rate and calculate the rate constant.

Analytical Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for real-time monitoring of the reaction without the need for quenching.[1][2]

Instrumentation:

  • NMR spectrometer (a benchtop NMR can be suitable for monitoring simple reactions).[3]

Procedure:

  • The reaction is carried out directly in an NMR tube.

  • Acquire spectra at regular intervals.

  • Monitor the disappearance of signals corresponding to the reactants and the appearance of signals for the product.[1][2]

  • The relative integrals of the peaks can be used to determine the concentration of each species over time.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of assessing the cross-reactivity of tetradecyl methanesulfonate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Define Functional Groups to Test (e.g., Thiol, Amine, Hydroxyl) reagents Prepare Stock Solutions: - Tetradecyl Methanesulfonate - Model Nucleophiles - Internal Standard start->reagents reaction Initiate Reaction at Controlled Temperature reagents->reaction sampling Collect Aliquots at Timed Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (HPLC or NMR) quench->analysis quantify Quantify Reactants and Products analysis->quantify kinetics Determine Reaction Rate Constants quantify->kinetics compare Compare Rate Constants to Determine Relative Reactivity kinetics->compare

Caption: A generalized workflow for the experimental assessment of tetradecyl methanesulfonate cross-reactivity.

sn2_mechanism reagents Nu:⁻  +  CH₃(CH₂)₁₃-OMs transition [Nu---C---OMs]⁻ Transition State reagents->transition SN2 Attack products Nu-(CH₂)₁₃CH₃  +  MsO:⁻ transition->products

Caption: The SN2 reaction mechanism for the alkylation of a nucleophile (Nu:⁻) by tetradecyl methanesulfonate (OMs = methanesulfonate).

Conclusion

Tetradecyl methanesulfonate is a reactive alkylating agent that displays a predictable pattern of cross-reactivity with various functional groups, governed by the principles of nucleophilicity. The general order of reactivity is thiols > amines > alcohols > carboxylates. While specific quantitative data for this particular compound is sparse, the provided experimental protocols offer a robust framework for researchers to determine the precise reactivity and selectivity under their specific experimental conditions. This understanding is paramount for mitigating off-target effects in drug development and for optimizing synthetic routes in chemical research.

References

Navigating the In Vitro Stability of Tetradecyl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with tetradecyl methanesulfonate (B1217627), understanding its stability profile is a critical prerequisite for the design of reliable in vitro studies and the development of robust formulations. This guide provides a comparative overview of methodologies to assess the in vitro stability of tetradecyl methanesulfonate, drawing upon established analytical techniques and stability data from structurally related compounds. Due to a lack of publicly available stability data specifically for tetradecyl methanesulfonate, this document synthesizes information from similar molecules to propose a comprehensive testing strategy.

Comparative Stability Landscape

While direct comparative data for tetradecyl methanesulfonate is scarce, insights can be gleaned from related alkyl methanesulfonates and long-chain alkyl sulfates. Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known for their reactivity as alkylating agents[1]. Their stability is often a function of the nucleophilicity of the surrounding medium. Long-chain compounds, in contrast, may exhibit different physical stability characteristics, such as the formation of micelles in aqueous solutions.

For context, a study on sodium tetradecyl sulfate (B86663) (STS), a structurally similar long-chain alkyl sulfate, investigated the stability of its foam formulation, a critical parameter for its clinical efficacy. The study measured the time it took for the foam volume to reduce by 10% (T₉₀) and 50% (T₅₀), providing a measure of its physical stability[2]. While not a direct chemical stability assay, it highlights the importance of physical behavior for long-chain amphiphilic molecules.

Table 1: Conceptual Framework for Comparative In Vitro Stability Assessment

ParameterTetradecyl Methanesulfonate (Proposed)Methyl Methanesulfonate (MMS) (Inferred)Sodium Tetradecyl Sulfate (STS) Foam (Reported)
Assay Type Chemical Stability (Hydrolysis, Oxidation)Chemical Stability (Reactivity with Nucleophiles)Physical Stability (Foam Decay)
Key Conditions pH (e.g., 4, 7.4, 9), Temperature (e.g., 25°C, 37°C), Presence of Oxidizing AgentsPresence of Nucleophiles (e.g., buffers, biological macromolecules)Temperature (37°C), Gas Phase (Air vs. CO₂)
Analytical Method LC-MS/MS, GC-MSGC-MS, HPLC-UV (with derivatization)Visual Measurement of Foam Volume
Expected Half-life To be determinedGenerally low in the presence of strong nucleophilesT₅₀ of ~213 seconds (for air-based foam)[2]
Primary Degradation Pathway Hydrolysis of the ester bond, Oxidation of the alkyl chainAlkylation reactionsPhysical coalescence and drainage

Experimental Protocols for In Vitro Stability Assessment

To comprehensively evaluate the in vitro stability of tetradecyl methanesulfonate, a multi-faceted approach is recommended, encompassing both chemical and physical stability assays.

Protocol 1: Hydrolytic Stability Assessment

This protocol aims to determine the rate of hydrolysis of tetradecyl methanesulfonate at different pH values.

Materials:

  • Tetradecyl methanesulfonate

  • Acetonitrile (ACN)

  • Phosphate (B84403) buffers (pH 4.0, 7.4, and 9.0)

  • HPLC or GC grade water

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare a stock solution of tetradecyl methanesulfonate in ACN.

  • In separate vials, add the stock solution to each of the phosphate buffers to achieve a final desired concentration (e.g., 10 µg/mL).

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding an equal volume of cold ACN.

  • Analyze the samples by a validated LC-MS/MS or GC-MS method to quantify the remaining concentration of tetradecyl methanesulfonate.[3][4]

  • Calculate the degradation rate constant and half-life at each pH.

Protocol 2: Oxidative Stability Assessment

This protocol evaluates the susceptibility of tetradecyl methanesulfonate to oxidation.

Materials:

  • Tetradecyl methanesulfonate

  • Acetonitrile (ACN)

  • Phosphate buffer (pH 7.4)

  • Hydrogen peroxide (H₂O₂) solution

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare a stock solution of tetradecyl methanesulfonate in ACN.

  • In separate vials, add the stock solution to the phosphate buffer containing a specific concentration of H₂O₂ (e.g., 3%).

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At predetermined time points, withdraw an aliquot and quench the reaction with a suitable agent (e.g., sodium bisulfite).

  • Analyze the samples by LC-MS/MS or GC-MS to determine the concentration of the parent compound.

  • Calculate the degradation rate and half-life in the presence of the oxidizing agent.

Visualizing the Experimental Workflow

To provide a clear overview of the stability testing process, the following diagram illustrates the key steps involved.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Tetradecyl Methanesulfonate Stock Solution prep_samples Spike Stock into Buffers prep_stock->prep_samples prep_buffer Prepare Buffer Solutions (pH 4, 7.4, 9) and Oxidative Solution prep_buffer->prep_samples incubate Incubate at Controlled Temperature (e.g., 37°C) prep_samples->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analytical_method Quantify by LC-MS/MS or GC-MS quench->analytical_method calc Calculate Degradation Rate and Half-life analytical_method->calc report Generate Stability Report calc->report

Caption: Workflow for In Vitro Stability Testing of Tetradecyl Methanesulfonate.

Potential Degradation Pathways

The primary chemical degradation pathway for tetradecyl methanesulfonate in aqueous environments is expected to be hydrolysis of the methanesulfonate ester bond, yielding tetradecanol (B45765) and methanesulfonic acid. This is analogous to the solvolysis of other sulfonate esters.[5][6] Additionally, the long alkyl chain could be susceptible to oxidation. Understanding these pathways is crucial for identifying potential degradants and developing stability-indicating analytical methods.

G TMS Tetradecyl Methanesulfonate Hydrolysis Hydrolysis TMS->Hydrolysis Oxidation Oxidation TMS->Oxidation Tetradecanol Tetradecanol Hydrolysis->Tetradecanol MSA Methanesulfonic Acid Hydrolysis->MSA OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Potential Degradation Pathways for Tetradecyl Methanesulfonate.

By employing the outlined experimental protocols and considering the potential degradation pathways, researchers can build a robust understanding of the in vitro stability of tetradecyl methanesulfonate. This knowledge is fundamental for ensuring the accuracy and reproducibility of experimental results and for the successful development of novel therapeutics.

References

A Comparative Analysis of Tetradecyl Methanesulfonate and Methyl Methanesulfonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of experimental data for tetradecyl methanesulfonate (B1217627) currently precludes a direct comparative study against the well-characterized methyl methanesulfonate. This guide provides a comprehensive overview of methyl methanesulfonate, a widely studied alkylating agent, and offers a theoretical perspective on how the properties of alkyl methanesulfonates may differ with increasing alkyl chain length, thereby identifying a significant knowledge gap for the scientific community.

Methyl methanesulfonate (MMS) is a potent alkylating agent extensively used in cancer research and genetic toxicology studies.[1] In contrast, tetradecyl methanesulfonate, a long-chain counterpart, remains largely uncharacterized in the scientific literature, with available information primarily limited to its chemical identity and predicted physical properties. This disparity in available data makes a direct, evidence-based comparison of their biological activities and performance impossible at this time.

This guide will focus on the established experimental data for methyl methanesulfonate, presenting its chemical and biological profile, mechanisms of action, and relevant experimental protocols. A speculative comparison based on the principles of organic chemistry will be offered to hypothesize the potential properties of tetradecyl methanesulfonate.

Performance and Properties: Methyl Methanesulfonate

Methyl methanesulfonate is recognized for its ability to induce DNA damage, primarily through the methylation of DNA bases, leading to mutations and cell death.[1][2] Its genotoxic and carcinogenic properties have been thoroughly investigated.[2][3]

Chemical and Physical Properties
PropertyMethyl MethanesulfonateTetradecyl Methanesulfonate
CAS Number 66-27-3[1]6222-16-8[4]
Molecular Formula C2H6O3S[1]C15H32O3S[4]
Molecular Weight 110.13 g/mol [1]292.48 g/mol [4]
Appearance Colorless to amber liquid[5]Data not available
Boiling Point 202-203 °C[1]612.80 K (calculated)[6]
Solubility in Water Highly soluble[7]-5.01 (log10WS, calculated)[6]
Biological Activity and Toxicity

Methyl methanesulfonate is a known mutagen, carcinogen, and teratogen.[3] It primarily methylates DNA at the N7 position of guanine (B1146940) and the N3 position of adenine.[1] This alkylation can stall DNA replication forks, leading to DNA strand breaks and cell cycle arrest.[1][8] The genotoxic effects of MMS have been demonstrated in a wide range of organisms, from bacteria to mammals.[3]

Due to the lack of experimental data, the biological activity and toxicity of tetradecyl methanesulfonate are unknown. Based on its structure, with a long, nonpolar tetradecyl chain, it would be expected to have significantly different solubility and bioavailability compared to the short-chain, water-soluble MMS. This would likely influence its interaction with cellular components and its overall biological effect. While short-chain alkyl methanesulfonates are known DNA-reactive genotoxins, long-chain alkyl sulfonates have been utilized in applications such as the separation of water-soluble analytes, suggesting a different functional profile.[9]

Mechanism of Action: Methyl Methanesulfonate

The primary mechanism of action for methyl methanesulfonate is its role as a DNA alkylating agent.[2] The methyl group from MMS is transferred to nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication.[10] The cellular response to MMS-induced DNA damage involves a complex signaling network that can lead to cell cycle arrest, DNA repair, or apoptosis.[8]

MMS_Mechanism_of_Action MMS Methyl Methanesulfonate (MMS) DNA Cellular DNA MMS->DNA Alkylation Adducts DNA Adducts (N7-methylguanine, N3-methyladenine) DNA->Adducts ReplicationFork Stalled Replication Fork Adducts->ReplicationFork DamageSignal DNA Damage Signaling (ATM, ATR, DNA-PKcs) ReplicationFork->DamageSignal CellCycleArrest Cell Cycle Arrest DamageSignal->CellCycleArrest DNARepair DNA Repair Mechanisms (BER, HR) DamageSignal->DNARepair Apoptosis Apoptosis DamageSignal->Apoptosis

Experimental Protocols

In Vitro Mutagenicity Assay (Ames Test) for Methyl Methanesulfonate

This protocol is a standard method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Metabolic Activation: Prepare an S9 mix from the liver of rats induced with Aroclor 1254 for metabolic activation.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation conditions), and 0.1 mL of a dilution of MMS in a suitable solvent (e.g., DMSO).

  • Plating: After a brief pre-incubation, add 2 mL of top agar (B569324) and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the solvent control indicates a mutagenic effect.

Cell Viability Assay (MTT) for Methyl Methanesulfonate

This protocol measures the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of MMS for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like methyl methanesulfonate.

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Ames Ames Test (Mutagenicity) RodentMicronucleus Rodent Micronucleus Test Ames->RodentMicronucleus If positive Micronucleus In Vitro Micronucleus Test (Clastogenicity) Micronucleus->RodentMicronucleus If positive Comet Comet Assay (DNA Strand Breaks) Comet->RodentMicronucleus If positive TransgenicRodent Transgenic Rodent Mutation Assay RodentMicronucleus->TransgenicRodent Carcinogenicity Long-term Carcinogenicity Study TransgenicRodent->Carcinogenicity Compound Test Compound (e.g., MMS) Compound->Ames Compound->Micronucleus Compound->Comet

Conclusion

While methyl methanesulfonate is a well-documented genotoxic agent with a clear mechanism of action, tetradecyl methanesulfonate remains an enigmatic compound from a biological perspective. The significant difference in alkyl chain length suggests that their physicochemical properties, bioavailability, and ultimately their biological activities are likely to be vastly different. The lack of experimental data on tetradecyl methanesulfonate represents a clear knowledge gap. Further research is warranted to characterize the biological effects of long-chain alkyl methanesulfonates to fully understand the structure-activity relationships within this class of compounds and to assess any potential risks they may pose to human health and the environment.

References

Spectroscopic Identification of Tetradecyl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used for the identification and characterization of tetradecyl methanesulfonate (B1217627). By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview for researchers working with this and similar long-chain alkyl methanesulfonates. Comparisons with dodecyl methanesulfonate and hexadecyl methanesulfonate are included to highlight the impact of alkyl chain length on spectroscopic properties.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for tetradecyl methanesulfonate and its shorter and longer chain analogs, dodecyl and hexadecyl methanesulfonate. Please note that while experimental ¹H NMR data for tetradecyl methanesulfonate is available, the ¹³C NMR and detailed FT-IR data are predicted based on homologous trends due to the current lack of publicly available experimental spectra.

Spectroscopic TechniqueTetradecyl Methanesulfonate (C₁₅H₃₂O₃S)Dodecyl Methanesulfonate (C₁₃H₂₈O₃S)Hexadecyl Methanesulfonate (C₁₇H₃₆O₃S)
¹H NMR (CDCl₃)δ 4.22 (t, 2H, -CH₂-O-), 3.00 (s, 3H, CH₃-S), 1.75 (quint, 2H, -CH₂-CH₂-O-), 1.42-1.20 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃)δ 4.22 (t, 2H, -CH₂-O-), 3.00 (s, 3H, CH₃-S), 1.75 (quint, 2H, -CH₂-CH₂-O-), 1.42-1.20 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃)δ 4.22 (t, 2H, -CH₂-O-), 3.00 (s, 3H, CH₃-S), 1.75 (quint, 2H, -CH₂-CH₂-O-), 1.42-1.20 (m, 26H, -(CH₂)₁₃-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, Predicted)δ 70.5 (-CH₂-O-), 37.5 (CH₃-S), 31.9, 29.6, 29.5, 29.3, 28.9, 25.6, 22.7 (-(CH₂)₁₂-), 14.1 (-CH₃)δ 70.5 (-CH₂-O-), 37.5 (CH₃-S), 31.9, 29.6, 29.5, 29.3, 28.9, 25.6, 22.7 (-(CH₂)₁₀-), 14.1 (-CH₃)δ 70.5 (-CH₂-O-), 37.5 (CH₃-S), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.9, 25.6, 22.7 (-(CH₂)₁₄-), 14.1 (-CH₃)
FT-IR (cm⁻¹)~2920, ~2850 (C-H stretch), ~1350 (S=O asym stretch), ~1175 (S=O sym stretch), ~970 (S-O-C stretch)~2920, ~2850 (C-H stretch), ~1350 (S=O asym stretch), ~1175 (S=O sym stretch), ~970 (S-O-C stretch)~2920, ~2850 (C-H stretch), ~1350 (S=O asym stretch), ~1175 (S=O sym stretch), ~970 (S-O-C stretch)
Mass Spec. (EI-MS, m/z)[M]+ not observed, fragments at m/z 196 [M-CH₃SO₃H]+, 97 [CH₃SO₃H+H]+, 80 [CH₃SO₂]+, 79 [CH₃SO]+[M]+ not observed, fragments at m/z 168 [M-CH₃SO₃H]+, 97 [CH₃SO₃H+H]+, 80 [CH₃SO₂]+, 79 [CH₃SO]+[M]+ not observed, fragments at m/z 224 [M-CH₃SO₃H]+, 97 [CH₃SO₃H+H]+, 80 [CH₃SO₂]+, 79 [CH₃SO]+

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of alkyl methanesulfonates and can be adapted for specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the alkyl methanesulfonate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on sample concentration and instrument sensitivity.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the alkyl methanesulfonate (e.g., 100-1000 ppm) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Comparison with a spectral library can aid in identification.

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, such as tetradecyl methanesulfonate.

Spectroscopic_Identification_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation cluster_confirmation Confirmation Sample Unknown Sample Solubility Solubility & Physical State Sample->Solubility FTIR FT-IR Spectroscopy Solubility->FTIR NMR NMR Spectroscopy (1H, 13C) Solubility->NMR MS Mass Spectrometry (GC-MS) Solubility->MS FTIR_data Functional Group Identification FTIR->FTIR_data NMR_data Carbon-Hydrogen Framework NMR->NMR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Proposed Structure FTIR_data->Structure NMR_data->Structure MS_data->Structure Comparison Comparison with Reference Data Structure->Comparison Final_ID Final Identification Comparison->Final_ID

Caption: General workflow for the spectroscopic identification of a chemical compound.

This guide serves as a foundational resource for the spectroscopic identification of tetradecyl methanesulfonate. For definitive structural confirmation, it is always recommended to acquire a full set of experimental data for the compound of interest and compare it with a certified reference standard.

A Comparative Guide to the Quantitative Analysis of Tetradecyl Methanesulfonate in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of tetradecyl methanesulfonate (B1217627), a potential genotoxic impurity (GTI), in complex mixtures such as active pharmaceutical ingredients (APIs), is a critical challenge for researchers and drug development professionals.[1][2] Due to its potential to cause genetic mutations even at trace levels, regulatory bodies mandate strict control over its presence in pharmaceutical products.[2][3] This guide provides an objective comparison of the primary analytical techniques used for the quantitative analysis of tetradecyl methanesulfonate, supported by experimental data and detailed protocols for key methodologies.

The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.[4][5] The most prominent methods for quantifying alkyl methanesulfonates, including tetradecyl methanesulfonate, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Analytical Method Selection

The decision-making process for selecting an appropriate analytical technique for genotoxic impurity analysis is outlined below. The choice primarily depends on the volatility and physicochemical properties of the analyte.

start Start: Quantify Tetradecyl Methanesulfonate physchem Assess Physicochemical Properties (Volatility, Polarity, Stability) start->physchem is_volatile Is the analyte sufficiently volatile and thermally stable? physchem->is_volatile nmr_path Alternative/Confirmatory Method physchem->nmr_path gc_path Gas Chromatography (GC) Path is_volatile->gc_path Yes lc_path Liquid Chromatography (LC) Path is_volatile->lc_path No gc_ms GC-MS / GC-MS/MS gc_path->gc_ms hplc_uv HPLC-UV (with derivatization) lc_path->hplc_uv lc_ms HPLC-MS / LC-MS/MS lc_path->lc_ms qnmr Quantitative NMR (qNMR) nmr_path->qnmr

Caption: Decision tree for selecting an analytical method.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV (with derivatization), HPLC-MS, and Quantitative NMR (qNMR) for the analysis of tetradecyl methanesulfonate.

FeatureGC-MS / GC-MS/MSHPLC-UV (with derivatization)HPLC-MS / LC-MS/MSQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance after chemical modification.Separation based on polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[6]
Sensitivity Very High (LOD/LOQ in low ppm to ppb range).[7]Moderate to High (LOD ~0.6 ppm reported for other alkyl methanesulfonates).[8]Very High (Comparable or superior to GC-MS).[1]Low to Moderate (Typically requires higher concentrations).
Selectivity Very High, especially with MS/MS which reduces matrix interference.[9]Moderate (Dependent on derivatizing agent and chromatographic separation).Very High (Provides mass information for unambiguous identification).High (Depends on spectral resolution and absence of overlapping signals).
Sample Prep Liquid-liquid extraction is common.[9] Derivatization may be needed for improved volatility.Requires a specific derivatization step to introduce a UV chromophore.[3][8]Typically requires sample dissolution and filtration.Simple dissolution in a deuterated solvent with an internal standard.[10]
Matrix Effects Can be significant, but mitigated by sample cleanup and MS/MS.Potential interference from matrix components that absorb at the same wavelength.Can be affected by ion suppression or enhancement from the matrix.Less susceptible to matrix effects compared to MS-based methods.
Key Advantage Excellent for volatile and semi-volatile compounds.[11] Extensive libraries for spectral matching.Cost-effective and widely available instrumentation.Broad applicability for non-volatile compounds, high sensitivity and selectivity.Primary ratio method; does not require a reference standard of the analyte for relative quantification.[6]
Limitations Not suitable for non-volatile or thermally labile compounds.Derivatization adds complexity and potential for error. Tetradecyl methanesulfonate lacks a natural chromophore.[7]High instrument cost. Potential for ion suppression.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for other alkyl methanesulfonates and are adaptable for tetradecyl methanesulfonate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like alkyl methanesulfonates.[9][12][13]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample in aqueous solution extract Liquid-Liquid Extraction (e.g., with DCM or Hexane) dissolve->extract concentrate Concentrate organic layer extract->concentrate inject Inject sample (splitless mode) concentrate->inject separate Chromatographic Separation (e.g., DB-5 or DB-624 column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM or SRM mode) ionize->detect integrate Peak Integration detect->integrate quantify Quantification via External Standard Curve integrate->quantify

Caption: Workflow for GC-MS analysis of alkyl methanesulfonates.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh and dissolve the sample matrix (e.g., 100 mg of API) in purified water (e.g., 0.5 mL).[9]

    • Add an extraction solvent such as dichloromethane (B109758) (DCM) or n-hexane (e.g., 1 mL).[7][9]

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and allow the layers to separate.[9]

    • Carefully collect the organic layer (lower layer for DCM) for analysis. This step selectively extracts the alkyl methanesulfonate from the aqueous phase.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer.

    • Column: DB-624 or DB-5 capillary column (30 m x 0.32 mm, 1.8 µm film thickness) is often suitable.[12][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[12][13]

    • Injection: 1 µL, splitless mode to maximize sensitivity.[7]

    • Oven Temperature Program: An initial temperature of 80-110°C held for 1-3 minutes, followed by a ramp of 10-25°C/min to a final temperature of 220-225°C, held for 8-15 minutes.[12][13]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9][13]

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.[9] For tetradecyl methanesulfonate, characteristic ions would need to be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique, particularly for compounds that are non-volatile or thermally unstable.[11] For alkyl methanesulfonates which lack a UV chromophore, derivatization is necessary for UV detection, or a mass spectrometer can be used as the detector.[7][8]

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing dissolve Dissolve sample in solvent add_reagent Add Derivatizing Reagent (e.g., DDTC, BDC) dissolve->add_reagent react Heat to complete reaction (e.g., 80°C for 1h) add_reagent->react inject Inject derivatized sample react->inject separate Chromatographic Separation (e.g., C18 column) inject->separate detect UV Detection (e.g., 280 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification via External Standard Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis with derivatization.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample (e.g., 250 mg) in a suitable solvent mixture (e.g., water/acetonitrile).[8]

    • Add a pH regulator, such as NaOH solution, to optimize the reaction conditions.[3][14]

    • Add the derivatizing agent. Sodium N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate (B1202937) (BDC) are effective reagents that react with the methanesulfonate ester to form a product with strong UV absorbance.[3][8][14]

    • Heat the mixture (e.g., at 80°C for 1 hour) to drive the derivatization reaction to completion.[8]

    • Cool the solution to room temperature and filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Waters e2695 or equivalent, equipped with a photodiode array (PDA) or UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3][8]

    • Flow Rate: 1.0 mL/min.[3][8]

    • Injection Volume: 20 µL.[3]

    • Detection Wavelength: Typically between 270-280 nm, depending on the derivatizing agent used.[3][8]

The sample preparation for HPLC-MS is simpler as derivatization is not required. The primary steps involve dissolving the sample in a suitable solvent, filtering, and injecting it into the LC-MS system. The high sensitivity and selectivity of the mass spectrometer allow for direct detection at very low levels.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique that allows for the determination of substance concentration without the need for an identical reference standard.[6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of atomic nuclei producing that signal.[15]

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample mixture.

    • Accurately weigh a known amount of an internal calibration standard. The standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and be highly pure.[10]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[15]

    • Acquisition Parameters: Key parameters must be optimized for quantification. This includes ensuring a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery between pulses.

  • Data Analysis:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the characteristic signal of tetradecyl methanesulfonate (e.g., the methylene (B1212753) protons adjacent to the sulfonate group) and a well-resolved signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:[10] Cₓ = C_cal * (Iₓ / I_cal) * (N_cal / Nₓ) * (MWₓ / MW_cal) * (m_cal / mₓ) Where:

      • C = Concentration/Purity

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • x = analyte (tetradecyl methanesulfonate)

      • cal = calibration standard

Conclusion

The quantitative analysis of tetradecyl methanesulfonate in mixtures necessitates the use of highly sensitive and selective analytical techniques.

  • GC-MS stands out for its exceptional sensitivity and is the preferred method if the analyte and matrix are suitable for gas chromatography.

  • HPLC-MS offers comparable sensitivity and is ideal for non-volatile or thermally labile matrices, providing a robust and versatile alternative.

  • HPLC-UV with derivatization is a more accessible and cost-effective option, though the additional sample preparation step can introduce variability.[3][14]

  • qNMR serves as an excellent orthogonal technique for verification and for the quantification of major components, offering direct measurement without the need for an analyte-specific reference standard.[6]

The choice of method should be guided by the specific requirements of the analysis, including regulatory limits, matrix complexity, and available instrumentation. A thorough method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results.[13]

References

"benchmarking tetradecyl methanesulfonate performance against known standards"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in oncology, the exploration of novel alkylating agents continues to be a priority. Tetradecyl methanesulfonate (B1217627), a long-chain alkyl ester of methanesulfonic acid, belongs to a class of compounds with the potential for therapeutic application. This guide provides a comparative benchmark of tetradecyl methanesulfonate against established standards, busulfan (B1668071) and melphalan (B128), to offer a predictive framework for its potential performance and to highlight areas for future research.

Due to the limited availability of direct experimental data for tetradecyl methanesulfonate, this guide leverages data from clinically established alkylating agents to provide a baseline for comparison. The information presented is intended for researchers, scientists, and drug development professionals.

The Role of Alkylating Agents in Therapeutics

Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to DNA.[1] This process, known as DNA alkylation, can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[2] The efficacy of these agents is often balanced against their potential for toxicity, making the therapeutic window a critical consideration in their development and clinical use.

Known Standards: Busulfan and Melphalan

Busulfan and melphalan are two widely used alkylating agents, particularly in the conditioning regimens for hematopoietic stem cell transplantation (HSCT) for various hematologic malignancies.[2][3][4][5][6] Their extensive clinical history provides a robust dataset for performance comparison.

Performance Data of Known Standards

The following tables summarize the clinical performance of busulfan and melphalan in combination regimens for patients with multiple myeloma and acute myeloid leukemia (AML).

Table 1: Comparison of Conditioning Regimens in Multiple Myeloma
Parameter Busulfan + Melphalan (BuMel) Melphalan Alone
Progression-Free Survival (Median) 64.7 months43.5 months
Response Rate (Partial Response or Better) 98%97%
Grade 2-4 Non-hematologic Toxicity Higher incidenceLower incidence
Treatment-Related Mortality (100 days) 0%0%
Data sourced from a phase III trial in patients with newly diagnosed multiple myeloma undergoing autologous hematopoietic cell transplantation.[4]
Table 2: Comparison of Conditioning Regimens in Acute Myeloid Leukemia (AML)
Parameter Treosulfan + Melphalan (TreoMel) Busulfan + Melphalan (BuMel)
Disease-Free Survival No significant differenceNo significant difference
Overall Survival No significant differenceNo significant difference
Neurotoxicity AbsentPresent
Irreversible Alopecia AbsentPotential
Data from a retrospective study comparing conditioning regimens before autologous stem cell transplantation in AML.[2]

Experimental Protocols of Cited Studies

Phase III Trial of Busulfan plus Melphalan vs. Melphalan Alone in Multiple Myeloma: .[4]

  • Patient Population: 205 patients with newly diagnosed multiple myeloma, aged 70 or younger.

  • Randomization: Patients were randomly assigned to receive either busulfan plus melphalan or melphalan alone as a conditioning regimen prior to autologous hematopoietic cell transplantation (auto-HCT).

  • Dosing:

    • Busulfan + Melphalan Group: Specific dosing for busulfan was not detailed in the provided search result. Melphalan was administered at a standard dose.

    • Melphalan Alone Group: Melphalan administered at 200 mg/m².

  • Primary Objective: Progression-free survival.

  • Follow-up: Median follow-up of almost a year.

Retrospective Study of Treosulfan/Melphalan vs. Busulfan/Melphalan in AML: .[2]

  • Patient Population: Consecutive patients with favorable- or intermediate-risk AML in first remission.

  • Treatment Arms:

    • BuMel Group: Busulfan at 1 mg/kg orally every 6 hours from day -5 to day -2 (total 16 mg/kg), followed by melphalan 140 mg/m² on day -1.

    • TreoMel Group: Treosulfan 14 g/m²/day intravenously from day -4 to -2, followed by melphalan 140 mg/m² on day -1.

  • Procedure: Autologous stem cell transplantation (ASCT) on day 0.

Visualizing the Mechanism and Experimental Design

To better understand the underlying principles, the following diagrams illustrate the mechanism of action of alkylating agents and a typical workflow for a comparative clinical trial.

DNA_Alkylation_Pathway Mechanism of DNA Alkylation by Methanesulfonates cluster_drug Alkyl Methanesulfonate cluster_dna Cellular Target cluster_effect Cellular Consequences Drug R-O-SO2-CH3 (e.g., Tetradecyl Methanesulfonate) Alkylated_DNA Alkylated DNA Drug->Alkylated_DNA Alkylation (SN2 reaction) DNA DNA (Guanine N7) DNA->Alkylated_DNA Crosslinking DNA Cross-linking (Intra/Interstrand) Alkylated_DNA->Crosslinking Replication_Block Replication/Transcription Block Crosslinking->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Caption: General signaling pathway of DNA alkylation by methanesulfonates.

Clinical_Trial_Workflow Comparative Clinical Trial Workflow Patient_Population Eligible Patient Population Randomization Randomization Patient_Population->Randomization Arm_A Treatment Arm A (e.g., Busulfan + Melphalan) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Melphalan Alone) Randomization->Arm_B Treatment Treatment Administration Arm_A->Treatment Arm_B->Treatment Follow_up Patient Follow-up (Monitoring for Efficacy & Toxicity) Treatment->Follow_up Data_Analysis Data Analysis (e.g., Progression-Free Survival) Follow_up->Data_Analysis Conclusion Conclusion on Comparative Performance Data_Analysis->Conclusion

Caption: Logical workflow of a randomized comparative clinical trial.

Tetradecyl Methanesulfonate: A Theoretical Profile

Tetradecyl methanesulfonate (C15H32O3S) is characterized by a long C14 alkyl chain (tetradecyl group) attached to a methanesulfonate group.[7] While specific biological data is scarce, its chemical structure allows for some theoretical postulations regarding its performance as an alkylating agent.

Mechanism of Action: Similar to other alkyl methanesulfonates, tetradecyl methanesulfonate is expected to act as a DNA alkylating agent.[2] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the tetradecyl group to nucleophilic sites on DNA, such as the N7 position of guanine. This would lead to the formation of bulky DNA adducts, which could interfere with DNA replication and repair, ultimately triggering cell death.

Potential Differences from Known Standards:

  • Lipophilicity: The long tetradecyl chain imparts significant lipophilicity to the molecule. This could influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, distribution into tissues, and interaction with plasma proteins. Increased lipophilicity might lead to better penetration of the blood-brain barrier, but could also result in different toxicity profiles compared to the more polar busulfan.

  • Reactivity: The steric hindrance from the long alkyl chain might influence the rate and specificity of the alkylation reaction compared to smaller alkylating agents.

  • Monofunctional vs. Bifunctional: Busulfan is a bifunctional alkylating agent, meaning it has two reactive sites and can form DNA interstrand crosslinks. Tetradecyl methanesulfonate is a monofunctional alkylating agent. Monofunctional agents primarily form single DNA adducts, which may be more readily repaired by cellular mechanisms. However, bulky adducts from long-chain alkyl groups could still present a significant challenge to DNA repair machinery.

Future Directions and the Need for Experimental Validation

The benchmarking of tetradecyl methanesulfonate against established standards like busulfan and melphalan is currently theoretical due to the absence of direct experimental data. To ascertain its true potential, a systematic investigation is required.

Recommended Experimental Approaches:

  • In Vitro Studies:

    • Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines and compare it to busulfan and melphalan.

    • DNA Alkylation Assays: Confirm the ability of tetradecyl methanesulfonate to alkylate DNA and characterize the types of adducts formed.

    • Mechanism of Action Studies: Investigate the downstream cellular effects, such as cell cycle arrest and apoptosis induction.

  • In Vivo Studies:

    • Pharmacokinetic Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

    • Efficacy Studies: Assess the anti-tumor activity in preclinical cancer models.

    • Toxicology Studies: Determine the acute and chronic toxicity profiles and establish a maximum tolerated dose.

Conclusion

Tetradecyl methanesulfonate represents an unexplored molecule within the broader class of alkylating agents. While its chemical structure suggests a potential for DNA alkylation and subsequent anti-cancer activity, its performance characteristics remain to be elucidated. By benchmarking against the well-defined clinical profiles of busulfan and melphalan, this guide provides a foundational framework for future research. Rigorous preclinical evaluation is the essential next step to determine if tetradecyl methanesulfonate holds promise as a novel therapeutic agent.

References

Assessing the Genotoxicity of Tetradecyl Methanesulfonate: A Comparative Guide with Ethyl Methanesulfonate (EMS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, understanding the genotoxic potential of chemical compounds is paramount for ensuring product safety and regulatory compliance. This guide provides a comparative assessment of the genotoxicity of tetradecyl methanesulfonate (B1217627) and the well-characterized genotoxic agent, ethyl methanesulfonate (EMS). Alkyl methanesulfonates are a class of compounds known for their potential to cause genetic damage through DNA alkylation.[1] While EMS is a short-chain alkyl methanesulfonate and a potent mutagen, this guide seeks to elucidate the genotoxic profile of the long-chain tetradecyl methanesulfonate.[1] This comparison is based on available data from standard genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, and explores the underlying mechanisms of action.

Executive Summary

Ethyl methanesulfonate (EMS) is a well-established mutagen and carcinogen, consistently testing positive in a wide range of genotoxicity assays.[2][3] Its mechanism of action involves the ethylation of DNA bases, leading to point mutations and chromosomal damage.[3]

Tetradecyl methanesulfonate , a long-chain alkyl methanesulfonate, lacks specific genotoxicity data in key assays such as the Ames test, micronucleus test, and comet assay. While the genotoxicity of alkyl methanesulfonates is generally attributed to their alkylating properties, the influence of the long tetradecyl (C14) alkyl chain on this activity and the precise mechanism of its potential genotoxicity remain to be experimentally determined. General information on alkyl methanesulfonates suggests that short-chain variants are potent DNA-reactive genotoxins.[1]

This guide will proceed to present the detailed genotoxicity data for EMS and discuss the general toxicological properties of alkyl methanesulfonates, highlighting the current knowledge gaps for tetradecyl methanesulfonate.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data for Ethyl Methanesulfonate (EMS) from key genotoxicity assays. No comparable data was found for Tetradecyl Methanesulfonate.

Table 1: Ames Test Data for Ethyl Methanesulfonate (EMS)

Bacterial StrainMetabolic Activation (S9)Concentration RangeResultReference
S. typhimurium TA100Without100 - 5000 µ g/plate Positive[4]
S. typhimurium TA1535WithoutNot SpecifiedPositive[4]
S. typhimurium TA98With and WithoutNot SpecifiedNegative[4]

Table 2: In Vivo Micronucleus Test Data for Ethyl Methanesulfonate (EMS)

SpeciesCell TypeRoute of AdministrationDose RangeResultReference
MouseBone MarrowOral50 - 400 mg/kgPositive[5]
RatBone MarrowOralNot SpecifiedPositive[4]

Table 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis) Data for Ethyl Methanesulfonate (EMS)

Cell LineTreatment DurationConcentration RangeResultReference
Human Lymphocytes3 hours0.5 - 4 mMPositive[6]
V79 cellsNot SpecifiedNot SpecifiedPositive[6]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and comparison of data.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

General Protocol:

  • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).

  • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria S. typhimurium strains Mix Mix Bacteria, Compound, and S9 Bacteria->Mix TestCompound Test Compound TestCompound->Mix S9 S9 Mix (optional) S9->Mix Plate Plate on Histidine-deficient Agar Mix->Plate Incubate Incubate 37°C, 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze

Ames Test Experimental Workflow
In Vivo Micronucleus Assay

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, typically rodents.

General Protocol:

  • Animals (e.g., mice or rats) are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.[5]

  • A positive control (e.g., EMS) and a vehicle control are included.

  • At appropriate time intervals after exposure, bone marrow is extracted from the femur or peripheral blood is collected.

  • The cells are smeared on slides, stained, and analyzed under a microscope.

  • The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.

  • A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.[5]

Micronucleus_Test_Workflow cluster_treatment Animal Dosing cluster_sampling Sample Collection cluster_prep_analysis Slide Preparation & Analysis cluster_scoring Scoring & Data Analysis Animals Rodents Dosing Administer Test Compound Animals->Dosing Collection Collect Bone Marrow or Blood Dosing->Collection Smear Prepare & Stain Slides Collection->Smear Microscopy Microscopic Analysis Smear->Microscopy Scoring Score Micronucleated Cells Microscopy->Scoring Analysis Statistical Analysis Scoring->Analysis

In Vivo Micronucleus Assay Workflow
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

General Protocol:

  • Cells are exposed to the test compound.

  • The cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

  • The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • The slides are then placed in an electrophoresis chamber with an alkaline or neutral buffer.

  • During electrophoresis, fragmented DNA migrates away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the number of DNA breaks.

  • The slides are stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image analysis software is used to quantify the extent of DNA damage (e.g., % tail DNA, tail length, Olive tail moment).

Comet_Assay_Workflow cluster_exposure Cell Treatment cluster_prep Slide Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis Cells Cells in Culture Treatment Expose to Test Compound Cells->Treatment Embed Embed Cells in Agarose Treatment->Embed Lysis Lyse Cells Embed->Lysis Electrophoresis Perform Electrophoresis Lysis->Electrophoresis Stain Stain DNA Electrophoresis->Stain Visualize Visualize & Quantify Stain->Visualize

Comet Assay Experimental Workflow

Mechanism of Action: Alkyl Methanesulfonates

The genotoxicity of alkyl methanesulfonates is primarily attributed to their ability to act as alkylating agents, transferring an alkyl group to nucleophilic sites on DNA bases.[1]

Ethyl Methanesulfonate (EMS): EMS is a monofunctional ethylating agent that readily reacts with DNA. The primary mechanism of its mutagenicity is the ethylation of guanine (B1146940) at the O-6 position, leading to the formation of O-6-ethylguanine. This altered base can mispair with thymine (B56734) instead of cytosine during DNA replication, resulting in a G:C to A:T transition mutation. EMS can also ethylate other positions on DNA bases and the phosphate (B84403) backbone, which can lead to DNA strand breaks.

Tetradecyl Methanesulfonate: Due to the lack of specific experimental data, the precise mechanism of genotoxicity for tetradecyl methanesulfonate is not well understood. However, based on the general properties of alkyl methanesulfonates, it is presumed to also act as an alkylating agent. The long tetradecyl (C14) alkyl chain may influence its reactivity, bioavailability, and metabolic fate compared to shorter-chain analogues like EMS. The increased steric bulk of the tetradecyl group could potentially favor different alkylation sites on DNA or even other cellular macromolecules, such as proteins involved in chromosome segregation. One hypothesis is that bulkier alkylating agents may have a greater propensity to induce micronuclei by interfering with the mitotic spindle apparatus rather than by direct DNA damage.

Alkylation_Mechanism cluster_ems Ethyl Methanesulfonate (EMS) cluster_tetradecyl Tetradecyl Methanesulfonate (Hypothesized) cluster_outcome Genotoxic Outcome EMS EMS DNA_Guanine Guanine in DNA EMS->DNA_Guanine Ethylation O6_EtG O-6-ethylguanine DNA_Guanine->O6_EtG Mispairing Mispairing with Thymine O6_EtG->Mispairing Mutation G:C to A:T Transition Mispairing->Mutation Genotoxicity Genotoxicity Mutation->Genotoxicity Tetra Tetradecyl Methanesulfonate DNA_Alkylation DNA Alkylation (?) Tetra->DNA_Alkylation Alkylation Spindle_Proteins Spindle Proteins (?) Tetra->Spindle_Proteins Alkylation Micronucleus Micronucleus Formation (?) Spindle_Proteins->Micronucleus Micronucleus->Genotoxicity

Proposed Mechanisms of Genotoxicity

Conclusion

This comparative guide highlights the extensive body of evidence establishing ethyl methanesulfonate (EMS) as a potent genotoxic agent. Its positive results in a range of standard assays, coupled with a well-understood mechanism of action, solidify its use as a positive control in genotoxicity testing.

In stark contrast, there is a significant lack of publicly available data on the genotoxicity of tetradecyl methanesulfonate. Without experimental results from key assays such as the Ames, micronucleus, and comet tests, a direct and quantitative comparison with EMS is not possible. While it is plausible that tetradecyl methanesulfonate acts as an alkylating agent, the influence of its long alkyl chain on its genotoxic potential and mechanism remains speculative.

For researchers and drug development professionals, this data gap underscores the necessity for empirical testing to accurately assess the genotoxic risk of tetradecyl methanesulfonate. Relying on structure-activity relationships alone is insufficient for a comprehensive safety evaluation. Further research is imperative to characterize the genotoxic profile of this long-chain alkyl methanesulfonate and to ensure the safety of any products in which it may be present.

References

Safety Operating Guide

Proper Disposal of Tetradecyl Methane Sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tetradecyl Methane Sulfonate (CAS No. 6222-16-8) is not publicly available. Chemical suppliers for this product advise customers to request the SDS directly. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be considered as guidance. It is imperative that all laboratory personnel consult the substance-specific SDS obtained from the supplier and adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

Essential Safety and Logistical Information

Proper disposal of this compound begins with safe handling and storage of the waste. The following steps are crucial to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Actions and Personal Protective Equipment (PPE)

Due to the lack of specific hazard information, a conservative approach to safety is required. Assume the substance is hazardous and handle it accordingly.

  • Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Waste Collection and Storage

Proper containment and labeling are critical for safe and compliant chemical waste disposal.

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-on cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "6222-16-8," and an indication of the hazards (e.g., "Irritant," "Handle with Caution").

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

Operational and Disposal Plan

The disposal of this compound must be handled by a licensed hazardous waste disposal service. On-site treatment or disposal via standard laboratory drains or as general waste is strictly prohibited.

Step-by-Step Disposal Procedure
  • Waste Characterization: Treat all this compound waste as hazardous. This includes the pure substance, contaminated labware (e.g., pipette tips, weighing boats), and any solutions containing the chemical.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time according to institutional policy (typically 90 days), contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department. This typically includes information about the chemical, quantity, and location.

  • Waste Pickup: Ensure the waste container is properly sealed and labeled before the scheduled pickup by the hazardous waste contractor.

Data Presentation

The following table summarizes key information for the safe handling and disposal of this compound. Note that hazard information is inferred and should be confirmed with the supplier-provided SDS.

ParameterInformation/GuidelineRationale/Source
Chemical Name This compoundSupplier Information
CAS Number 6222-16-8Supplier Information
Physical State SolidLarodan Product Information
Assumed Hazards Irritant, potentially harmfulGeneral precaution for sulfonate esters
Required PPE Goggles, gloves, lab coatStandard for handling hazardous chemicals
Waste Container Labeled, sealed, compatibleGeneral Chemical Waste Guidelines[1]
Storage Segregated, secondary containmentGeneral Chemical Waste Guidelines
Disposal Method Licensed Hazardous Waste ContractorEPA and RCRA Regulations[1]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The standard and required protocol is to manage it as hazardous waste in accordance with institutional and regulatory guidelines.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

G cluster_0 Step 1: Waste Generation and Segregation cluster_1 Step 2: Safe Storage cluster_2 Step 3: Disposal Request and Pickup cluster_3 Step 4: Final Disposition a Generate Tetradecyl Methane Sulfonate Waste b Collect in a Labeled, Chemically Compatible Container a->b c Store in a Designated Hazardous Waste Area b->c d Use Secondary Containment c->d e Contact EHS for Waste Pickup Request d->e f Complete Hazardous Waste Manifest/Paperwork e->f g Licensed Contractor Picks Up Waste f->g h Transportation to a Treatment, Storage, and Disposal Facility (TSDF) g->h i Compliant Final Disposal (e.g., Incineration) h->i

Caption: Logical workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Tetradecyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Tetradecyl methane (B114726) sulfonate (CAS 6222-16-8). Adherence to these procedures is essential to mitigate the significant health risks associated with this compound.

Tetradecyl methane sulfonate is a potent alkylating agent with known and suspected hazardous properties. It is classified as toxic if swallowed, a skin and eye irritant, and may cause an allergic skin reaction. Furthermore, it is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child. Due to the serious nature of these hazards, all handling operations must be conducted with the utmost care and within designated controlled areas.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. This PPE is required for all procedures, including preparation, handling, and disposal.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[1][2] The outer glove should be removed and disposed of within the containment area.Prevents skin contact and absorption.[2] Double gloving provides an additional barrier and allows for the removal of a contaminated outer layer without compromising hand protection.[2]
Body Protection Disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[1][3]Protects against splashes and contamination of personal clothing.[3] The poly-coated material provides resistance to chemical permeation.[3]
Eye/Face Protection Chemical safety goggles and a full-face shield.[1]Protects eyes and face from splashes of the chemical.[1]
Respiratory Protection A NIOSH-certified N95 or higher respirator should be used when handling the powder form or if there is a risk of aerosol generation.[1][2] For large spills, a chemical cartridge-type respirator is required.[2]Prevents inhalation of the compound, which can cause respiratory tract irritation and systemic toxicity.[4]
Foot Protection Disposable shoe covers worn over closed-toe shoes.[1]Prevents the spread of contamination outside of the designated handling area.[1]

Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

Preparation:

  • Designated Area: Cordon off a specific area within the laboratory for the exclusive handling of this compound.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the chemical fume hood before commencing work.

  • Don PPE: Put on all required personal protective equipment in the correct order: shoe covers, inner gloves, gown, outer gloves, N95 respirator, and finally, safety goggles and face shield.[1]

Handling:

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat within the fume hood. Avoid creating dust.

  • Dissolving: To dissolve, add the solvent to the vessel containing the this compound. Do not add the solid to the solvent to minimize the risk of splashing.

  • Reactions: All reactions involving this compound must be conducted in closed systems or under active ventilation within the fume hood.

  • Post-Handling: After handling, wipe down all surfaces in the fume hood with a deactivating solution (e.g., 10% sodium thiosulfate (B1220275) solution followed by 70% ethanol) and then with water.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_disposal Waste Disposal prep1 Designate and prepare a controlled work area prep2 Assemble all necessary materials and equipment prep1->prep2 prep3 Don all required Personal Protective Equipment (PPE) prep2->prep3 handle1 Weighing and preparation of solutions prep3->handle1 handle2 Perform experimental procedures handle1->handle2 handle3 Decontaminate all surfaces and equipment handle2->handle3 disp1 Segregate and label all waste streams handle3->disp1 disp2 Dispose of waste in designated, sealed containers disp1->disp2 disp3 Arrange for professional hazardous waste disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gown, shoe covers, respirator), weigh boats, and other contaminated solid materials must be placed in a dedicated, labeled hazardous waste container.[6] This container should be a leak-proof, sealable plastic bag or drum.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, carcinogen).

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[5]

  • Final Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures:

  • Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.